Nicotinate mononucleotide
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C11H15NO9P+ |
|---|---|
Poids moléculaire |
336.21 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1 |
Clé InChI |
JOUIQRNQJGXQDC-ZYUZMQFOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |
Description physique |
Solid |
Synonymes |
nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Nicotinate Mononucleotide Biosynthesis Pathway
This technical guide provides a comprehensive overview of the Nicotinate (B505614) mononucleotide (NaMN) biosynthesis pathway, a critical route for the production of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biochemical reactions, enzymatic players, regulatory mechanisms, and experimental methodologies pertinent to this pathway.
Core Concepts of Nicotinate Mononucleotide Biosynthesis
This compound (NaMN) is a key intermediate in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism and signaling. The formation of NaMN is a central point of convergence for two primary NAD+ biosynthetic routes: the de novo synthesis pathway and the Preiss-Handler pathway.
De Novo Synthesis of this compound
In the de novo synthesis pathway, NaMN is synthesized from the amino acid tryptophan in animals and some bacteria, or from aspartate in some bacteria and plants.[1][2] The pathway starting from tryptophan is often referred to as the kynurenine (B1673888) pathway.[3][4] This multi-step enzymatic process ultimately produces quinolinic acid (QA), which is then converted to NaMN.[1][4]
The key enzymatic step in the conversion of quinolinic acid to NaMN is catalyzed by Quinolinate Phosphoribosyltransferase (QPRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinic acid, yielding NaMN, pyrophosphate (PPi), and carbon dioxide.[5]
The Preiss-Handler Pathway
The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as a precursor for NaMN synthesis.[6][7] This pathway is a crucial salvage route for NAD+ biosynthesis in many organisms, including humans.[8][9]
The initial and rate-limiting step of the Preiss-Handler pathway is catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT) . This enzyme converts nicotinic acid and PRPP into NaMN and PPi.[10]
Conversion of NaMN to NAD+
Once NaMN is synthesized, it is converted to nicotinic acid adenine dinucleotide (NaAD) by the action of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[6] Subsequently, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD to a nicotinamide moiety, forming NAD+.[6]
Quantitative Data on Core Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in humans. These values provide a basis for comparative analysis and modeling of the pathway.
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Source(s) |
| NAPRT | Nicotinic Acid | ~1-10 | - | - | [10] |
| PRPP | ~5-20 | - | - | [10] | |
| QPRT | Quinolinic Acid | 21.6 ± 3.0 | 1.19 ± 0.05 µM min-1 | - | [5] |
| PRPP | 23.2 ± 3.6 | 0.93 ± 0.03 µM min-1 | - | [5] | |
| NMNAT1 | NMN | 16 | - | - | [1] |
| ATP | 43 | - | - | [1] | |
| NaMN | 34 | - | - | [1] | |
| NMNAT2 | NMN | 16 | - | - | [1] |
| ATP | 20 | - | - | [1] | |
| NaMN | 25 | - | - | [1] | |
| NMNAT3 | NMN | 120 | - | - | [1] |
| ATP | 150 | - | - | [1] | |
| NaMN | 140 | - | - | [1] |
Regulatory Mechanisms
The biosynthesis of NaMN is tightly regulated at multiple levels to ensure cellular NAD+ homeostasis.
Regulation of Nicotinate Phosphoribosyltransferase (NAPRT)
-
Transcriptional Regulation: NAPRT gene expression is subject to regulation by various transcription factors. Additionally, DNA methylation of the promoter region has been shown to silence NAPRT expression in some cancer cell lines.[4]
-
Allosteric Regulation: ATP can act as an allosteric modulator of NAPRT, exhibiting both stimulatory and inhibitory effects depending on substrate concentrations.[10] Inorganic phosphate (B84403) is an activator of the enzyme.[10]
-
Inhibition: Several metabolites, including CoA, various acyl-CoAs, glyceraldehyde 3-phosphate, and phosphoenolpyruvate, have been shown to inhibit NAPRT activity.[10]
Regulation of Quinolinate Phosphoribosyltransferase (QPRT)
-
Substrate Inhibition: Human QPRTase is subject to substrate inhibition by PRPP at concentrations above 0.3 mM.[5]
-
Transcriptional Regulation: The expression of the QPRT gene is influenced by various factors and its dysregulation has been implicated in several diseases.[11]
Regulation of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)
-
Post-Translational Modifications: NMNATs are subject to post-translational modifications, such as poly(ADP-ribosyl)ation and deacetylation, which can modulate their activity and interaction with other proteins.[8][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Nicotinate Phosphoribosyltransferase (NAPRT) Activity Assay (Continuous Fluorometric)
This protocol is adapted from a continuous coupled fluorometric assay.
Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.
Materials:
-
Recombinant human NAPRT
-
Nicotinic acid (NA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
Coupling enzymes (e.g., NMNAT, NADS, and alcohol dehydrogenase)
-
Fluorometer and microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, NA, and PRPP.
-
Add the coupling enzymes and ethanol to the reaction mixture.
-
Initiate the reaction by adding the NAPRT enzyme.
-
Immediately place the reaction plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for NADH (e.g., Ex/Em = 340/460 nm).
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
The rate of fluorescence increase is proportional to the NAPRT activity.
-
Perform control reactions without NAPRT to subtract background fluorescence.
Quinolinate Phosphoribosyltransferase (QPRT) Activity Assay (Spectrophotometric)
This protocol is based on the continuous spectrophotometric measurement of NaMN formation.
Principle: The formation of NaMN from quinolinic acid can be monitored by the increase in absorbance at a specific wavelength.
Materials:
-
Recombinant human QPRT
-
Quinolinic acid (QA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Potassium phosphate buffer (pH 7.2)
-
MgCl₂
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and QA.
-
Add PRPP to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the QPRT enzyme.
-
Immediately monitor the increase in absorbance at 297 nm over time.
-
The initial rate of absorbance change is proportional to the QPRT activity.
-
Perform control reactions without QPRT to account for any non-enzymatic changes in absorbance.
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity Assay (HPLC-based)
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the product of the NMNAT reaction.
Principle: The formation of NAD+ or NaAD from NMN or NaMN, respectively, is measured by separating the reaction mixture components by reverse-phase HPLC and quantifying the product peak.
Materials:
-
Recombinant human NMNAT
-
This compound (NaMN) or Nicotinamide mononucleotide (NMN)
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
HPLC system with a C18 reverse-phase column and UV detector
-
Perchloric acid
-
Potassium carbonate
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and NaMN (or NMN).
-
Initiate the reaction by adding the NMNAT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of perchloric acid.
-
Neutralize the mixture with potassium carbonate and centrifuge to remove the precipitate.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the nucleotides using a suitable gradient of a mobile phase (e.g., phosphate buffer and methanol).
-
Detect the eluting compounds by their absorbance at 260 nm.
-
Quantify the amount of NaAD (or NAD+) produced by comparing the peak area to a standard curve.
Quantification of Intracellular Nicotinate and Quinolinate by LC-MS/MS
This protocol outlines a general workflow for the quantification of intracellular metabolites.
Principle: Cells are lysed, and the metabolites are extracted and then separated and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture
-
Ice-cold methanol (B129727)
-
Internal standards (isotopically labeled nicotinate and quinolinate)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Rapidly harvest and quench the metabolism of the cells by washing with ice-cold saline and then adding ice-cold 80% methanol containing internal standards.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject a known volume of the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect and quantify nicotinate and quinolinate using multiple reaction monitoring (MRM) with specific precursor-product ion transitions.
-
Calculate the intracellular concentrations based on the peak area ratios relative to the internal standards and the cell number or protein content.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows described in this guide.
References
- 1. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinamide mononucleotide chemical structure and properties
An In-depth Technical Guide to Nicotinamide (B372718) Mononucleotide (NMN): Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide that has garnered significant attention in the scientific community for its pivotal role as a direct precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1] NAD+ is an essential coenzyme present in all living cells, fundamental to a myriad of cellular processes, including metabolism, DNA repair, and cell signaling.[2][3] A decline in cellular NAD+ levels is a hallmark of aging and is associated with a wide range of age-related pathologies.[4][5] NMN has emerged as a promising therapeutic agent to augment NAD+ levels, thereby potentially mitigating age-associated functional decline and offering therapeutic benefits for various diseases.[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of NMN, along with detailed experimental protocols for its analysis.
Chemical Structure and Physicochemical Properties
NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate (B84403) group.[7][8] It is an intermediate in the NAD+ biosynthesis salvage pathway.[9] The biologically active form is the β-anomer.[8]
Physicochemical Data
A summary of the key physicochemical properties of NMN is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate[7][10][11][12] |
| Molecular Formula | C₁₁H₁₅N₂O₈P[8][10][11] |
| Molecular Weight | 334.22 g/mol [10][11] |
| CAS Number | 1094-61-7[10][11] |
| Appearance | White to off-white powder |
| Melting Point | 166 °C[11] |
| Solubility | Water: 50 mg/mL, 85.8 mg/mL[13] |
| PBS (pH 7.2): ~10 mg/mL[14] | |
| DMSO: Insoluble[15] | |
| Ethanol: Insoluble[15] | |
| Stability | Stable as a powder at room temperature for at least one year when protected from moisture.[16] Degrades in the presence of water over time.[16] 93-99% intact in drinking water at room temperature for 7-10 days.[4] |
| Storage | Store at -20°C for long-term stability. |
Biological Role and Signaling Pathways
The primary biological significance of NMN lies in its role as a direct precursor to NAD+.[12] In mammals, the salvage pathway is the main route for NAD+ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD+ pool.[9][17]
The NAD+ Salvage Pathway
The synthesis of NAD+ from NMN via the salvage pathway is a two-step enzymatic process:
-
Nicotinamide phosphoribosyltransferase (NAMPT) : This rate-limiting enzyme catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NMN.[9][18]
-
Nicotinamide mononucleotide adenylyltransferases (NMNATs) : These enzymes (NMNAT1-3) then catalyze the adenylylation of NMN to form NAD+.[17][18]
NMN Transport
While it was initially thought that NMN must be converted to nicotinamide riboside (NR) to enter cells, recent studies have identified a specific NMN transporter, Slc12a8, which is highly expressed in the small intestine of mice, allowing for the direct uptake of NMN.[19]
Downstream Signaling
By boosting NAD+ levels, NMN influences the activity of various NAD+-dependent enzymes that are crucial for cellular health and longevity. These include:
-
Sirtuins : A class of proteins that play a critical role in cellular processes such as DNA repair, inflammation, and metabolism. Their activity is dependent on NAD+.
-
Poly (ADP-ribose) polymerases (PARPs) : A family of enzymes involved in DNA repair and genomic stability.
-
CD38 : A transmembrane glycoprotein (B1211001) that is a major NAD+-consuming enzyme in mammalian tissues.
Experimental Protocols
Accurate quantification of NMN in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Quantification of NMN in Plasma by LC-MS/MS
This protocol describes a robust method for the extraction and quantification of NMN from plasma samples.
3.1.1. Materials and Reagents
-
NMN analytical standard
-
Isotopically labeled NMN internal standard (e.g., ¹³C₅-NMN or M+14 NMN)[18]
-
Perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K₂CO₃), 3 M
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system
3.1.2. Sample Preparation
-
Collect whole blood into EDTA-containing tubes.
-
Immediately centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma.[20]
-
Transfer the plasma to a new microcentrifuge tube.
-
To 100 µL of plasma, add a known amount of isotopically labeled NMN internal standard.[18]
-
Add 100 µL of ice-cold 0.6 M PCA to precipitate proteins.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 21,500 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is approximately 7.0.
-
Centrifuge at 21,500 x g for 5 minutes at 4°C to pellet the salt precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]
3.1.3. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable.[18][21]
-
Mobile Phase A: 0.1% Formic acid in water[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[18]
-
Flow Rate: 0.2 - 0.4 mL/min[18]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute NMN.[18]
-
Injection Volume: 2-10 µL[18]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for NMN and the internal standard using Multiple Reaction Monitoring (MRM).
In Vitro NAMPT Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure the activity of NAMPT.[22]
3.2.1. Principle
The production of NMN by NAMPT is coupled to two subsequent enzymatic reactions. First, NMN is converted to NAD+ by NMNAT. Then, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which can be detected by its fluorescence (Excitation: 340 nm, Emission: 460 nm).[23]
3.2.2. Materials and Reagents
-
Recombinant human NAMPT enzyme
-
NAMPT assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)[23]
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
96-well or 384-well black microplates
-
Fluorometric microplate reader
3.2.3. Procedure
-
Prepare serial dilutions of any test compounds (activators or inhibitors) in the assay buffer.
-
In a microplate, add the assay buffer, test compounds, and diluted NAMPT enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a substrate master mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Add a detection master mix containing NMNAT, ADH, and ethanol.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~340 nm and an emission of ~460 nm.
Conclusion
Nicotinamide Mononucleotide is a pivotal intermediate in NAD+ metabolism with significant therapeutic potential, particularly in the context of aging and metabolic diseases. Its ability to safely and effectively increase systemic NAD+ levels has been demonstrated in numerous preclinical and emerging human studies.[11] The availability of robust analytical methods for its quantification allows for the precise characterization of its pharmacokinetics and pharmacodynamics, which is crucial for ongoing and future clinical development. Further research into the broad-spectrum benefits and long-term effects of NMN is essential to fully translate its promise into effective clinical strategies for promoting healthy aging and treating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. beta-Nicotinamide mononucleotide | C11H15N2O8P | CID 9819043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. β-nicotinamide mononucleotide | NMN | nucleotide | TargetMol [targetmol.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. arcwell.ca [arcwell.ca]
- 17. qualialife.com [qualialife.com]
- 18. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]
- 20. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Central Role of Nicotinate Mononucleotide in NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological role of Nicotinate Mononucleotide (NaMN) in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). As a critical intermediate in the Preiss-Handler pathway, understanding the metabolism and regulation of NaMN is paramount for research into aging, metabolic disorders, and the development of novel therapeutics targeting NAD+ homeostasis.
Introduction to this compound and the Preiss-Handler Pathway
This compound (NaMN) is a key metabolite in the de novo and Preiss-Handler pathways of NAD+ synthesis. The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, salvages nicotinic acid (NA), a form of vitamin B3, to produce NAD+. This pathway is a critical route for maintaining cellular NAD+ pools, which are essential for a vast array of biological processes, including redox reactions, DNA repair, and cell signaling.[1][2][3]
The conversion of nicotinic acid to NAD+ via the Preiss-Handler pathway involves three key enzymatic steps:
-
Nicotinate Phosphoribosyltransferase (NaPRT) : Catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound (NaMN).[4][5]
-
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : A family of enzymes (NMNAT1, NMNAT2, and NMNAT3 in humans) that transfer an adenylyl group from ATP to NaMN to form Nicotinic Acid Adenine Dinucleotide (NaAD).[6][7][8]
-
NAD Synthetase (NADS) : Catalyzes the final step, the amidation of NaAD to NAD+, utilizing glutamine or ammonia (B1221849) as the nitrogen donor.[9]
Quantitative Data on the Preiss-Handler Pathway
The following tables summarize the available quantitative data for the key enzymes and metabolites involved in the conversion of NaMN to NAD+ in humans.
Table 1: Kinetic Parameters of Human Preiss-Handler Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | Notes |
| NaPRT | Nicotinic Acid | Not explicitly defined | - | ATP acts as an allosteric modulator. Strongly activated by inorganic phosphate (B84403).[4] |
| PRPP | Not explicitly defined | - | Inhibited by CoA, several acyl-CoAs, and some glycolytic intermediates.[4] | |
| NMNAT1 | NaMN | ~30 (similar to NMN) | - | Can efficiently use both NaMN and NMN.[10][11] |
| ATP | Varies with NaMN concentration | - | Activity is greater with Zn2+ than Mg2+.[11] | |
| NMNAT2 | NaMN | 14.5[8][12] | - | Exhibits lower efficiency with NaMN compared to NMN.[8] |
| ATP | 204[12] | 1.1 µmol/min/mg (for NAD synthesis)[12] | - | |
| NMNAT3 | NaMN | 209 (recombinant) | - | Can use both NMN and NaMN with similar efficiency.[6][13] |
| ATP | Not explicitly defined | - | - | |
| NADS1 | NaAD+ | Not explicitly defined | - | Uses glutamine as the primary amide donor.[14] |
| Glutamine | Not explicitly defined | - | - |
Table 2: Intracellular Concentrations of NAD+ and Related Metabolites
| Metabolite | Cell Type/Tissue | Concentration (µM) | Reference |
| NAD+ | Various mammalian tissues | 200 - 500 | [4] |
| Rat Liver (total) | ~1000 | [15] | |
| NMN | Cytosol and Nucleus | 3 - 4 | [2] |
| Mitochondria | < 0.1 | [2] | |
| NaMN | Various | Very low, transient | Not readily available |
| NaAD+ | Various | Very low, transient | Not readily available |
Note: The intracellular concentrations of NaMN and NaAD+ are generally very low and transient, making their precise quantification challenging. The reported values for NAD+ and NMN provide a context for the metabolic flux through the Preiss-Handler pathway.
Signaling Pathways and Experimental Workflows
The Preiss-Handler Pathway
The following diagram illustrates the core enzymatic steps of the Preiss-Handler pathway, starting from nicotinic acid and culminating in the synthesis of NAD+.
Caption: The enzymatic cascade of the Preiss-Handler pathway.
Integration with Other NAD+ Biosynthetic Pathways
NaMN serves as a crucial junction, connecting the de novo synthesis pathway from tryptophan with the Preiss-Handler salvage pathway.
Caption: Convergence of NAD+ synthesis pathways at NaMN.
Experimental Protocols
Measurement of NaPRT Activity (Continuous Coupled Fluorometric Assay)
This protocol describes a continuous, enzyme-coupled fluorometric assay for determining NaPRT activity.[16][17][18][19] The product, NaMN, is converted to NADH through a series of enzymatic reactions, and the resulting increase in NADH fluorescence is monitored.
Materials:
-
Purified recombinant human NaPRT or cell/tissue lysate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Nicotinic Acid (NA) stock solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution
-
ATP stock solution
-
Coupling Enzyme Mix:
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
NAD Synthetase (NADS)
-
Alcohol Dehydrogenase (ADH)
-
-
Ethanol
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NA, PRPP, ATP, the coupling enzymes, and ethanol. The final concentrations should be optimized, but typical starting points are: 100 µM NA, 200 µM PRPP, 1 mM ATP, and 1% ethanol.
-
Initiate Reaction: Add the purified NaPRT enzyme or cell/tissue lysate to the wells of the microplate.
-
Add Reagent Mix: To start the reaction, add the reagent master mix to each well.
-
Measure Fluorescence: Immediately place the plate in the fluorometer and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).
-
Calculate Activity: The rate of increase in fluorescence is proportional to the NaPRT activity. Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
Caption: Workflow for the continuous fluorometric NaPRT assay.
Measurement of NMNAT Activity with NaMN (HPLC-Based Assay)
This protocol outlines an HPLC-based method to measure the activity of NMNAT enzymes using NaMN as a substrate.[14][20][21] This method directly quantifies the product, NaAD.
Materials:
-
Purified recombinant human NMNAT or cell/tissue lysate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
This compound (NaMN) stock solution
-
ATP stock solution
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
-
NaAD standard
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NaMN, and ATP. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NMNAT enzyme or lysate to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a final concentration of 0.5 M perchloric acid.
-
Neutralization: Neutralize the sample by adding potassium carbonate. Centrifuge to pellet the precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the metabolites using a suitable gradient of a mobile phase (e.g., phosphate buffer and methanol).
-
Quantification: Identify and quantify the NaAD peak by comparing its retention time and peak area to a NaAD standard curve.
Caption: Workflow for the HPLC-based NMNAT assay using NaMN.
Quantification of NaMN and other NAD+ Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of NaMN and other NAD+ metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells or tissues
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: e.g., 80% methanol (B129727) or a mixture of methanol, acetonitrile, and water.
-
Internal standards (stable isotope-labeled versions of the metabolites)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold extraction solvent.
-
Extraction: Homogenize or lyse the samples in the cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the samples at a high speed to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using an appropriate chromatographic method and detect them using multiple reaction monitoring (MRM) for specific and sensitive quantification.
-
Data Analysis: Quantify the concentration of NaMN and other metabolites by comparing their peak areas to those of the internal standards and a standard curve.
Caption: General workflow for NAD+ metabolome analysis by LC-MS/MS.
Conclusion
This compound is a cornerstone of the Preiss-Handler pathway, playing an indispensable role in the conversion of nicotinic acid to the essential coenzyme NAD+. A thorough understanding of the enzymes that metabolize NaMN, their kinetics, and the methods to quantify these processes is critical for advancing research in areas where NAD+ metabolism is a key player. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of NAD+ biology and its implications for human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Simple and rapid method for determining nicotinamide adenine dinucleotide synthetase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | NMNAT1 transfers an adenylyl group from ATP to NAMN to yield NAAD [reactome.org]
- 12. genecards.org [genecards.org]
- 13. mdpi.com [mdpi.com]
- 14. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]
- 15. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 16. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Longevity Molecule: An In-depth Technical Guide to the Discovery and History of Nicotinamide Mononucleotide
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and history of Nicotinamide (B372718) Mononucleotide (NMN), a molecule at the forefront of longevity and metabolic research. Geared towards researchers, scientists, and drug development professionals, this document details the pivotal discoveries, key experimental methodologies, and quantitative data that have shaped our understanding of NMN's role as a critical precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+).
Executive Summary
Nicotinamide Mononucleotide (NMN) has emerged as a key molecule in the study of aging and metabolic diseases due to its role as a direct precursor to NAD+, a coenzyme essential for cellular energy metabolism and a myriad of other cellular processes. The journey of NMN from a simple nucleotide to a potential therapeutic agent is a testament to decades of scientific inquiry. This guide chronicles this journey, beginning with the foundational discoveries of NAD+ and culminating in the current understanding of NMN's physiological significance and therapeutic potential. We present a detailed historical timeline, in-depth experimental protocols from seminal studies, and a quantitative summary of key findings. Furthermore, this guide provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the science behind NMN.
A Historical Perspective: From NAD+ to NMN
The story of NMN is intrinsically linked to the discovery and characterization of NAD+. The timeline below highlights the key milestones in our understanding of this critical biochemical pathway.
-
1906: Arthur Harden and William John Young first identify a "coferment" in yeast extract that is essential for fermentation. This "coferment" is later identified as NAD+.[1][2]
-
1936: Otto Heinrich Warburg elucidates the role of NAD+ in hydride transfer reactions, a fundamental process in cellular metabolism.[1]
-
1958: Jack Preiss and Philip Handler discover the "Preiss-Handler pathway," a key metabolic route for the synthesis of NAD+ from nicotinic acid.[1][2]
-
1963: Chambon, Weill, and Mandel report that NMN provides the necessary energy to activate poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and genomic stability.[2][3] This marks the initial identification of a specific cellular function for NMN.
-
2004: Bieganowski & Brenner unveil nicotinamide riboside (NR) as a precursor to NMN and subsequently NAD+, revealing a novel pathway for NAD+ synthesis.[4]
-
2007: The work of Hara et al. further details the metabolic pathways involving nicotinic acid, solidifying NMN's position as a key intermediary in NAD+ biosynthesis.[4]
-
2016: A landmark study from the laboratory of Dr. Shin-ichiro Imai at Washington University School of Medicine demonstrates that long-term administration of NMN to mice mitigates age-associated physiological decline.[5][6]
-
2019: Research from the Imai lab identifies Slc12a8 as a specific transporter for NMN, providing a mechanism for its direct uptake into cells.[3][7][8][9][10] This discovery was a significant step in understanding NMN's bioavailability.
-
Recent Developments: Ongoing research by scientists such as Dr. David Sinclair at Harvard Medical School continues to explore the potential of NMN to extend lifespan and improve healthspan in animal models, with some unpublished data suggesting an increase in lifespan in mice.[11][12][13][14][15][16]
Core Signaling Pathways Involving NMN
NMN's primary role is to serve as a precursor for the synthesis of NAD+. NAD+ is a critical coenzyme for a variety of enzymes, most notably sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, gene expression, and metabolic regulation.
The NAD+ Salvage Pathway
The salvage pathway is the primary route for NAD+ synthesis in mammals, recycling nicotinamide (NAM) back into NAD+. NMN is a key intermediate in this pathway.
NMN Transport into Cells
The discovery of the Slc12a8 transporter provided a direct mechanism for NMN entry into cells, challenging the previous notion that NMN must first be converted to nicotinamide riboside (NR).
Key Experimental Protocols
This section details the methodologies for key experiments cited in the discovery and characterization of NMN.
NMN Administration in Animal Models
4.1.1 Oral Gavage Administration
-
Objective: To deliver a precise dose of NMN directly into the stomach.
-
Procedure:
-
Preparation of Dosing Solution: Aseptically weigh the required amount of NMN powder. Dissolve or suspend the powder in a suitable vehicle (e.g., sterile PBS or water) to the desired final concentration (e.g., 300 mg/kg).[17] Ensure the solution is homogenous by vortexing.[17]
-
Animal Handling and Dosing: Acclimatize mice to handling for several days prior to the experiment.[17] Weigh the mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[17]
-
Gently restrain the mouse and insert a gavage needle into the esophagus, advancing it to a predetermined depth.[17]
-
Administer the calculated volume of the NMN solution slowly and steadily.[17]
-
Carefully withdraw the needle and monitor the animal for any signs of distress.[17]
-
4.1.2 Intraperitoneal (i.p.) Injection
-
Objective: To deliver NMN systemically via the peritoneal cavity.
-
Procedure:
-
Preparation of Dosing Solution: Prepare the NMN solution as described for oral gavage.
-
Animal Handling and Dosing: Weigh the mouse to determine the precise volume of the dosing solution. Gently restrain the mouse, exposing the lower abdominal quadrants.[17]
-
Wipe the injection site with 70% ethanol.[17]
-
Insert a needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline.[17]
-
Aspirate briefly to ensure correct placement in the peritoneal cavity.[17]
-
Inject the calculated volume of the NMN solution and withdraw the needle.[17]
-
Monitor the animal for any signs of distress.[17]
-
Quantification of NAD+ Levels in Tissues by HPLC
-
Objective: To accurately measure NAD+ concentrations in various tissues.
-
Procedure:
-
Sample Preparation:
-
Chromatography:
-
Use a reverse-phase high-performance liquid chromatography (HPLC) system.[4][12][18][19]
-
Inject 50-100 µL of the sample into the HPLC.[4]
-
Run the HPLC with a specific gradient of mobile phases (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer) to separate NAD+ from other metabolites.[4]
-
-
Detection and Quantification:
-
Detect NAD+ using a UV detector at a specific wavelength.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.[4]
-
-
Enzymatic Activity Assays
4.3.1 NAMPT Activity Assay
-
Objective: To measure the enzymatic activity of NAMPT.
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine recombinant NAMPT enzyme, its substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in an assay buffer.[3][11][20][21][22][23]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the conversion of NAM to NMN.[11]
-
Detection: The production of NMN is coupled to a series of enzymatic reactions that ultimately generate a detectable signal (e.g., colorimetric or fluorometric). This is often achieved by converting the NMN to NAD+, which is then used in a reaction that produces a colored or fluorescent product.[3][11][20][21][23]
-
Measurement: Read the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the NAMPT activity.[11]
-
4.3.2 NMNAT Activity Assay
-
Objective: To measure the enzymatic activity of NMNAT.
-
Procedure:
-
Reaction Setup: Combine purified NMNAT enzyme with its substrates NMN and ATP in an assay buffer.[1][7][17]
-
Incubation: Incubate the reaction mixture to allow the synthesis of NAD+.
-
Detection: The produced NAD+ is then used in a coupled reaction with an alcohol dehydrogenase (ADH) and a chromogenic substrate (e.g., WST-1) to produce a colored formazan (B1609692) product.[7]
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 450 nm) over time to determine the reaction velocity, which is proportional to the NMNAT activity.[7]
-
Quantitative Data from Key Studies
The following tables summarize key quantitative findings from seminal studies on NMN.
Table 1: Effects of NMN Administration on NAD+ Levels in Mice
| Study (First Author, Year) | Animal Model | Administration Route & Dosage | Tissue | Fold Increase in NAD+ |
| Mills, 2016[24][25] | C57BL/6N Mice | Oral Gavage (300 mg/kg) | Liver | ~1.5-fold at 60 min |
| Yoshino, 2011 | C57BL/6N Mice | Intraperitoneal (500 mg/kg) | Liver, Pancreas, WAT | Significant increase within 15 min |
| Uddin, 2017 | Male mouse offspring from obese mothers | Intraperitoneal (500 mg/kg/day for 21 days) | Liver | Not specified, but reduced triglyceride concentration |
| Katayoshi, 2022 | C57/B6J Mice | Oral Gavage (400 mg/kg) | Brain | Significant increase after 45 min |
| Tarragó, 2018 | Obese Mice | Intraperitoneal (200 mg/kg/day for 10 days) | Ovary | Restored ovarian weight (quantitative data not specified) |
Table 2: Lifespan and Healthspan Effects of Long-Term NMN Supplementation in Mice
| Study (First Author, Year) | Animal Model | Dosage and Duration | Key Findings |
| Mills, 2016[6][24][25] | C57BL/6N Mice | 100 or 300 mg/kg/day in drinking water for 12 months | Mitigated age-associated body weight gain, enhanced energy metabolism, improved insulin (B600854) sensitivity. |
| Mitchell, 2024 (preprint) | C57BL/6 Mice | ~550 mg/kg/day in drinking water from 13 months of age | 8.5% increase in median lifespan in female mice; improved healthspan markers in both sexes.[26] |
| Gu, 2024 | Prematurely aged mice | Not specified | 20% extension of lifespan.[8] |
Table 3: Quantitative Data on the NMN Transporter Slc12a8
| Study (First Author, Year) | Experimental System | Key Finding |
| Grozio, 2019[27][28] | Cells with increased Slc12a8 expression | ~4-fold higher uptake of labeled NMN compared to control cells. |
| Grozio, 2019[27][28] | Mice with Slc12a8 knockdown | Reduced NMN uptake in the small intestine. |
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for NMN-related research.
Conclusion and Future Directions
The discovery and subsequent investigation of Nicotinamide Mononucleotide have significantly advanced our understanding of the aging process and age-related metabolic diseases. From its initial identification as an energy source for nuclear enzymes to its current status as a promising anti-aging intervention, the journey of NMN has been marked by rigorous scientific inquiry. The development of detailed experimental protocols for its administration and the quantification of its effects has been crucial in establishing its physiological relevance.
Future research will likely focus on several key areas:
-
Human Clinical Trials: While preclinical data is promising, more extensive and long-term human clinical trials are needed to confirm the safety and efficacy of NMN supplementation for improving healthspan and potentially lifespan.
-
Mechanism of Action: Further elucidation of the downstream effects of increased NAD+ levels through NMN supplementation will provide a more complete picture of its therapeutic potential.
-
Tissue-Specific Effects: A deeper understanding of how NMN is metabolized and utilized in different tissues will be critical for developing targeted therapies for specific age-related diseases.
-
Optimized Delivery Systems: Research into novel delivery methods to enhance the bioavailability and tissue-specific targeting of NMN could improve its therapeutic efficacy.
References
- 1. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harvard's David Sinclair: NAD Booster NMN Increases Lifespan in Unpublished Study [nad.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. purovitalis.com [purovitalis.com]
- 9. youtube.com [youtube.com]
- 10. renuebyscience.com [renuebyscience.com]
- 11. benchchem.com [benchchem.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. NMN: Anti-Aging Substance Extends Lifespan in Mouse Studies [chosun.com]
- 17. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 24. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceresearchwellness.com [scienceresearchwellness.com]
- 26. New Harvard Study Shows NMN Increases the Lifespan of Naturally Aging Mice [nmn.com]
- 27. Slc12a8 is a nicotinamide mononucleotide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Scientists Identify Transporter for Cell Absorption of NMN in Mice [nmn.com]
A Comparative Analysis of Nicotinate Mononucleotide and Nicotinamide Mononucleotide Cellular Uptake
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinate mononucleotide (NaMN) and Nicotinamide (B372718) mononucleotide (NMN) are key precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism. Understanding their distinct cellular uptake mechanisms is paramount for the development of therapeutic strategies aimed at modulating intracellular NAD+ levels. This guide provides a comprehensive technical overview of the current scientific understanding of NaMN and NMN transport into mammalian cells, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While NMN can be transported directly into cells by a specific transporter, NaMN appears to rely on an indirect pathway involving extracellular dephosphorylation prior to the transport of its base, nicotinic acid.
Introduction
The regulation of intracellular NAD+ concentrations is crucial for maintaining cellular homeostasis, and its decline is associated with aging and various metabolic diseases. Supplementation with NAD+ precursors like NaMN and NMN is a promising therapeutic avenue. However, the efficacy of these precursors is largely dependent on their ability to enter target cells. This document delineates the distinct cellular uptake pathways of NaMN and NMN, providing a comparative analysis of their transport kinetics and the molecular machinery involved.
Cellular Uptake of Nicotinamide Mononucleotide (NMN)
The cellular uptake of NMN is characterized by two primary pathways: a direct transport mechanism and an indirect route involving extracellular conversion to nicotinamide riboside (NR).
Direct Transport via Slc12a8
Recent research has identified a specific transporter for NMN, the Solute Carrier Family 12 Member 8 (Slc12a8).[1][2][3] This sodium-dependent transporter is highly expressed in the small intestine, suggesting a key role in the absorption of dietary and gut microbiota-derived NMN.[2][4]
Indirect Transport via Dephosphorylation to NR
An alternative pathway for NMN uptake involves its dephosphorylation to nicotinamide riboside (NR) by the ectoenzyme CD73.[1][5][6] NR is then transported into the cell by Equilibrative Nucleoside Transporters (ENTs).[3][6] Once inside the cell, NR is re-phosphorylated back to NMN by nicotinamide riboside kinases (NRKs).[6]
Cellular Uptake of this compound (NaMN)
In contrast to NMN, current evidence suggests that NaMN uptake is primarily an indirect process. There is no known dedicated transporter for NaMN.
Indirect Transport via Dephosphorylation to Nicotinic Acid (NA)
The prevailing mechanism for the cellular uptake of NaMN involves its extracellular dephosphorylation to nicotinic acid (NA). This conversion is likely mediated by ectonucleotidases such as CD73, which are known to act on nucleotide monophosphates.[5][7] The resulting NA is then transported into the cell by specific transporters.
Nicotinic Acid Transport
The transport of NA into cells is facilitated by members of the Solute Carrier (SLC) family of transporters, including SLC5A8 (also known as SMCT1) and SLC22A13 (also known as OAT10).[8][9] These transporters mediate the uptake of NA, which then enters the Preiss-Handler pathway for NAD+ synthesis.
Quantitative Data on Transporter Kinetics
The following tables summarize the available quantitative data for the transporters involved in NMN and NA (as a proxy for indirect NaMN) uptake.
Table 1: Kinetic Parameters of NMN and NA Transporters
| Molecule | Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Ion Dependency | Cell Type/System | Reference(s) |
| NMN | Slc12a8 | NMN | 34.1 ± 8.3 | 11.5 ± 1.2 | Na+ | Slc12a8-overexpressing NIH3T3 cells | [2][10] |
| NA | SLC5A8 (SMCT1) | Nicotinic Acid | 296 ± 88 | 840 ± 80 | Na+ | Mouse SMCT-expressing mammalian cells | [2] |
| NA | SLC22A7 (OAT2) | Nicotinic Acid | 13.5 ± 3.3 | Not Reported | - | OAT2-transfected cells | [9][11] |
Note: Vmax values can vary significantly between different experimental systems and expression levels of the transporter.
Signaling Pathways
The uptake of both NMN and NaMN ultimately leads to an increase in intracellular NAD+ pools, which in turn influences a multitude of signaling pathways.
-
NMN Uptake and NAD+ Synthesis: The direct and indirect uptake of NMN feeds into the salvage pathway of NAD+ synthesis. Increased NAD+ levels activate sirtuins (e.g., SIRT1), which are key regulators of metabolism, DNA repair, and inflammation.
-
NaMN (via NA) Uptake and NAD+ Synthesis: The uptake of NA and its subsequent conversion to NaMN initiates the Preiss-Handler pathway of NAD+ synthesis. The resulting increase in NAD+ similarly impacts sirtuin activity and other NAD+-dependent processes. Nicotinic acid itself is also known to activate specific receptors, such as the nicotinic acid receptor (GPR109A), which can trigger distinct signaling cascades.[12][13][14][15]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Cellular uptake pathways of Nicotinamide Mononucleotide (NMN).
Caption: Cellular uptake pathway of this compound (NaMN).
Experimental Protocols
NMN Uptake Assay using Radiolabeled NMN
This protocol is adapted from studies investigating Slc12a8-mediated NMN transport.[2][10]
Objective: To quantify the uptake of NMN into cells.
Materials:
-
Cells of interest (e.g., NIH3T3 cells with and without Slc12a8 overexpression)
-
[³H]-NMN (radiolabeled NMN)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cold stop solution (e.g., ice-cold PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for adherence and growth.
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them in the buffer for a defined period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the assay buffer containing a known concentration of [³H]-NMN. For competition assays, unlabeled NMN or other compounds can be added simultaneously.
-
Incubation: Incubate the cells for various time points (e.g., 1, 3, 5, 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or a commercial lysis reagent).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Determine the rate of uptake and calculate kinetic parameters (Km and Vmax) by performing the assay at varying substrate concentrations.
Nicotinic Acid (NA) Uptake Assay (for indirect NaMN uptake)
This protocol is based on methods used to study NA transporters like SLC5A8.[2][4]
Objective: To quantify the uptake of NA into cells.
Materials:
-
Cells of interest (e.g., HEK293 cells with and without SLC5A8/SLC22A13 expression)
-
[³H]-Nicotinic Acid (radiolabeled NA)
-
Cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer, pH adjusted as needed)
-
Cold stop solution (e.g., ice-cold PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 as in the NMN uptake assay.
-
Pre-incubation: Wash cells with the assay buffer. The ion composition of the buffer (e.g., presence or absence of Na⁺) can be varied to study ion dependency. Pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Start the uptake by adding the assay buffer containing a known concentration of [³H]-Nicotinic Acid.
-
Incubation: Incubate for desired time points.
-
Uptake Termination: Stop the reaction by aspirating the radioactive medium and washing with ice-cold stop solution.
-
Cell Lysis and Scintillation Counting: Follow steps 7 and 8 as in the NMN uptake assay.
-
Data Analysis: Normalize the data to protein concentration and calculate transport kinetics.
Caption: General experimental workflow for radiolabeled uptake assays.
Conclusion
The cellular uptake mechanisms for this compound and Nicotinamide mononucleotide are fundamentally different. NMN benefits from a dedicated transporter, Slc12a8, allowing for its direct entry into cells, in addition to an indirect pathway via NR. In contrast, NaMN appears to rely exclusively on an indirect mechanism requiring extracellular dephosphorylation to nicotinic acid, which is then taken up by separate transporters. These differences in uptake strategy have significant implications for the bioavailability and tissue-specific effects of these NAD+ precursors. For drug development professionals, targeting the Slc12a8 transporter could be a strategy to enhance NMN delivery, while for NaMN, the efficiency of ectonucleotidases and NA transporters are critical considerations. Further research is warranted to fully elucidate the regulation of these transport systems and their roles in health and disease.
References
- 1. Regulation of CD73 on NAD metabolism: Unravelling the interplay between tumour immunity and tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium-coupled and electrogenic transport of B-complex vitamin nicotinic acid by slc5a8, a member of the Na/glucose co-transporter gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CD73 Protein as a Source of Extracellular Precursors for Sustained NAD+ Biosynthesis in FK866-treated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging [aginganddisease.org]
- 7. CD39 and CD73: biological functions, diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Slc12a8 is a nicotinamide mononucleotide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Nicotinamide Mononucleotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Mononucleotide (NMN) is a pivotal nucleotide that serves as a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cellular signaling.[1][2][3] The growing interest in NMN for its potential therapeutic applications in age-related diseases and metabolic disorders has spurred the development of efficient and sustainable production methods. While chemical synthesis routes exist, they often involve harsh reaction conditions, the use of organic solvents, and can result in isomeric impurities.[4][5] In contrast, enzymatic synthesis offers a highly specific, environmentally friendly, and efficient alternative, mimicking the natural biosynthetic pathways in living organisms.[5][6]
This technical guide provides an in-depth overview of the core enzymatic methods for NMN synthesis, focusing on the two primary pathways: the Nicotinamide Phosphoribosyltransferase (NamPRT) route and the Nicotinamide Riboside Kinase (NRK) route. It details experimental protocols, presents quantitative data for comparison, and visualizes the key pathways and workflows to aid researchers and drug development professionals in this field.
Core Enzymatic Synthesis Pathways
The biosynthesis of NMN is primarily achieved through the NAD+ salvage pathway, which recycles nicotinamide (Nam) and its derivatives back into NAD+.[1][6] This pathway offers two main enzymatic strategies for NMN synthesis.
Nicotinamide Phosphoribosyltransferase (NamPRT) Pathway
This pathway utilizes nicotinamide (Nam) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN, catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NamPRT).[1][2] This is a key regulatory step in the mammalian NAD+ salvage pathway.[1]
Nicotinamide Riboside Kinase (NRK) Pathway
This alternative route involves the phosphorylation of nicotinamide riboside (NR) to NMN, a reaction catalyzed by Nicotinamide Riboside Kinase (NRK) with adenosine (B11128) triphosphate (ATP) serving as the phosphate (B84403) donor.[7]
Signaling Pathway and Experimental Workflow
The enzymatic synthesis of NMN is an integral part of the NAD+ salvage pathway. The following diagrams illustrate this biochemical pathway and a general experimental workflow for producing NMN via enzymatic methods.
Data Presentation: Quantitative Comparison of Enzymatic Routes
The choice of enzymatic pathway can significantly impact the efficiency and yield of NMN synthesis. The following tables summarize key quantitative data for NamPRT and NRK enzymes from various sources.
Table 1: Comparison of Nicotinamide Phosphoribosyltransferase (NamPRT) Enzymes
| Enzyme Source | Expression Host | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Yield/Titer | Reference |
| Homo sapiens | E. coli | N/A | 8.0 | 37 | N/A | [8] |
| Ralstonia solanacearum | E. coli | N/A | N/A | N/A | 1.5 mmol/L | [1] |
| Chitinophaga pinensis | E. coli | N/A | N/A | N/A | N/A | [4] |
Table 2: Comparison of Nicotinamide Riboside Kinase (NRK) Enzymes
| Enzyme Source | Expression Host | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Yield/Titer | Reference |
| Kluyveromyces marxianus (Klm-NRK) | E. coli | 7.9 | 7.0 | 55 | 281 g/L/day | [9] |
| Saccharomyces cerevisiae | E. coli | 0.535 | N/A | N/A | >90% conversion | [1] |
| Homo sapiens (NRK1) | E. coli | 0.275 | N/A | N/A | N/A | [10] |
| Homo sapiens (NRK2) | E. coli | 2.32 | N/A | N/A | 12.6 g/L | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of NMN using both the NamPRT and NRK pathways.
Protocol 1: NMN Synthesis using Nicotinamide Riboside Kinase (NRK)
This protocol is adapted from a study utilizing a highly active NRK from Kluyveromyces marxianus (Klm-NRK).[9]
1. Enzyme Production and Preparation:
-
Gene Expression: The gene encoding Klm-NRK is cloned into an appropriate expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Fermentation: Culture the recombinant E. coli in a suitable medium (e.g., LB broth with kanamycin) at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 16°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl). Lyse the cells by sonication or high-pressure homogenization.
-
Enzyme Purification (Optional but Recommended): Purify the His-tagged Klm-NRK from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the purified enzyme with an imidazole (B134444) gradient.
2. Enzymatic Reaction:
-
Reaction Mixture: In a temperature-controlled reactor, prepare the reaction mixture containing:
-
Nicotinamide Riboside (NR): 50-100 g/L
-
ATP: 1.4 equivalents to NR
-
MgCl₂: 2 mM
-
Purified Klm-NRK or cell lysate containing the enzyme
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.0)
-
-
Reaction Conditions:
-
Adjust the pH of the reaction mixture to 7.0.
-
Maintain the reaction temperature at 30°C with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
3. Product Purification:
-
Enzyme Removal: After the reaction is complete, remove the enzyme by ultrafiltration using a membrane with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Chromatographic Purification: Purify NMN from the reaction mixture using ion-exchange chromatography.[12][13] A strong anion exchange resin is typically used.
-
Desalting and Lyophilization: Desalt the purified NMN solution and obtain the final product as a powder by lyophilization.
Protocol 2: NMN Synthesis using Nicotinamide Phosphoribosyltransferase (NamPRT) - Whole-Cell Biocatalysis
This protocol describes a whole-cell catalysis approach for NMN synthesis, which can be more cost-effective by avoiding enzyme purification and facilitating cofactor regeneration.[14]
1. Recombinant Strain Construction:
-
Construct an E. coli strain that overexpresses the necessary enzymes for the conversion of a simple carbon source (e.g., glucose) to PRPP and the NamPRT enzyme for the conversion of Nam and PRPP to NMN.[14] This may involve a multi-gene expression plasmid.
2. Cell Culture and Catalyst Preparation:
-
Grow the engineered E. coli strain in a suitable fermentation medium to a high cell density.
-
Induce the expression of the recombinant enzymes.
-
Harvest the cells by centrifugation and wash them with a suitable buffer to prepare the whole-cell catalyst.
3. Whole-Cell Biocatalysis Reaction:
-
Reaction Mixture: In a bioreactor, suspend the prepared whole cells in a reaction buffer containing:
-
Nicotinamide (Nam): e.g., 25 mM
-
Glucose: e.g., 40 mM (as the carbon and energy source for PRPP and ATP regeneration)
-
Phosphate buffer
-
-
Reaction Conditions:
-
Maintain the optimal pH and temperature for the whole-cell catalyst.
-
Provide adequate aeration and agitation.
-
Monitor NMN production in the supernatant over time using HPLC.
-
4. Downstream Processing:
-
Separate the cells from the reaction medium by centrifugation or filtration.
-
Purify the NMN from the supernatant using the methods described in Protocol 1 (ion-exchange chromatography, desalting, and lyophilization).
Conclusion
Enzymatic synthesis of Nicotinamide Mononucleotide represents a robust and scalable alternative to chemical methods, offering high purity and stereoselectivity under mild reaction conditions. The choice between the NamPRT and NRK pathways depends on factors such as substrate availability, enzyme characteristics, and desired process integration. The NRK pathway, particularly with highly active kinases like Klm-NRK, has shown remarkable efficiency with high product titers.[9] On the other hand, whole-cell biocatalysis using the NamPRT pathway from simple sugars presents a promising avenue for cost-effective and sustainable NMN production.[14] Further advancements in enzyme engineering, process optimization, and cofactor regeneration systems will continue to enhance the economic viability and industrial applicability of enzymatic NMN synthesis, catering to the growing demands in the pharmaceutical and nutraceutical sectors.
References
- 1. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cimasci.com [cimasci.com]
- 3. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 8. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 9. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. NMN Purification: Merging Nature, Science, and Innovation - Sunresin [seplite.com]
- 13. conductscience.com [conductscience.com]
- 14. Synthesis of NMN by cascade catalysis of intracellular multiple enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Cellular mechanisms of Nicotinate mononucleotide action
An In-depth Technical Guide to the Cellular Mechanisms of Nicotinate Mononucleotide Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound (NaMN) is a pivotal, yet often overlooked, intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular redox reactions and a substrate for critical signaling enzymes. This guide provides a comprehensive technical overview of the cellular mechanisms governing NaMN synthesis, its conversion to NAD+, and its consequential role in cellular signaling. We present quantitative data on the kinetics of key enzymes, detailed experimental protocols for studying NaMN metabolism, and visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Cellular Mechanisms of NaMN Metabolism
This compound (NaMN) is a central node in NAD+ biosynthesis, primarily synthesized via the Preiss-Handler pathway and the de novo synthesis pathway from tryptophan. Its primary cellular function is to serve as a direct precursor to nicotinic acid adenine dinucleotide (NaAD), the penultimate molecule before the formation of NAD+.
The Preiss-Handler Pathway: The Primary Route to NaMN
The Preiss-Handler pathway is the principal route for converting nicotinic acid (NA), a form of vitamin B3, into NAD+.
-
Conversion of Nicotinic Acid to NaMN: The first and rate-limiting step is the conversion of NA to NaMN. This reaction is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) .[1] It utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate, transferring the phosphoribosyl group to NA.[2] Unlike the primary NAD+ salvage pathway enzyme NAMPT, NAPRT is not subject to feedback inhibition by NAD+, making this pathway highly efficient for boosting NAD+ levels when NA is available.[2]
-
Conversion of NaMN to NaAD: NaMN is then adenylated by the enzyme Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT) , which transfers an adenylyl moiety from ATP to NaMN, forming Nicotinic Acid Adenine Dinucleotide (NaAD).[3]
-
Final Amidation to NAD+: The final step is catalyzed by NAD+ Synthetase (NADS) , which amidates the nicotinic acid moiety of NaAD to a nicotinamide group, yielding NAD+. This reaction typically uses glutamine as the nitrogen donor.[4]
Convergence with the De Novo Pathway
The de novo synthesis pathway, which begins with the amino acid tryptophan, also culminates in the production of NaMN. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid. The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into NaMN, at which point the pathway merges with the Preiss-Handler pathway for the final steps of NAD+ synthesis.[5]
The Role of NMNAT Isoforms
Humans express three distinct NMNAT isoforms, each with unique subcellular localizations, ensuring that NaMN can be converted to NAD+ in different cellular compartments.[3] This compartmentalization is critical for maintaining distinct nuclear, cytoplasmic, and mitochondrial NAD+ pools.
-
NMNAT1: Predominantly located in the nucleus, where NAD+ is heavily consumed by enzymes like Poly(ADP-ribose) polymerases (PARPs) for DNA repair and sirtuins for histone deacetylation.[6]
-
NMNAT2: Found in the cytoplasm and Golgi apparatus, contributing to the cytoplasmic NAD+ pool and playing a crucial role in maintaining axonal health.[6][7]
-
NMNAT3: Primarily located in the mitochondria, supporting the mitochondrial NAD+ pool essential for the electron transport chain and the activity of mitochondrial sirtuins (e.g., SIRT3).[3][8]
Signaling Pathways Influenced by NaMN Flux
NaMN itself is not a direct signaling molecule. Its mechanism of action is to control the flux of precursors into the NAD+ pool. By serving as a rate-limiting intermediate, the synthesis and conversion of NaMN directly impact the availability of NAD+, which in turn modulates the activity of major NAD+-dependent signaling pathways.
-
Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate gene expression, metabolism, and stress responses. Increased flux through NaMN to NAD+ can enhance sirtuin activity.
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes are critical for DNA repair and consume large amounts of NAD+. Efficient production of NaMN and its subsequent conversion are vital to replenish NAD+ pools during genotoxic stress to maintain genomic stability.[9]
-
CD38/CD157: These are NAD+ glycohydrolases that consume NAD+ to produce second messengers like cyclic ADP-ribose (cADPR). The availability of NAD+, dictated by pathways involving NaMN, influences the activity of these enzymes.
Quantitative Data on NaMN Metabolism
The efficiency of NaMN's conversion and its role in NAD+ homeostasis are governed by the kinetic properties of the enzymes involved.
| Enzyme | Substrate | Apparent Km (µM) | Organism/Isoform | Notes |
| NAPRT | Nicotinic Acid | ~10 - 100 | Human | Activity is strongly activated by inorganic phosphate (B84403) and allosterically modulated by ATP.[2] |
| PRPP | ~200 - 400 | Human | Kinetic parameters can vary based on assay conditions.[10] | |
| NMNAT1 | NaMN | ~90 | Human | Shows similar efficiency for NaMN and NMN, making it a key enzyme for both pathways.[3][11] |
| ATP | ~40 | Human | The most catalytically efficient isoform.[3][11] | |
| NMNAT2 | NaMN | ~670 | Human | Less efficient with NaMN compared to NMN (Km for NMN is ~60 µM).[3][7] |
| ATP | ~70 | Human | Considered the least efficient of the three isoforms.[3] | |
| NMNAT3 | NaMN | ~300 - 500 | Human | Uses NaMN and NMN with comparable efficiencies.[3][12] |
| ATP | ~100 - 200 | Human | Can also utilize GTP and ITP as substrates.[3] |
Table 1: Summary of selected kinetic parameters for key human enzymes in NaMN metabolism. Km values are approximations compiled from multiple sources and can vary with experimental conditions.
| Metabolite | Reported Concentration Range | Cell Type/Tissue | Notes |
| NaMN | Not widely reported | Mammalian Cells | Basal levels are generally low as it is a transient intermediate. Levels are expected to rise upon supplementation with nicotinic acid. |
| NMN | ~3 - 4 µM (cytosol/nucleus) | HEK 293T Cells | Provides a reference point for a related mononucleotide. Mitochondrial levels are reported to be significantly lower (<0.1 µM).[13] |
| NAD+ | ~200 - 500 µM | Various | Total cellular concentration varies by cell type. Treatment of human keratinocytes with 10 µM nicotinic acid resulted in a 1.3-fold increase in cellular NAD+.[1][14] Supplementing human mononuclear blood cells with NA also increased NAD+ levels.[9] |
Table 2: Reported intracellular concentrations of NaMN and related metabolites.
Key Experimental Protocols
Protocol: In Vitro NAPRT Enzyme Activity Assay
This protocol describes a continuous coupled fluorometric assay to measure NAPRT activity.
Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic steps. The resulting increase in NADH fluorescence (Ex/Em ~340/460 nm) is proportional to the NAPRT activity.[15]
Materials:
-
Recombinant human NAPRT enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM KCl, 2 mM MgCl2
-
Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Coupling Enzymes: Bacterial NAMN adenylyltransferase (NadD), bacterial NAD+ synthetase (NadE), yeast alcohol dehydrogenase (ADH)
-
Additional Reagents: ATP, Glutamine, Ethanol
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing saturating concentrations of ATP, glutamine, ethanol, and the three coupling enzymes (NadD, NadE, ADH).
-
Plate Setup:
-
To test wells, add the compound of interest (e.g., potential inhibitor or activator) or vehicle control.
-
Add a defined amount of recombinant NAPRT enzyme (e.g., 0.1-0.5 µg) to all wells except "no enzyme" controls.
-
Bring the total volume in each well to 50 µL with assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow compounds to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding 50 µL of a substrate solution containing NA and PRPP (e.g., final concentrations of 100 µM NA and 200 µM PRPP).
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (Ex/Em = 340/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence curve over time. Compare the velocities of test wells to control wells to determine the effect of the compound.
Protocol: Quantification of Intracellular NaMN by LC-MS/MS
This protocol provides a general workflow for the accurate measurement of NaMN from cell extracts using liquid chromatography-tandem mass spectrometry.
Principle: Cellular metabolites are extracted and separated using high-performance liquid chromatography (HPLC). The eluting compounds are then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80:20 Methanol/Water, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18 reverse-phase)
-
NaMN analytical standard
Procedure:
-
Cell Culture: Grow cells to the desired confluency under specific experimental conditions (e.g., with or without NA treatment).
-
Metabolite Extraction:
-
Aspirate the culture medium and rapidly wash the cell monolayer twice with ice-cold PBS.
-
Immediately add a defined volume of -80°C extraction solvent to the plate to quench metabolism.
-
Scrape the cells in the extraction solvent and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites including NaMN, and transfer it to a new tube. Avoid disturbing the protein pellet.
-
LC-MS/MS Analysis:
-
Inject a defined volume of the extract onto the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatographic gradient.
-
Detect NaMN using Multiple Reaction Monitoring (MRM) mode, with transitions specific to NaMN (e.g., parent ion m/z -> fragment ion m/z).
-
-
Quantification: Generate a standard curve using the NaMN analytical standard. Quantify the amount of NaMN in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial cell number or total protein content.
Mandatory Visualizations
Caption: The Preiss-Handler pathway for NAD+ biosynthesis from Nicotinic Acid (NA).
Caption: Convergence of the De Novo and Preiss-Handler pathways at NaMN.
Caption: Experimental workflow for LC-MS/MS quantification of intracellular NaMN.
References
- 1. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Insight into Molecular and Functional Properties of NMNAT3 Reveals New Hints of NAD Homeostasis within Human Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NAD+ precursor nicotinic acid improves genomic integrity in human peripheral blood mononuclear cells after X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nicotinate Mononucleotide in Sirtuin Activation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuins, a class of NAD⁺-dependent deacylases, are critical regulators of cellular metabolism, stress resistance, and aging. Their enzymatic activity is inextricably linked to the availability of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). Consequently, modulation of NAD⁺ biosynthesis represents a key strategy for activating sirtuins and influencing a wide array of physiological processes. This technical guide provides an in-depth examination of the role of Nicotinate mononucleotide (NaMN), a central intermediate in the Preiss-Handler pathway of NAD⁺ synthesis. We will dissect the biochemical mechanisms, present quantitative data on the impact of NaMN precursors on NAD⁺ levels and sirtuin activity, detail relevant experimental protocols, and visualize the associated molecular pathways.
Introduction to Sirtuins and NAD⁺ Metabolism
The sirtuin family of proteins (SIRT1-7 in mammals) are highly conserved enzymes that catalyze the removal of acetyl and other acyl groups from lysine (B10760008) residues on a multitude of protein substrates.[1] This deacetylation reaction is unique in its absolute requirement for NAD⁺ as a co-substrate. During the reaction, NAD⁺ is cleaved into nicotinamide (NAM) and O-acetyl-ADP-ribose.[2] This dependence places sirtuins at the nexus of cellular energy status and epigenetic regulation, allowing them to function as metabolic sensors that translate changes in cellular NAD⁺ levels into adaptive transcriptional and functional responses.[1]
Mammalian cells utilize several pathways to synthesize NAD⁺:
-
The de novo pathway: Synthesizes NAD⁺ from the amino acid tryptophan.
-
The salvage pathway: Recycles nicotinamide (NAM), a byproduct of sirtuin and other NAD⁺-consuming enzyme activity, back into NAD⁺. This is the predominant pathway in most mammalian tissues.[3]
-
The Preiss-Handler pathway: Utilizes dietary nicotinic acid (NA, also known as niacin or vitamin B3) as a precursor.[3]
This guide focuses on the Preiss-Handler pathway, where this compound (NaMN) is the pivotal intermediate connecting nicotinic acid to the cellular NAD⁺ pool and, consequently, to the activation of sirtuins.
The Preiss-Handler Pathway: NaMN as the Core Intermediate
The Preiss-Handler pathway is a three-step enzymatic cascade that converts nicotinic acid (NA) into NAD⁺. This compound (NaMN) is the product of the first and rate-limiting step.
-
Nicotinate Phosphoribosyltransferase (NAPRT): This enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (NaMN).[4] The availability of NA appears to be a key driver of flux through this pathway.[4]
-
Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT): NMNAT enzymes (NMNAT1-3) then catalyze the adenylylation of NaMN to form nicotinic acid adenine dinucleotide (NaAD).[2]
-
NAD⁺ Synthetase (NADS): Finally, NADS amidates NaAD, using glutamine as a nitrogen donor, to produce the final product, NAD⁺.[4]
The activation of sirtuins via this pathway is therefore an indirect mechanism; administration of nicotinic acid increases the intracellular concentration of NaMN, which in turn is converted to NAD⁺, thereby providing the necessary co-substrate for sirtuin-mediated deacetylation.
Quantitative Effects of Nicotinic Acid Supplementation
As NaMN is an intracellular metabolite not typically used for supplementation, quantitative data is derived from studies using its precursor, nicotinic acid (NA). Supplementation with NA has been shown to robustly increase NAD⁺ levels and stimulate sirtuin activity in various models.
Table 1: Effect of Nicotinic Acid (NA) on Intracellular NAD⁺ Levels
| Cell/Tissue Type | Treatment | Duration | NAD⁺ Increase (Fold Change / %) | Reference(s) |
| Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM NA | 24 hours | Significant increase (not quantified) | [5] |
| Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM NA | 24 hours | Significant increase | [6] |
| Human Keratinocytes (NHEK) | 10-30 µM NA | 6 hours | ~1.3-fold | [7] |
| Human Cells (NAPRT-expressing) | NA (concentration not specified) | N/A | ~2-fold | [8] |
| Human Blood (Healthy Controls) | 750-1000 mg/day NA | 4 months | 8-fold | [9] |
| Human Blood (Mitochondrial Myopathy Patients) | 750-1000 mg/day NA | 4 months | 7.1-fold | [10] |
| Mouse Muscle (Mitochondrial Myopathy Patients) | 750-1000 mg/day NA | 10 months | 2.3-fold | [10] |
Table 2: Effect of Nicotinic Acid (NA) on Sirtuin Activity & Expression
| Cell/Tissue Type | Treatment | Sirtuin | Effect on Activity / Expression | Reference(s) |
| Human Aortic Endothelial Cells (HAEC) | 0.2-0.3 mM NA | SIRT1 | ~30% increase in activity | [6] |
| Human Keratinocytes (NHEK) | NA (concentration not specified) | SIRT3 | Upregulation of protein levels | [7] |
| Rabbit Carotid Artery | 0.6% (wt/wt) NA diet | SIRT1 | Upregulated expression | [11] |
| Human Aortic Endothelial Cells (HAEC) | 0.3 mM NA | SIRT1 | Rescued H₂O₂-mediated reduction in activity | [5] |
| Vascular Smooth Muscle Cells | Niacin (concentration not specified) | SIRT1, SIRT6 | Upregulated expression | [12] |
Mechanism of Sirtuin Activation by NaMN-derived NAD⁺
The activation of sirtuins is fundamentally dependent on the concentration of NAD⁺ relative to its substrates and inhibitors. By increasing the flux through the Preiss-Handler pathway, NaMN contributes to an expanded cellular NAD⁺ pool. This elevation in the NAD⁺/NADH ratio and the overall availability of NAD⁺ directly enhances the catalytic efficiency of sirtuins.
Nicotinamide (NAM), a product of the sirtuin reaction, acts as a potent feedback inhibitor.[13] By providing an alternative route for NAD⁺ synthesis that does not produce NAM as an intermediate (unlike the salvage pathway), the Preiss-Handler pathway can potentially lead to a more sustained activation of sirtuins by simultaneously increasing the substrate (NAD⁺) and circumventing the immediate production of the inhibitor (NAM).
Key Experimental Protocols
Accurate quantification of NAD⁺ metabolites and sirtuin activity is paramount for research in this field. Below are detailed methodologies for cornerstone experiments.
Protocol 1: Measurement of Intracellular NAD⁺ by HPLC
This protocol is adapted from established methods for quantifying NAD⁺ in cellular or tissue extracts.
A. Materials
-
Perchloric acid (PCA), 0.6 M
-
Potassium hydroxide (B78521) (KOH), 3 M
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
NAD⁺ standard (for calibration curve)
-
Methanol (B129727) (HPLC grade)
B. Sample Preparation (from cell culture)
-
Culture cells to desired confluency and apply experimental treatments (e.g., nicotinic acid supplementation).
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M PCA directly to the plate to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the acidic extract to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains NAD⁺) to a new tube.
-
Neutralize the extract by adding 3 M KOH dropwise until the pH is between 6.5 and 7.5. The formation of a white precipitate (KClO₄) will occur.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant for HPLC analysis.
C. HPLC Analysis
-
Equilibrate the C18 column with the mobile phase (e.g., 0.1 M phosphate buffer, pH 7.0, with a methanol gradient).
-
Inject 50-100 µL of the prepared sample extract.
-
Run a gradient elution program (e.g., starting with 100% phosphate buffer and gradually increasing the percentage of methanol) to separate the NAD⁺ metabolites.
-
Detect NAD⁺ by monitoring absorbance at 260 nm.
-
Quantify the NAD⁺ peak area by comparing it to a standard curve generated from known concentrations of NAD⁺ standard.
-
Normalize the results to the initial protein concentration or cell number of the sample.
Protocol 2: In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol measures sirtuin activity by detecting the deacetylation of a fluorogenic substrate. Commercial kits are widely available (e.g., Abcam ab156065).
A. Materials
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.8, 0.5 mM DTT)
-
Fluorogenic acetylated peptide substrate (e.g., Fluoro-Substrate Peptide)
-
NAD⁺ solution
-
Developer solution
-
Sirtuin inhibitor (e.g., Nicotinamide) for control reactions
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
B. Assay Procedure
-
Prepare a master mix containing SIRT1 assay buffer, the fluorogenic substrate, and NAD⁺.
-
Prepare experimental wells by adding the master mix.
-
Prepare control wells:
-
No Enzyme Control: Master mix without SIRT1 enzyme.
-
Inhibitor Control: Master mix with a known SIRT1 inhibitor.
-
-
Add the purified SIRT1 enzyme or the cell/tissue lysate containing SIRT1 to the experimental and inhibitor control wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the deacetylation reaction by adding the developer solution. The developer acts on the deacetylated substrate to release the fluorophore.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
Calculate SIRT1 activity by subtracting the fluorescence of the no-enzyme control from the experimental wells. Activity is often expressed as Relative Fluorescence Units (RFU) per minute per microgram of protein.
Therapeutic and Research Implications
The ability to upregulate sirtuin activity by modulating NAD⁺ metabolism through the Preiss-Handler pathway holds significant promise for therapeutic development. Targeting NAPRT, the rate-limiting enzyme, with small molecule activators could provide a precise mechanism for boosting NAD⁺ in tissues where this pathway is prominent, such as the liver and kidney.[8]
For researchers, understanding the differential contributions of the Preiss-Handler and salvage pathways to the NAD⁺ pool in various cell types and disease states is critical. For instance, some cancer cells are deficient in NAPRT, making them more reliant on the NAMPT-driven salvage pathway.[14] This creates a therapeutic window for NAMPT inhibitors, where normal tissues can be rescued by nicotinic acid supplementation.[14]
Further research is needed to:
-
Develop specific assays to measure flux through the Preiss-Handler pathway in vivo.
-
Identify potent and specific activators of NAPRT.
-
Elucidate the tissue-specific regulation and contribution of the Preiss-Handler pathway to overall NAD⁺ homeostasis in health and disease.
Conclusion
This compound (NaMN) is a crucial, non-negotiable intermediate in the Preiss-Handler pathway, which converts dietary nicotinic acid into the vital co-substrate NAD⁺. The activation of sirtuins through this pathway is an indirect but powerful mechanism, driven by an increase in the cellular NAD⁺ pool. Quantitative evidence demonstrates that supplementation with nicotinic acid effectively elevates NAD⁺ levels and enhances sirtuin activity in a variety of preclinical models. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate this important axis of metabolic regulation. As the intricate connections between NAD⁺ metabolism, sirtuin biology, and human health continue to be unveiled, targeting the Preiss-Handler pathway and its core component, NaMN, will undoubtedly remain a key area of interest for both basic research and drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qualialife.com [qualialife.com]
- 5. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevation of cellular NAD levels by nicotinic acid and involvement of nicotinic acid phosphoribosyltransferase in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Transport of Nicotinamide Mononucleotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the intracellular transport of Nicotinamide (B372718) mononucleotide (NMN), a key NAD+ precursor with significant therapeutic potential. This document details the primary transport pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the underlying biological processes.
Introduction: The Critical Role of NMN Transport in NAD+ Metabolism
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in cellular energy metabolism, DNA repair, and signaling pathways. The age-associated decline in NAD+ levels is linked to a range of metabolic and degenerative diseases. Supplementation with NAD+ precursors, such as NMN, has emerged as a promising strategy to augment intracellular NAD+ pools and ameliorate age-related physiological decline.[1] The efficacy of NMN supplementation is critically dependent on its efficient transport across the plasma membrane into the cell. This guide focuses on the molecular machinery responsible for this crucial first step in NMN's journey to boost cellular NAD+.
Key Mechanisms of Intracellular NMN Transport
The uptake of NMN into mammalian cells is primarily mediated by a dedicated transporter, with an alternative, indirect pathway also contributing to its intracellular delivery.
The Direct Pathway: The SLC12A8 Transporter
The primary and most efficient mechanism for NMN entry into cells is through the solute carrier family 12 member 8 (SLC12A8) transporter.[1][2][3]
-
Specificity: SLC12A8 exhibits high specificity for NMN and does not transport the related NAD+ precursor, nicotinamide riboside (NR).[1][2] This specificity ensures the direct uptake of intact NMN.
-
Sodium-Dependence: The transport of NMN via SLC12A8 is a sodium-dependent process, indicating an active transport mechanism that couples NMN uptake to the sodium ion gradient across the cell membrane.[2][3]
-
Tissue Distribution: The Slc12a8 gene is highly expressed in the small intestine of mice, suggesting a critical role in the absorption of dietary and orally administered NMN.[1][2] Moderate expression is also observed in the liver and adipose tissue.[1]
-
Regulation: The expression of Slc12a8 is upregulated in response to decreased intracellular NAD+ levels, suggesting a feedback mechanism to enhance NMN uptake when NAD+ pools are depleted.[2] Furthermore, Slc12a8 expression is elevated in the ileum of aged mice, potentially as a compensatory mechanism to counteract the age-related decline in NAD+.[2][3]
The Indirect Pathway: Conversion to Nicotinamide Riboside (NR)
An alternative, indirect pathway for NMN utilization involves its extracellular conversion to nicotinamide riboside (NR).
-
Enzymatic Conversion: The ectoenzyme CD73 can dephosphorylate NMN to NR in the extracellular space.
-
NR Transport: NR is then transported into the cell by equilibrative nucleoside transporters (ENTs).
-
Intracellular Re-phosphorylation: Once inside the cell, NR is re-phosphorylated back to NMN by nicotinamide riboside kinases (NRKs).[4]
While this pathway exists, the rapid absorption of NMN observed in vivo suggests that the direct transport via SLC12A8 is the predominant and more physiologically relevant mechanism, especially in the gut.[1][4]
Mitochondrial NMN Transport
The mechanism of NMN transport into the mitochondria is an active area of investigation. While the mitochondrial inner membrane is generally impermeable to nucleotides, the presence of the enzyme NMNAT3, which converts NMN to NAD+ within the mitochondria, implies the existence of a dedicated mitochondrial NMN transport system.[5][6] Recent evidence suggests that a member of the solute carrier family 25, SLC25A45, may function as a mitochondrial NMN transporter.[7] However, another proposed mechanism involves the import of intact NAD+ into the mitochondria.[5][6]
Quantitative Data on NMN Transport
The following tables summarize key quantitative data from studies investigating NMN transport, providing a basis for comparison and further research.
Table 1: Kinetic Parameters of the SLC12A8 NMN Transporter
| Parameter | Value | Cell Line | Reference |
| Km (for NMN) | 34.1 ± 8.3 μM | Slc12a8-overexpressing NIH3T3 cells | [2] |
| Vmax | 11.5 ± 1.2 pmol/min/mg | Slc12a8-overexpressing NIH3T3 cells | [2] |
| IC50 (NMN) | 15.1 ± 2.6 μM | Proteoliposomes from Slc12a8-OE cells | [8] |
| IC50 (NR) | 77.4 ± 10.8 μM | Proteoliposomes from Slc12a8-OE cells | [8] |
Table 2: Effects of SLC12A8 Modulation on NMN Uptake and NAD+ Levels
| Experimental Condition | Effect | Fold Change | Cell/Tissue Type | Reference |
| SLC12A8 Overexpression | Increased 18O-D-NMN Uptake | ~4-fold | NIH3T3 cells | [1] |
| SLC12A8 Knockdown (in vivo) | Decreased NAD+ Levels | Significant decrease | Jejunum | [2] |
| SLC12A8 Knockdown (in vivo) | Decreased NMN Uptake | Reduced | Small Intestine | [1] |
Table 3: Basal NAD+ Concentrations and Response to NMN Administration in Mice
| Tissue | Basal NAD+ Concentration (pmol/mg) | Fold Increase in NAD+ (4h post-500 mg/kg NMN IP injection) | Reference |
| Liver | ~600 | ~2.4 | [9] |
| Kidney | ~1000 | ~2.4 | [9] |
| Heart | ~500 | ~1.5 | [9] |
| Lung | ~300 | ~1.2 | [9] |
| Pancreas | ~400 | ~1.7 | [9] |
| White Adipose Tissue | ~100 | ~2.0 | [9] |
| Blood | ~30 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the intracellular transport of NMN.
NMN Uptake Assay Using Radiolabeled NMN
This protocol describes a method to measure the direct uptake of NMN into cultured cells.
Materials:
-
Cultured cells (e.g., NIH3T3 cells with and without SLC12A8 overexpression)
-
[³H]-NMN (radiolabeled Nicotinamide Mononucleotide)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Stop solution (e.g., ice-cold PBS)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Pre-incubation: Wash cells with pre-warmed uptake buffer and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add uptake buffer containing a known concentration of [³H]-NMN (e.g., 25 µM).
-
Time Points: Incubate for various time points (e.g., 1, 3, 5, 10 minutes) at 37°C.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the [³H]-NMN solution and washing the cells three times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells with cell lysis buffer.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use another portion of the cell lysate to determine the total protein concentration using a protein assay kit.
-
Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample. Plot the normalized CPM against time to determine the rate of NMN uptake.
Measurement of Intracellular NAD+ Levels by HPLC
This protocol outlines a robust method for quantifying intracellular NAD+ concentrations.[10][11]
Materials:
-
Cultured cells or tissue samples
-
Perchloric acid (HClO₄)
-
Potassium carbonate (K₂CO₃)
-
Phosphate (B84403) buffer
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation (Cultured Cells):
-
Wash cells with cold PBS.
-
Add ice-cold 0.6 M HClO₄ to the cells and scrape them.
-
Homogenize the cell lysate.
-
Centrifuge to pellet the protein.
-
-
Sample Preparation (Tissues):
-
Homogenize the tissue in ice-cold 0.6 M HClO₄.
-
Centrifuge to pellet the protein.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M K₂CO₃.
-
Centrifuge to remove the KClO₄ precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant.
-
Inject the sample into the HPLC system.
-
Separate NAD+ using a C18 column with a phosphate buffer/methanol mobile phase gradient.
-
Detect NAD+ by UV absorbance at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of NAD+.
-
Calculate the NAD+ concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the NAD+ concentration to the initial protein concentration or tissue weight.
-
Generation and Validation of SLC12A8 Knockout Mouse Models
This section provides a general workflow for creating and validating Slc12a8 knockout mice, a critical tool for in vivo studies.[12][13][14]
1. Generation of Knockout Mice (using CRISPR/Cas9):
- Design: Design guide RNAs (gRNAs) targeting a critical exon of the Slc12a8 gene.
- Microinjection: Co-inject the gRNAs and Cas9 mRNA into fertilized mouse zygotes.
- Implantation: Transfer the injected zygotes into pseudopregnant female mice.
- Founder Screening: Genotype the resulting pups by PCR and sequencing to identify founders with the desired deletion.
- Breeding: Breed founder mice to establish a stable knockout line.
2. Validation of Knockout:
- Genotyping: Confirm the absence of the wild-type Slc12a8 allele and the presence of the knockout allele by PCR.
- mRNA Expression: Verify the absence of Slc12a8 mRNA in relevant tissues (e.g., small intestine) using RT-qPCR.
- Protein Expression: Confirm the absence of the SLC12A8 protein by Western blotting of membrane protein fractions from relevant tissues.
- Phenotypic Analysis: Assess the physiological consequences of Slc12a8 deletion, such as altered NMN uptake and NAD+ levels in response to NMN administration.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Signaling Pathway of Intracellular NMN Transport and NAD+ Synthesis
Caption: Intracellular NMN transport and NAD+ synthesis pathways.
Experimental Workflow for In Vitro NMN Transport Assay
Caption: Workflow for measuring NMN uptake in cultured cells.
Logical Relationship of SLC12A8 Function and NAD+ Homeostasis
Caption: Feedback loop of SLC12A8 in NAD+ homeostasis.
Conclusion and Future Directions
The identification and characterization of the NMN transporter SLC12A8 has significantly advanced our understanding of NAD+ biology. The direct, sodium-dependent transport of NMN provides a rapid and efficient mechanism for cells, particularly in the gut, to acquire this critical NAD+ precursor. The data presented in this guide underscore the central role of SLC12A8 in maintaining NAD+ homeostasis.
Future research should focus on:
-
Human Studies: Elucidating the role and regulation of the human ortholog of SLC12A8 in NMN absorption and metabolism.
-
Pharmacological Modulation: Identifying small molecules that can enhance the activity of SLC12A8 to improve the efficacy of NMN supplementation.
-
Mitochondrial Transport: Further characterizing the mechanisms of NMN and NAD+ transport into the mitochondria to understand the regulation of this distinct NAD+ pool.
-
Tissue-Specific Transport: Investigating the relative contributions of the direct and indirect NMN uptake pathways in different tissues and disease states.
A deeper understanding of the intricate processes of NMN transport will be instrumental in the development of novel therapeutic strategies targeting NAD+ metabolism for the treatment of age-related and metabolic diseases.
References
- 1. Scientists Identify Transporter for Cell Absorption of NMN in Mice [nmn.com]
- 2. Slc12a8 is a nicotinamide mononucleotide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slc12a8 is a nicotinamide mononucleotide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide is transported into mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide is transported into mammalian mitochondria | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Nicotinate Mononucleotide (NaMN) in Tissue Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinate mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a multitude of cellular processes, including metabolism, DNA repair, and cell signaling.[1][2][3] The accurate quantification of NaMN in tissue samples is crucial for understanding the dynamics of NAD+ metabolism in various physiological and pathological states, thereby aiding in drug discovery and development. This document provides a detailed protocol for the extraction and analysis of NaMN from tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Signaling Pathway of NAD+ Biosynthesis
The following diagram illustrates the key pathways for NAD+ biosynthesis, highlighting the central role of this compound (NaMN).
Experimental Workflow
The overall experimental workflow for the HPLC analysis of NaMN in tissue samples is depicted below.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of NAD+ and its precursors in various murine tissues using LC-MS/MS, which provides an indication of the expected concentration ranges.[2]
| Compound | Brain (pmol/mg) | Kidney (pmol/mg) | Lung (pmol/mg) | Spleen (pmol/mg) | Heart (pmol/mg) |
| This compound (NaMN) | ~0.5 | ~1.0 | ~0.8 | ~1.2 | ~0.6 |
| Nicotinamide mononucleotide (NMN) | ~1.5 | ~3.0 | ~2.5 | ~4.0 | ~2.0 |
| Nicotinamide adenine dinucleotide (NAD+) | ~250 | ~400 | ~300 | ~500 | ~350 |
Method Validation Parameters
This table presents typical validation parameters for HPLC-based methods for the analysis of related compounds in biological matrices.[4]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Materials and Reagents
-
This compound (NaMN) standard (Sigma-Aldrich or equivalent)
-
Perchloric acid (HClO4), 70%
-
Potassium carbonate (K2CO3)
-
Ammonium (B1175870) acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.22 µm syringe filters
Equipment
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Refrigerated centrifuge
-
pH meter
-
Vortex mixer
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold 0.6 M perchloric acid.
-
Homogenize the tissue thoroughly on ice.
-
-
Protein Precipitation and Neutralization:
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the acidic extract by adding 3 M potassium carbonate solution dropwise until the pH is between 6.5 and 7.5.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store at -80°C until analysis.
-
HPLC Method
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM ammonium acetate, pH 5.0
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 261 nm
-
Column Temperature: 30°C
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 15.0 | 85 | 15 |
| 20.0 | 85 | 15 |
| 22.0 | 100 | 0 |
| 30.0 | 100 | 0 |
Quantification
-
Standard Curve Preparation: Prepare a series of NaMN standards in 0.05 M phosphate (B84403) buffer at concentrations ranging from 0.1 µM to 50 µM.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calibration: Generate a standard curve by plotting the peak area of NaMN against its concentration.
-
Calculation: Determine the concentration of NaMN in the tissue samples by comparing their peak areas to the standard curve. The final concentration should be normalized to the initial tissue weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in tissue samples using HPLC with UV detection. The provided methodologies and data will be a valuable resource for researchers and scientists in the fields of metabolic research and drug development, enabling the accurate and reliable measurement of this key NAD+ precursor. While LC-MS/MS offers higher sensitivity, the described HPLC-UV method provides a robust and accessible alternative for many laboratories.[1][4]
References
Application Notes: Enzymatic Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity
Introduction
Nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT; EC 2.7.7.1) is a crucial enzyme in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1][2] It catalyzes the reversible reaction of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) with adenosine (B11128) triphosphate (ATP) to form NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively, and pyrophosphate (PPi).[2][3] NMNAT exists in three main isoforms in mammals (NMNAT1, NMNAT2, and NMNAT3), which are localized in different cellular compartments—nucleus, Golgi complex, and mitochondria, respectively—highlighting their distinct roles in cellular metabolism and signaling.[4] Given the central role of NAD+ in redox reactions, DNA repair, and cell signaling, NMNAT activity is a key target for research in aging, neurodegenerative diseases, and cancer.[2][5]
These application notes describe a continuous, coupled spectrophotometric assay for determining NMNAT activity.[3][6] This method is highly suitable for routine measurements and inhibitor screening due to its simplicity and amenability to high-throughput formats.[3][6]
Assay Principle
The NMNAT-catalyzed production of NAD+ is monitored using a coupled enzymatic reaction. The newly synthesized NAD+ is utilized by alcohol dehydrogenase (ADH) to catalyze the oxidation of ethanol (B145695) to acetaldehyde.[7] This reaction concomitantly reduces NAD+ to NADH, which can be quantified by the increase in absorbance at 340 nm.[7][8] The rate of NADH production is directly proportional to the NMNAT activity under conditions where NMNAT is the rate-limiting step. For more complex samples or when alternative substrates are used, an HPLC-based method can also be employed to directly measure the formation of NAD+ or its analogs.[3][6]
Visualizations
Diagram 1: NMNAT Enzymatic Reaction
Caption: The enzymatic reaction catalyzed by NMNAT.
Diagram 2: Coupled Spectrophotometric Assay Workflow
Caption: Workflow for the NMNAT coupled enzymatic assay.
Diagram 3: Simplified NAD+ Biosynthesis Pathway
Caption: Simplified mammalian NAD+ salvage pathway.
Experimental Protocols
Protocol 1: Continuous Coupled Spectrophotometric Assay for NMNAT Activity
This protocol is adapted for measuring NMNAT activity from purified protein or immunopurified cell extracts.[1]
A. Materials and Reagents
-
NMNAT Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM β-mercaptoethanol. Store at 4°C.
-
Nicotinamide Mononucleotide (NMN): 50 mM stock in ddH₂O. Store at -20°C.
-
Adenosine Triphosphate (ATP): 50 mM stock in ddH₂O, pH adjusted to 7.0. Store at -20°C.
-
Ethanol (EtOH): 10% (v/v) solution in ddH₂O.
-
Alcohol Dehydrogenase (ADH): From Saccharomyces cerevisiae, ~300-400 units/mg. Prepare a 10 mg/mL stock in assay buffer. Store at -20°C.
-
NMNAT Enzyme: Purified recombinant NMNAT or immunoprecipitated NMNAT from cell lysates.
-
Microplate Reader: Capable of kinetic measurements at 340 nm.
-
96-well UV-transparent microplate.
B. Assay Procedure
-
Prepare 1X Assay Buffer: Dilute the 5X NMNAT Assay Buffer with ddH₂O. Equilibrate to room temperature before use.
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube on ice. The final volume per well will be 200 µL.
| Reagent | Stock Conc. | Volume per well (µL) | Final Conc. |
| 1X Assay Buffer | 1X | 130 | 1X |
| NMN | 50 mM | 10 | 2.5 mM |
| ATP | 50 mM | 10 | 2.5 mM |
| Ethanol | 10% | 20 | 1% |
| ADH | 10 mg/mL | 10 | 20-30 units |
| ddH₂O | - | up to 180 | - |
-
Set up Microplate:
-
Sample Wells: Add 180 µL of the Reaction Master Mix.
-
No Enzyme Control: Add 180 µL of the Reaction Master Mix.
-
No Substrate Control (NMN or ATP): Prepare a separate master mix lacking one substrate and add 180 µL to control wells.
-
-
Equilibrate Plate: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the NMNAT enzyme preparation (or buffer for the "No Enzyme Control") to the appropriate wells. Mix gently by pipetting.
-
Measure Absorbance: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Plot absorbance (A340) versus time (minutes).
-
Determine the linear portion of the curve for each sample.
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min).
-
Calculate NMNAT activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Total Volume) / (ε * Path Length * mg of Enzyme)
-
ε (Molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹[7]
-
Path length is typically calculated by the plate reader based on the volume in the well, or a standard value can be used if validated.
-
-
Data Presentation
Table 1: Representative Kinetic Parameters for Human NMNAT Isoforms
The affinity of an enzyme for its substrate is described by the Michaelis constant (Km), while the maximum reaction rate is Vmax.[9] These parameters are crucial for understanding enzyme behavior and for designing inhibitors.[9]
| Isoform | Substrate | Apparent Km (µM) | Reference |
| hNMNAT1 | ATP | 43 - 58.5 | [10] |
| NMN | 16 - 22.3 | [10] | |
| hNMNAT2 | ATP | ~70 | [4] |
| NMN | ~60 | [4] | |
| hNMNAT3 | ATP | ~130 | [4] |
| NMN | ~150 | [4] |
Note: Km values can vary depending on assay conditions (pH, temperature, buffer composition).
Table 2: Troubleshooting the NMNAT Spectrophotometric Assay
| Issue | Possible Cause | Suggested Solution |
| High background in "No Enzyme" control | Contamination of reagents with NAD+/NADH. | Use fresh, high-purity reagents. Prepare fresh buffers. |
| Endogenous dehydrogenase activity in crude lysates. | Use purified or immunoprecipitated enzyme. Include a control without ethanol. | |
| No or low activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test a positive control if available. |
| Sub-optimal assay conditions. | Optimize pH, temperature, and substrate concentrations. | |
| Presence of inhibitors in the sample. | Dialyze or desalt the enzyme sample. | |
| Non-linear reaction rate | Substrate depletion. | Lower the enzyme concentration or decrease the reaction time. |
| Enzyme instability. | Add stabilizing agents like BSA or glycerol. Perform the assay at a lower temperature. |
References
- 1. content.abcam.com [content.abcam.com]
- 2. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Bioluminescent High-Throughput Screening Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme activity assay [bio-protocol.org]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nicotinate Mononucleotide (NaMN) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Nicotinate (B505614) mononucleotide (NaMN) in mouse models. Due to the limited availability of direct studies on NaMN administration, the provided protocols are adapted from extensive research on the closely related NAD+ precursor, Nicotinamide Mononucleotide (NMN). This adaptation is scientifically justified by their analogous roles in the Preiss-Handler and salvage pathways, respectively, leading to the synthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+).
Introduction to Nicotinate Mononucleotide (NaMN)
This compound (NaMN) is a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis.[1][2][3] In this pathway, nicotinic acid (NA) is converted to NaMN by the enzyme nicotinate phosphoribosyltransferase (NAPRT).[2] NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to produce NAD+.[1][3] As NAD+ levels decline with age and in various pathological conditions, the administration of NAD+ precursors like NaMN is a promising therapeutic strategy to augment NAD+ pools and potentially ameliorate age-related and metabolic diseases.
Signaling Pathway
The Preiss-Handler pathway is a three-step enzymatic cascade that converts nicotinic acid into NAD+.[2] NaMN is the product of the first committed step in this pathway.
The Preiss-Handler Pathway for NAD+ biosynthesis.
Quantitative Data from NMN Administration Studies in Mice
The following table summarizes dosages and administration routes from various studies using NMN in mice. This data serves as a valuable reference for designing NaMN administration protocols.
| Route of Administration | Dosage | Frequency | Duration | Mouse Model | Key Findings | Reference |
| Intraperitoneal (i.p.) Injection | 500 mg/kg | Daily | 21 days | Male offspring of obese mothers | Improved glucose tolerance and reduced hepatic lipid accumulation. | [4] |
| Intraperitoneal (i.p.) Injection | 500 mg/kg | Every other day | 4 weeks | Aged C57BL/6 mice | Decreased age-related protein acetylation in the liver. | |
| Intraperitoneal (i.p.) Injection | 200 mg/kg | Daily | 10 days | Obese female C57BL/6J mice | Improved oocyte quality and restored ovarian weight. | |
| Intraperitoneal (i.p.) Injection | 62.5 mg/kg | Single dose | N/A | Male mice | Increased hippocampal mitochondrial NAD+ levels for up to 24 hours. | [5] |
| Oral Gavage | 300 mg/kg | N/A | N/A | C57BL/6N mice | Plasma NMN levels increased rapidly, and hepatic NAD+ levels increased from 15 to 30 minutes post-administration. | |
| Oral Gavage | 400 mg/kg | Single dose | N/A | C57/B6J mice | Increased brain NAD+ levels after 45 minutes. | [6] |
| Drinking Water | 100 or 300 mg/kg/day | Ad libitum | 12 months | C57BL/6N mice | Mitigated age-associated physiological decline, including suppressed body weight gain and enhanced energy metabolism. | |
| Drinking Water | 300 mg/kg/day | Ad libitum | 6 weeks | Aged C57BL/6J mice | Improved aerobic performance and glucose regulation, especially when combined with exercise. |
Experimental Protocols
Preparation of NaMN Solution
Note: Based on the physicochemical properties of the related compound NMN, NaMN is expected to be soluble in water and aqueous buffers like phosphate-buffered saline (PBS). It is highly recommended to prepare fresh solutions for each experiment, as the stability of NaMN in solution over extended periods is not well-characterized. For NMN, it is advised not to store aqueous solutions for more than one day.
Materials:
-
This compound (NaMN) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4, or sterile distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of NaMN powder.
-
In a sterile tube, dissolve the NaMN powder in the desired volume of sterile PBS or distilled water to achieve the final target concentration.
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
If not used immediately, store the solution at 4°C and use within the same day. For longer-term studies involving administration in drinking water, the stability of NaMN in the water bottles should be considered, and the water should be changed frequently (e.g., every 1-2 days).
Protocol for Intraperitoneal (i.p.) Injection
Objective: To deliver NaMN systemically via the peritoneal cavity.
Materials:
-
Prepared NaMN solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the precise volume of the NaMN solution to be administered based on the desired dosage (mg/kg).
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Wipe the injection site (lower right or left abdominal quadrant) with a 70% ethanol wipe. Avoid the midline to prevent injury to the bladder or other organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood (indicating entry into a blood vessel) or urine (indicating entry into the bladder) is drawn.
-
Slowly and steadily inject the calculated volume of the NaMN solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for at least 30 minutes post-injection for any signs of distress.
Protocol for Oral Gavage
Objective: To deliver a precise dose of NaMN directly into the stomach.
Materials:
-
Prepared NaMN solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of NaMN solution to administer.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth. Ensure the mouse is not struggling, which could indicate entry into the trachea.
-
Administer the NaMN solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 30 minutes.
Protocol for Administration in Drinking Water
Objective: To provide chronic, ad libitum administration of NaMN.
Materials:
-
Prepared NaMN solution
-
Calibrated water bottles
-
Animal scale
Procedure:
-
Calculate the total amount of NaMN needed based on the estimated daily water consumption of the mice (typically 3-5 mL per mouse per day) and the desired daily dosage.
-
Dissolve the calculated amount of NaMN in the total volume of drinking water.
-
Fill the water bottles with the NaMN-containing water.
-
Monitor the water consumption regularly to ensure the mice are receiving the intended dose.
-
Replace the NaMN-containing water every 1-2 days to ensure the stability and freshness of the compound. Protect the water bottles from light if the compound is light-sensitive.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for an in vivo study involving NaMN administration in mice.
A typical experimental workflow for in vivo NaMN studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. memphis.edu [memphis.edu]
Application Notes and Protocols for Studying Nicotinamide Mononucleotide (NMN) Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of Nicotinamide Mononucleotide (NMN). This document outlines detailed protocols for key experiments and summarizes quantitative data from various studies to facilitate experimental design and data comparison.
Introduction
Nicotinamide Mononucleotide (NMN) is a key precursor of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme involved in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1][2][3] The age-associated decline in NAD+ levels has been linked to a range of age-related diseases.[4][5][6] Consequently, NMN has garnered significant interest as a potential therapeutic agent to boost NAD+ levels and mitigate age-related cellular dysfunction.[4][5][6] In vitro cell culture models are invaluable tools for elucidating the mechanisms of action of NMN and assessing its therapeutic potential.
Cell Culture Models for NMN Studies
A variety of cell types have been employed to study the effects of NMN in vitro, each offering unique advantages for investigating specific biological processes.
-
Mesenchymal Stem Cells (MSCs): MSCs are multipotent stromal cells that can differentiate into a variety of cell types.[7] They are a valuable model for studying the effects of NMN on cellular senescence, differentiation, and regenerative capacity.[7][8][9]
-
Neuronal Cells: Cell lines such as SH-SY5Y (neuroblastoma) and primary neuronal cultures are used to investigate the neuroprotective effects of NMN, its role in mitochondrial function, and its potential to mitigate neurodegenerative processes.[10]
-
Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical in maintaining vascular tone and structure. These cells are used to study the effects of NMN on vascular aging, inflammation, and diseases like atherosclerosis.[11]
-
Retinal Cells: Immortalized cone photoreceptor cell lines (e.g., 661W) are utilized to explore the protective effects of NMN against oxidative stress and in models of retinal degenerative diseases.[12]
-
Cancer Cell Lines: Various cancer cell lines, such as HeLa (cervical cancer) and HepG3 (liver cancer), have been used to study the impact of NMN on cancer cell metabolism and survival.[13][14] It's important to note that the effects of NMN can be cell-type specific.[13]
-
Human Dermal Papilla Cells (HDPCs): These cells are crucial for hair follicle development and growth and are used to study the effects of NMN on hair growth and the underlying molecular mechanisms.[15]
Quantitative Data Summary
The following table summarizes the quantitative effects of NMN observed in various cell culture models.
| Cell Type | NMN Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Mesenchymal Stem Cells (late passage) | Not specified | Not specified | Increased intracellular NAD+ level, NAD+/NADH ratio, and Sirt3 expression; Ameliorated mitochondrial function; Rescued cellular senescence. | [9] |
| Mesenchymal Stem Cells (mouse) | 0.75 - 2.25 µM | Not specified | Increased Colony-Forming Unit-Fibroblast (CFU-F) frequency in a dose-dependent manner. | [7] |
| MC3T3-E1 (osteoblast precursor) | 0.1, 1, 10 mM | Not specified | Recovered AlCl3-induced reduction of cell viability; Reversed AlCl3-induced decrease in intracellular NAD+ and increase in ROS levels. | [16] |
| 661W (cone photoreceptor) | 1 mM | Not specified | Suppressed CoCl2-induced cell death. | [12] |
| Human Dermal Papilla Cells (HDPCs) | 2.5 mg/mL | Not specified | Significantly increased VEGF secretion; Decreased IL-6 content; Downregulated DKK-1 and AR gene expression; Upregulated β-catenin expression. | [15] |
| Vascular Smooth Muscle Cells (mouse) | Not specified | Not specified | Improved Ang II-induced cell senescence; Reduced expression of key SASP factor transcription levels. | [11] |
Key Experimental Protocols
Detailed methodologies for essential experiments to assess the effects of NMN in cell culture are provided below.
Protocol 1: Measurement of Intracellular NAD+ Levels
This protocol describes a common method for quantifying intracellular NAD+ levels using a colorimetric or bioluminescent assay kit.
Materials:
-
Cultured cells treated with NMN or vehicle control
-
Phosphate-Buffered Saline (PBS), cold
-
NAD/NADH Assay Kit (e.g., from Promega, Abcam, or similar)
-
Microplate reader capable of absorbance or luminescence measurement
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of NMN and a vehicle control for the desired duration.[1]
-
Sample Preparation (Cell Lysis and Extraction):
-
After treatment, remove the culture medium and wash the cells once with cold PBS.[17]
-
Lyse the cells using the extraction buffer provided in the assay kit.[17]
-
To measure total NAD+/NADH, proceed directly with the lysate.[17]
-
To measure NAD+ and NADH separately, perform acid/base extraction according to the kit's instructions. This typically involves treating the lysate with HCl to degrade NADH for NAD+ measurement, and with a base to degrade NAD+ for NADH measurement.[17]
-
-
Assay Reaction:
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the specified wavelength.[17]
-
Data Analysis:
Protocol 2: Sirtuin Activity Assay
This protocol outlines a method to measure the activity of sirtuins, a class of NAD+-dependent deacetylases, in response to NMN treatment.
Materials:
-
Cultured cells treated with NMN or vehicle control
-
Cell lysis buffer
-
Sirtuin Activity Assay Kit (e.g., using a fluorogenic substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with NMN as described in Protocol 1.[1]
-
Cell Lysate Preparation:
-
After treatment, wash cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
In Vitro Sirtuin Activity Assay:
-
Prepare the assay reaction in a 96-well black microplate according to the kit's instructions. This typically includes adding the cell lysate, a fluorogenic sirtuin substrate, and NAD+.[1]
-
Include appropriate controls, such as a no-enzyme control (background fluorescence) and a no-NMN control (basal sirtuin activity).[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
-
Development and Detection:
-
Add the developing solution provided in the kit to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent group.[1]
-
Incubate at room temperature for 15 minutes.[1]
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission).[1]
-
-
Data Analysis:
Protocol 3: Assessment of Mitochondrial Function
This protocol describes methods to evaluate changes in mitochondrial function, a key downstream effect of NMN, by measuring ATP production and reactive oxygen species (ROS) levels.
Materials:
-
Cultured cells treated with NMN or vehicle control
-
ATP Assay Kit
-
ROS Assay Kit (e.g., using DCFDA or DHE)
-
Microplate reader (luminescence and fluorescence) or fluorescence microscope
Procedure for ATP Measurement:
-
Cell Treatment: Treat cells with NMN as previously described.
-
ATP Assay:
-
Lyse the cells according to the ATP assay kit instructions.
-
Add the luciferase-based ATP detection reagent to the cell lysate.
-
Measure the luminescence using a microplate reader. The light output is proportional to the ATP concentration.
-
-
Data Analysis: Normalize ATP levels to cell number or protein concentration and compare between treatment groups.
Procedure for ROS Measurement:
-
Cell Treatment and Staining:
-
Treat cells with NMN.
-
Towards the end of the treatment period, add a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) to the culture medium and incubate according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Alternatively, visualize and quantify the fluorescence in individual cells using a fluorescence microscope.
-
-
Data Analysis: Compare the fluorescence intensity between NMN-treated and control groups to determine the change in ROS levels.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: NMN enhances cellular function by boosting NAD+ levels, which in turn activates sirtuins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. lifeunlocked.eu [lifeunlocked.eu]
- 5. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Study Shows NMN Rejuvenates Stem Cells and Mitochondria by Activating Longevity Protein [nmn.com]
- 9. Nicotinamide Mononucleotide Supplementation Improves Mitochondrial Dysfunction and Rescues Cellular Senescence by NAD+/Sirt3 Pathway in Mesenchymal Stem Cells | MDPI [mdpi.com]
- 10. Frontiers | The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses [nmn.com]
- 14. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Synthesis of Nicotinate Mononucleotide (NaMN)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinate Mononucleotide (NaMN) is a crucial intermediate in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), an essential cofactor in cellular redox reactions, energy metabolism, and DNA repair.[1] The in vitro synthesis of NaMN is vital for studying the enzymes involved in NAD+ metabolism, screening for potential inhibitors or activators, and developing novel therapeutic agents. These application notes provide a detailed overview of the enzymatic synthesis of NaMN, focusing on the Preiss-Handler pathway, and include comprehensive protocols for its production and analysis. The primary enzymatic reaction involves the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NaMN, catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NaPRTase, EC 2.4.2.11).[2][3]
Primary Biosynthetic Pathway: The Preiss-Handler Pathway
The in vitro enzymatic synthesis of NaMN mimics the Preiss-Handler pathway, a key salvage pathway for NAD+ biosynthesis. In this pathway, NaPRTase is the rate-limiting enzyme that catalyzes the formation of NaMN from nicotinic acid and PRPP.[2][3] This reaction is foundational for producing NAD+ in many organisms, including humans, particularly in tissues like the liver and kidneys.[4] The de novo and salvage pathways often converge on NaMN as a common intermediate before its subsequent conversion to Nicotinic Acid Adenine Dinucleotide (NaAD) and finally to NAD+.[1]
Caption: The Preiss-Handler pathway for NaMN synthesis.
Quantitative Data for Enzymatic Synthesis
The efficiency of the in vitro synthesis of NaMN is dependent on several factors, including enzyme source, substrate concentrations, and reaction conditions. The following table summarizes key parameters for the reaction catalyzed by NaPRTase.
| Parameter | Value / Condition | Source Organism / Notes |
| Enzyme | Nicotinate Phosphoribosyltransferase (NaPRTase) | The rate-limiting enzyme in the Preiss-Handler pathway.[2][3] |
| Substrates | Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP) | Human NaPRTase is strictly specific for Nicotinic Acid as the substrate.[3] |
| Products | This compound (NaMN), Pyrophosphate (PPi) | The accumulation of PPi can inhibit the forward reaction. Addition of inorganic pyrophosphatase can drive the reaction forward by degrading PPi.[2] |
| Cofactor | Mg²⁺ | Magnesium ions are typically required for the catalytic activity of phosphoribosyltransferases. |
| Optimal pH | ~7.5 | Based on typical conditions for similar enzymatic reactions involving nucleotide synthesis.[1] |
| Optimal Temperature | 37°C | Standard physiological temperature used for enzymes from mammalian sources.[1] |
| Inhibitors | Pyrophosphate (PPi) | Product inhibition is a common regulatory mechanism. |
| Reported Yields | Variable; can be significantly increased by removing PPi. | For related NMN synthesis, yields can be increased over 50-fold with process reinforcement, such as degrading inhibitory byproducts.[5] Similar principles apply to NaMN synthesis. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of NaMN
This protocol describes a general method for the synthesis of NaMN using recombinant NaPRTase.
1. Materials and Reagents:
-
Recombinant Human Nicotinate Phosphoribosyltransferase (NaPRTase)
-
Nicotinic Acid (NA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl or Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Inorganic Pyrophosphatase (optional, but recommended)
-
Trifluoroacetic acid (TFA) or Perchloric acid for quenching
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
2. Reaction Setup:
-
Prepare a 100 µL reaction mixture in a microcentrifuge tube by adding the following components in order:
-
70 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 50 mM MgCl₂ (final concentration: 5 mM)
-
5 µL of 20 mM Nicotinic Acid (final concentration: 1 mM)
-
5 µL of 20 mM PRPP (final concentration: 1 mM)
-
1 µL of Inorganic Pyrophosphatase (1 unit) (optional)
-
-
Pre-warm the reaction mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding 9 µL of purified NaPRTase enzyme (concentration to be optimized, e.g., 1-10 µM).
-
Vortex gently to mix and incubate at 37°C.
3. Time Course and Quenching:
-
Incubate the reaction for a desired period (e.g., 1-16 hours). A time-course experiment (e.g., taking samples at 0, 15, 30, 60, 120 minutes) is recommended to determine the optimal reaction time.
-
To stop the reaction, add 10 µL of 10% TFA to the mixture and vortex. This will precipitate the enzyme.
-
Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis by HPLC.
Protocol 2: Analysis of NaMN by HPLC
This protocol provides a general method for quantifying the NaMN produced.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol or Acetonitrile
-
NaMN standard for calibration curve
-
Syringe filters (0.22 µm)
2. HPLC Method:
-
Filter the supernatant from the quenched reaction (Protocol 1, step 4) through a 0.22 µm syringe filter.
-
Set the injection volume to 10-20 µL.
-
Set the UV detector to monitor absorbance at 266 nm.
-
Use a gradient elution method. For example:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient to 80% A, 20% B
-
25-30 min: Hold at 80% A, 20% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Run a standard curve with known concentrations of NaMN to quantify the product in the experimental samples.
-
Identify the NaMN peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the concentration based on the peak area and the standard curve.
Experimental Workflow
The overall process for the in vitro synthesis and analysis of NaMN follows a logical sequence of steps from preparation to data analysis.
Caption: General workflow for NaMN synthesis and analysis.
References
Analytical Standards for Nicotinamide Mononucleotide (NMN) Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of Nicotinamide (B372718) Mononucleotide (NMN), a key NAD+ intermediate. The following sections offer comprehensive methodologies for various analytical techniques, data presentation guidelines, and visual representations of experimental workflows and relevant biological pathways.
Introduction
Nicotinamide Mononucleotide (NMN) is a critical precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1][2] As interest in NMN as a therapeutic agent and dietary supplement grows, robust and reliable analytical methods for its quantification in diverse matrices are paramount for research, quality control, and clinical studies.[3][4][5] This document outlines validated protocols for NMN analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with insights into enzymatic assays.
Core Concepts in NMN Analysis
Accurate NMN quantification is challenged by its low endogenous levels, potential for enzymatic degradation during sample handling, and matrix effects from complex biological samples.[1][6] Key considerations for reliable analysis include:
-
Sample Preparation: Efficient extraction and removal of interfering substances are crucial. Methods often involve protein precipitation with agents like perchloric acid (PCA) or organic solvents.[1][7]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., NMN-d4) is highly recommended, especially for LC-MS/MS, to correct for matrix effects and variations in sample processing.[1][7][8]
-
Method Validation: All analytical methods must be thoroughly validated for linearity, accuracy, precision, sensitivity (LOD and LOQ), and stability to ensure reliable results.[4][5][9]
Signaling Pathway: NAD+ Biosynthesis
The primary pathway for NAD+ synthesis in mammals involves the conversion of nicotinamide (NAM) to NMN, catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to NAD+ by NMN adenylyltransferases (NMNATs). Nicotinamide riboside (NR) can also serve as a precursor, being phosphorylated to NMN by NR kinases (NRKs).[1]
Application Note 1: NMN Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible method for quantifying NMN, particularly in supplement formulations and pet foods where concentrations are relatively high.[4][9]
Experimental Workflow: HPLC-UV Analysis
Protocol: HPLC-UV for NMN in Supplements
1. Objective: To quantify NMN in solid dietary supplements.
2. Materials:
-
NMN reference standard (>99% purity)
-
HPLC grade methanol (B129727) and water
-
Phosphate buffer components (e.g., sodium dihydrogen phosphate)
-
C18 reverse-phase HPLC column
-
HPLC system with UV/PDA detector
3. Standard Preparation:
-
Prepare a stock solution of NMN in water (e.g., 1000 mg/L).
-
Generate a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1 - 50.0 µg/mL).[9]
4. Sample Preparation:
-
Accurately weigh and homogenize the sample material (e.g., capsule powder, crushed tablet).
-
Transfer a known amount to a centrifuge tube and add a defined volume of extraction solvent (e.g., ultrapure water).
-
Perform ultrasonic extraction, for instance, in an ice bath for 30 minutes to prevent thermal degradation.[4]
-
Centrifuge the extract to pellet insoluble matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
| Parameter | Condition 1[9] | Condition 2[10] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Elite Hypersil ODS |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3) : Methanol (90:10, v/v) | Phosphate Buffer : Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection λ | 261 nm | 260 nm |
| Column Temp. | Ambient | Not specified |
6. Data Analysis:
-
Integrate the peak area of NMN in both standards and samples.
-
Construct a linear regression curve from the standards (Concentration vs. Peak Area).
-
Calculate the NMN concentration in the samples using the regression equation.
7. Method Validation Parameters:
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[9] |
| LOD | 1.0 mg/kg[5] |
| LOQ | 2.0 - 3.0 mg/kg[4][5] |
| Accuracy (Recovery) | 90.9 - 109%[5] |
| Precision (RSD) | < 6.0%[4] |
Application Note 2: NMN Quantification by LC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NMN in complex biological matrices like plasma and tissues due to its superior sensitivity and specificity.[1][7][8] The use of a double isotope-labeled internal standard is crucial for correcting matrix effects.[1][8]
Experimental Workflow: LC-MS/MS Analysis
Protocol: LC-MS/MS for NMN in Human Plasma
1. Objective: To accurately quantify NMN concentrations in human plasma samples.[7]
2. Materials:
-
NMN analytical standard
-
Isotopically labeled NMN internal standard (e.g., NMN-d4)
-
LC-MS grade acetonitrile, water, and formic acid
-
Human plasma (collected in K₂EDTA tubes)
-
Triple quadrupole LC-MS/MS system
3. Standard and Sample Preparation:
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add a known amount (e.g., 5 µL) of the isotopically labeled NMN internal standard solution.[7]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile or a perchloric acid solution to precipitate proteins. Vortex vigorously.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
Final Centrifugation: Centrifuge again to remove any remaining particulates and transfer the clear supernatant to an LC autosampler vial.[7]
4. Chromatographic and Mass Spectrometry Conditions:
| Parameter | Typical Condition[1][7] |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Gradient | 1% B (0-2 min), 1-38.6% B (2-10 min), 95% B (10.01-12 min), 1% B (12.01-15 min) |
| MS Mode | Positive Ion Electrospray (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| NMN Transition | Specific precursor-to-product ion transition (e.g., m/z 335.1 → 123.1) |
5. Data Analysis:
-
Calculate the peak area ratio of the NMN analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the NMN concentration in unknown samples by interpolating from the linear regression of the calibration curve.[7]
Application Note 3: Enzymatic Assays for NMN Quantification
Enzymatic assays offer an alternative to chromatography-based methods. These assays are typically based on a coupled enzyme system where NMN is converted to NAD+, which is then used in a subsequent reaction to produce a detectable signal (e.g., colorimetric or fluorometric).[11][12]
A common approach involves using NMNAT to convert NMN to NAD+, followed by a cycling reaction with an alcohol dehydrogenase to amplify the signal from NADH.[13] While kits are available, developing a robust in-house assay requires careful optimization of enzyme concentrations, reaction times, and buffer conditions. These methods can be susceptible to interference from other metabolites in crude preparations.[12]
Protocol: General Principle of a Coupled Enzymatic Assay
-
NMN to NAD+ Conversion: Incubate the sample with NMNAT and ATP to convert all NMN to NAD+.
-
NAD+ Cycling Reaction: Add a reaction mixture containing an enzyme (e.g., alcohol dehydrogenase), its substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent that reacts with the produced NADH.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantification: Determine the NMN concentration by comparing the signal to a standard curve prepared with known concentrations of NMN.
While simpler in terms of equipment, enzymatic assays may lack the specificity of LC-MS/MS and are best suited for screening or applications where high precision for individual metabolites is not the primary goal.
References
- 1. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of <i>β</i>-Nicotinamide Mononucleotide (NMN) in NMN Cross Border Products [spgykj.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 10. A Novel HPLC Method for Quality Inspection of NRK Biosynthesized β-Nicotinamide Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cimasci.com [cimasci.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring NAD+ Levels in Response to Nicotinate Mononucleotide (NaMN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Its levels decline with age and in various pathological conditions, making the modulation of NAD+ pools a significant therapeutic target.[1][3] NAD+ is synthesized through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor.[4][5] Nicotinate mononucleotide (NaMN) is a key intermediate in this pathway, which is subsequently converted to nicotinic acid adenine dinucleotide (NaAD) and finally to NAD+.[5][6]
This application note provides detailed protocols for treating biological samples with NaMN and subsequently measuring the changes in intracellular NAD+ concentrations. Two primary quantification methods are detailed: a fluorometric enzymatic cycling assay for high-throughput screening and a liquid chromatography-mass spectrometry (LC-MS/MS) based method for high-specificity and accurate quantification.[7][8]
NaMN to NAD+ Synthesis: The Preiss-Handler Pathway
This compound (NaMN) is converted to NAD+ in two enzymatic steps. First, NaMN is adenylylated by Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD).[9] Subsequently, NAD+ synthetase (NADS) amidates NaAD to synthesize NAD+.[4]
Caption: The final steps of the Preiss-Handler pathway for NAD+ synthesis from NaMN.
General Experimental Workflow
The overall process involves treating the biological model (cells or tissues) with NaMN, followed by sample harvesting, NAD+ extraction, and quantification. Proper extraction is critical to separate NAD+ from its reduced form, NADH, as NADH is unstable in acidic conditions and NAD+ is unstable in basic conditions.[10]
Caption: A generalized workflow for measuring NAD+ levels after NaMN treatment.
Comparison of NAD+ Measurement Methods
Researchers can choose between several methods to quantify NAD+, each with distinct advantages. The enzymatic cycling assay is cost-effective and suitable for high-throughput applications, while LC-MS/MS offers the highest sensitivity and specificity.[10]
| Feature | Enzymatic Cycling Assay (Fluorometric) | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzyme-driven cycling reaction generates a fluorescent product proportional to NAD+ concentration.[11] | Separation by liquid chromatography followed by mass analysis for specific molecule identification and quantification.[8] | Separation by liquid chromatography with detection via UV absorbance.[2] |
| Specificity | Good. Specific for NAD+ and NADH, but does not distinguish other metabolites.[11] | Excellent. Can distinguish and quantify multiple NAD+ metabolites simultaneously.[12] | Moderate. Co-elution of similar compounds can interfere with accurate quantification.[13] |
| Sensitivity | High (low nanomolar range).[11] | Very High (femtomole range).[8] | Moderate (low micromolar range).[2] |
| Throughput | High (96- or 384-well plate format). | Low to Medium. | Low to Medium. |
| Cost | Low. | High. | Medium. |
| Expertise | Minimal. | Specialized expertise required. | Moderate expertise required. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and NaMN Treatment
-
Cell Seeding : Plate cells (e.g., HEK293, HepG2) in a 6-well or 96-well plate at a density that ensures they reach 70-80% confluency at the time of harvest.
-
NaMN Preparation : Prepare a sterile stock solution of this compound (NaMN) in the appropriate cell culture medium or PBS.
-
Treatment : Replace the existing medium with a fresh medium containing the desired final concentration of NaMN (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle-only control group.
-
Incubation : Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
Protocol 2: NAD+ Extraction from Cells and Tissues
Note: Perform all extraction steps on ice to minimize enzymatic degradation of NAD+.[10]
For Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold 0.6 M Perchloric Acid (PCA) for a 6-well plate well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (which contains NAD+) to a new tube.
-
Neutralize the extract by adding 3 M Potassium Hydroxide (KOH) with 0.4 M Tris base until the pH is between 6.0 and 8.0.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the KClO₄ precipitate.
-
The resulting supernatant is ready for quantification. A portion of the initial cell pellet can be used for protein quantification (e.g., BCA assay) to normalize NAD+ levels.[2]
For Tissues:
-
Weigh the frozen tissue sample (10-20 mg).
-
Add 10 volumes of ice-cold 0.6 M PCA.
-
Homogenize the tissue using a bead beater or Dounce homogenizer on ice.
-
Follow steps 4-8 from the cell extraction protocol.
Protocol 3: NAD+ Quantification by Fluorometric Enzymatic Cycling Assay
This protocol is adapted from commercially available kits.[11] The principle involves an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a fluorometric probe.[11]
-
Reagent Preparation : Prepare the NAD Cycling Reagent Mix according to the manufacturer's instructions. This typically includes a cycling enzyme, substrate, electron mediator, and a fluorometric probe.[11] Protect the mix from light.
-
Standard Curve : Prepare a standard curve of NAD+ (e.g., 0 nM to 1000 nM) using the provided NAD+ standard.[1]
-
Assay Plate : Add 50 µL of each standard and extracted sample into separate wells of a 96-well black plate.
-
Reaction Initiation : Add 50 µL of the NAD Cycling Reagent Mix to all wells.
-
Incubation : Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement : Read the fluorescence using a microplate reader at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.[11]
-
Calculation : Determine the concentration of NAD+ in the samples by interpolating from the standard curve. Normalize the results to the protein concentration of the initial lysate.
Protocol 4: NAD+ Quantification by LC-MS/MS
LC-MS/MS provides highly accurate quantification and is ideal for validating results from other assays.[8][14]
-
Sample Preparation : Use samples from the acidic extraction protocol (5.2). A stable isotope-labeled NAD+ internal standard should be added during the extraction process for the most precise quantification.[7][14]
-
LC Separation :
-
Column : Use a C18 reverse-phase column (e.g., Shim-pack GIST C18, 50 x 2.1 mm, 2 µm).[15]
-
Mobile Phase A : 5 mM ammonium (B1175870) acetate (B1210297) in water.[15]
-
Mobile Phase B : 5 mM ammonium acetate in methanol.[15]
-
Gradient : A typical gradient might run from 1.5% B to 95% B over several minutes to elute NAD+.[15]
-
Flow Rate : 0.4 mL/min.[15]
-
Injection Volume : 3-5 µL.
-
-
MS/MS Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Monitor specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.1 -> 428.1) and the internal standard.
-
-
Quantification : Quantify NAD+ by comparing the peak area ratio of endogenous NAD+ to the isotope-labeled internal standard against a standard curve.
Data Presentation
Results should be presented clearly, showing the effect of NaMN on NAD+ levels. Data are typically normalized to total protein content or cell number and expressed as pmol/mg protein or pmol/10⁶ cells.
Table 2: Example of Dose-Response Data
| NaMN Concentration | Mean NAD+ (pmol/mg protein) | Standard Deviation | % Increase from Control |
| 0 µM (Control) | 250.4 | 15.2 | 0% |
| 10 µM | 315.8 | 20.1 | 26% |
| 100 µM | 488.2 | 35.5 | 95% |
| 1000 µM | 651.0 | 48.9 | 160% |
Table 3: Example of Time-Course Data (at 100 µM NaMN)
| Time Point | Mean NAD+ (pmol/mg protein) | Standard Deviation | % Increase from T=0 |
| 0 hours | 248.9 | 18.1 | 0% |
| 4 hours | 355.6 | 25.3 | 43% |
| 8 hours | 490.1 | 33.7 | 97% |
| 12 hours | 512.7 | 39.8 | 106% |
| 24 hours | 475.3 | 31.0 | 91% |
References
- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide | MDPI [mdpi.com]
- 4. goldmanlaboratories.com [goldmanlaboratories.com]
- 5. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human NAD metabolome: Functions, metabolism and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Nicotinamide Mononucleotide in Aging Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nicotinamide (B372718) Mononucleotide (NMN), a key NAD+ intermediate, in preclinical aging research. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for utilizing NMN in various aging models.
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several enzymes involved in aging processes, such as sirtuins and Poly (ADP-ribose) polymerases (PARPs).[1] NAD+ levels decline with age, and this decline is associated with numerous age-related physiological deteriorations.[1] Nicotinamide Mononucleotide (NMN) is a precursor to NAD+ and has emerged as a promising therapeutic agent to counteract the age-associated decline in NAD+ levels.[2] Supplementation with NMN has been shown to replenish cellular NAD+ pools, thereby activating sirtuins, enhancing DNA repair, and improving mitochondrial function in various aging research models.[2][3]
Mechanism of Action
NMN exerts its anti-aging effects primarily by boosting the cellular levels of NAD+. This is achieved through the NAD+ salvage pathway, where NMN is converted to NAD+ by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).[4] The increased NAD+ levels then influence several downstream pathways:
-
Sirtuin Activation: Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating lifespan and healthspan.[5] By increasing the availability of NAD+, NMN enhances sirtuin activity, leading to the deacetylation of various protein targets involved in metabolic regulation, stress resistance, and inflammation.[3][6]
-
PARP Activation: PARPs are enzymes critical for DNA repair. Upon DNA damage, PARP1 is activated and consumes NAD+ to synthesize poly(ADP-ribose) chains that recruit DNA repair machinery.[7][8] Adequate NAD+ levels, supported by NMN supplementation, are essential for robust PARP-mediated DNA repair, thus maintaining genomic stability.
-
Mitochondrial Function: The decline in NAD+ levels during aging impairs mitochondrial function. NMN supplementation has been shown to restore mitochondrial NAD+ pools, leading to improved mitochondrial respiration, increased ATP production, and enhanced mitochondrial quality control through processes like mitophagy.[9][10]
Data Presentation
The following tables summarize the quantitative effects of NMN supplementation observed in various aging research models.
Table 1: Effect of NMN Supplementation on NAD+ Levels
| Animal Model | Tissue/Cell Type | NMN Dose & Administration | Duration | Fold Increase in NAD+ (vs. Control) | Reference(s) |
| C57BL/6N Mice | Liver | 300 mg/kg/day (in drinking water) | 12 months | ~1.5 | [11] |
| C57BL/6N Mice | Skeletal Muscle | 300 mg/kg/day (in drinking water) | 12 months | ~1.3 | [11] |
| C57BL/6J Mice | Hippocampus | 500 mg/kg (IP injection) | 15 minutes | ~1.3-1.4 | [12] |
| C57BL/6 Mice | Liver | 500 mg/kg (Oral Gavage) | 6 hours | ~2.5 | [13] |
| Healthy Humans | Whole Blood | 250 mg/day (oral) | 12 weeks | Significant Increase | [2] |
| Healthy Humans | Serum | 300 mg/day (oral) | 60 days | ~1.4 (NAD+/NADH ratio) | [2] |
Table 2: Effect of NMN on Sirtuin Activity and Downstream Targets
| Animal Model/Cell Line | Target | NMN Treatment | Outcome | Quantitative Change | Reference(s) |
| Septic Mice | Hippocampus | NMN supplementation | Increased SIRT1 expression | Significant increase | |
| AD-Tg Mice | Brain | NMN treatment | Reduced SIRT1 levels (restoration) | ~49% reduction from elevated levels | [10] |
| HeLa Cells | Sirt2 Expression | NMN pretreatment | Increased Sirt2 expression | Significant increase | [14] |
| Mouse Cardiomyocytes | Mitochondrial Proteins | NMN treatment | Increased deacetylation (SIRT3 activity) | Not specified | [5] |
Table 3: Effect of NMN on Mitochondrial Respiration
| Animal Model | Tissue | NMN Dose & Administration | Outcome | Quantitative Change | Reference(s) |
| C57BL/6N Mice | Skeletal Muscle | 300 mg/kg/day (in drinking water) | Increased maximal respiration rate (FCCP) | Significant enhancement | [9] |
| AD-Tg Mice | Brain Mitochondria | NMN treatment | Restored mitochondrial respiratory function | Significant restoration | [10] |
| Obese Mice | Liver | NMN supplementation | Ameliorated reduction in citrate (B86180) synthase activity | Significant amelioration | [15] |
| Obese Mice | Muscle | NMN supplementation | No significant change in citrate synthase activity | - | [15] |
Table 4: Effect of NMN on Lifespan in Model Organisms
| Organism | NMN Treatment | Median Lifespan Extension | Reference(s) |
| C. elegans | Nicotinic Acid (NAD+ precursor) | ~17% | [16][17] |
| Female C57BL/6 Mice | ~550 mg/kg/day (in drinking water) from 13 months | 8.5% | [18][19][20][[“]] |
| Male C57BL/6 Mice | ~550 mg/kg/day (in drinking water) from 13 months | No significant extension | [18][19][20] |
Experimental Protocols
NMN Administration in Mice (Oral Gavage)
This protocol describes the acute administration of NMN to mice via oral gavage to assess rapid changes in NAD+ metabolism.
Materials:
-
Nicotinamide Mononucleotide (NMN) powder
-
Phosphate-buffered saline (PBS), sterile
-
Gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal balance
Procedure:
-
Preparation of NMN Solution:
-
On the day of the experiment, prepare a fresh solution of NMN in sterile PBS.
-
For a dose of 300 mg/kg, dissolve the appropriate amount of NMN powder in PBS to achieve a final concentration that allows for a gavage volume of approximately 10 µL/g of body weight. For a 25g mouse, this would be 7.5 mg of NMN in 250 µL of PBS.
-
Ensure the NMN is completely dissolved by vortexing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the calculated volume of the NMN solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 15, 30, 60 minutes) post-gavage, euthanize the mice according to approved institutional protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, brain), rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.
-
Store the frozen tissues at -80°C until NAD+ extraction and analysis.
-
Measurement of NAD+ Levels by HPLC
This protocol outlines the extraction and quantification of NAD+ from tissue samples using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Frozen tissue samples
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K2CO3), 3 M
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 100% Methanol (B129727)
-
NAD+ standard
-
Microcentrifuge, refrigerated
-
Syringe filters (0.22 µm)
Procedure:
-
NAD+ Extraction:
-
Weigh the frozen tissue (~50-100 mg) and homogenize in 5 volumes of ice-cold 0.6 M PCA.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction).
-
Neutralize the supernatant by adding 3 M K2CO3 dropwise until the pH is between 6.0 and 7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 100% Mobile Phase A.
-
Inject 20-50 µL of the filtered sample extract onto the column.
-
Elute the NAD+ using a gradient of Mobile Phase B (e.g., 0-10% methanol over 20 minutes) at a flow rate of 1 mL/min.
-
Detect NAD+ by UV absorbance at 260 nm.
-
Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
Normalize the NAD+ levels to the initial tissue weight or protein concentration of the homogenate.
-
Sirtuin Activity Assay (Fluorometric)
This in vitro assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
NMN
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NMN in the assay buffer.
-
Prepare serial dilutions of NMN to be tested.
-
Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in the assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
SIRT1 assay buffer
-
NMN solution at various concentrations (or vehicle control)
-
NAD+ solution
-
SIRT1 enzyme
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Development and Detection:
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without SIRT1 enzyme) from all readings.
-
Plot the fluorescence intensity against the NMN concentration to determine the dose-dependent effect on SIRT1 activity.
-
PARP Activity Assay (Colorimetric)
This assay measures the activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Nuclear extract from cells or tissues
-
PARP assay buffer
-
Biotinylated NAD+
-
Histone-coated 96-well plate
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Assay Setup:
-
Add nuclear extracts (containing PARP) to the wells of the histone-coated plate.
-
To initiate the PARP reaction, add a reaction cocktail containing biotinylated NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is directly proportional to the PARP activity.
-
Mitochondrial Respiration in Permeabilized Skeletal Muscle Fibers
This protocol measures oxygen consumption rates in permeabilized muscle fibers to assess mitochondrial function.
Materials:
-
Freshly dissected skeletal muscle (e.g., soleus, EDL)
-
BIOPS buffer (for permeabilization)
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration medium (e.g., MiR05)
-
Substrates and inhibitors (e.g., pyruvate, malate, ADP, succinate, rotenone (B1679576), FCCP)
Procedure:
-
Fiber Preparation:
-
Dissect a small piece of skeletal muscle in ice-cold BIOPS buffer.
-
Mechanically separate the muscle fibers using fine forceps under a microscope.
-
Permeabilize the fibers by incubating with saponin (e.g., 50 µg/mL) in BIOPS buffer on ice for 30 minutes with gentle agitation.
-
Wash the permeabilized fibers extensively with respiration medium to remove the saponin.
-
-
Respirometry:
-
Calibrate the oxygen sensors of the high-resolution respirometer.
-
Add a small bundle of permeabilized fibers (1-3 mg wet weight) to the respirometer chamber containing air-saturated respiration medium.
-
Record the basal respiration rate (State 2).
-
Sequentially add substrates and inhibitors to assess different respiratory states:
-
State 3 (oxidative phosphorylation): Add malate, pyruvate, and a saturating concentration of ADP.
-
Complex I-linked respiration: Measure after the addition of ADP.
-
Complex II-linked respiration: Add rotenone (to inhibit Complex I) followed by succinate.
-
Maximal electron transport chain capacity: Add a chemical uncoupler like FCCP.
-
Residual oxygen consumption: Add antimycin A (to inhibit Complex III).
-
-
-
Data Analysis:
-
Calculate the oxygen consumption rates for each respiratory state, normalized to the muscle fiber wet weight.
-
Determine respiratory control ratios (RCR) and other parameters of mitochondrial function.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The NAD+ Salvage Pathway.
Caption: Sirtuin Activation by NMN.
Caption: PARP Activation and DNA Repair.
Caption: Experimental Workflow for NMN Aging Study.
References
- 1. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 6. The Sirtuin Secret: New Study Shows How NMN Helps These Longevity Enzymes Combat Aging [nmn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plantpills.co.uk [plantpills.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMN partially rescues cuproptosis by upregulating sirt2 to increase intracellular NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Study Indicates Why B3 Vitamin Improves Roundworm Lifespan but Not Human [nmn.com]
- 17. The Lifespan Extension Ability of Nicotinic Acid Depends on Whether the Intracellular NAD+ Level Is Lower than the Sirtuin-Saturating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. New Harvard Study Shows NMN Increases the Lifespan of Naturally Aging Mice [nmn.com]
- 21. consensus.app [consensus.app]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Nicotinamide Mononucleotide (NMN) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Nicotinamide (B372718) Mononucleotide (NMN) in aqueous solutions. All recommendations and protocols are based on current scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NMN in an aqueous solution?
A1: The stability of NMN in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light.[1]
-
pH: NMN is most stable in neutral or slightly acidic environments, with an optimal pH range of 6.0-7.5.[2] In strongly acidic (pH < 4) or alkaline (pH > 9) conditions, the glycosidic bond in the NMN molecule is susceptible to hydrolysis, which leads to accelerated degradation.[3]
-
Temperature: Higher temperatures significantly accelerate the degradation of NMN.[1] It is recommended to store NMN solutions at low temperatures to maintain their integrity. While minimally degrading up to 37°C, rapid decomposition occurs above 50°C.[4]
-
Light: Exposure to light, particularly UV light, can also contribute to the degradation of NMN.[5] It is advisable to store NMN solutions in light-protected or opaque containers.
Q2: What is the primary degradation product of NMN in aqueous solutions?
A2: The main degradation product of NMN in aqueous solutions is nicotinamide (NAM).[2][6] This occurs through the hydrolysis of the N-glycosidic bond, which cleaves the nicotinamide group from the ribose-5-phosphate (B1218738) backbone.
Q3: How long is NMN stable in an aqueous solution at room temperature?
A3: The stability of NMN in aqueous solution at room temperature can vary. One study showed that NMN in drinking water at room temperature remained 93-99% intact for 7-10 days.[7][8] However, another study on NMN in a water solution at room temperature showed a purity drop to 94.7% after one month and complete degradation after 12 months.[9][10] The degradation process in an aqueous solution at room temperature has been shown to follow apparent first-order kinetics, with a reported half-life of approximately 860 hours.[1][2] Given this variability, it is highly recommended to prepare NMN solutions fresh for each experiment.
Q4: Should I be concerned about a slight color change in my NMN solution?
A4: While pure NMN powder is white, solutions can sometimes exhibit a slight yellow tint. This can be due to the natural color of vegetable-based capsules if used, or potentially minor degradation. However, a significant color change, such as turning a noticeable yellow or brown, is a strong indicator of chemical degradation. It is recommended to discard any discolored solutions to ensure the integrity of your experimental results.
Q5: Can enzymes in cell culture media affect NMN stability?
A5: Yes, enzymes present in serum, such as fetal bovine serum (FBS), can degrade extracellular NMN.[2][11] If you are conducting cell culture experiments, it is important to be aware of this. In serum-free media, NMN exhibits higher stability, though some degradation to nicotinamide riboside (NR) can still occur.[11] For experiments requiring serum, it is advisable to minimize the pre-incubation time of NMN in the media.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and handling of NMN aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of NMN potency in solution | 1. Inappropriate pH: The pH of the solution is outside the optimal range of 6.0-7.5. 2. High temperature: The solution is being stored at room temperature or higher for an extended period. 3. Light exposure: The solution is stored in a clear container and exposed to light. | 1. Adjust pH: Ensure your solvent or buffer is within the pH 6.0-7.5 range. Prepare NMN solutions in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. 2. Refrigerate or freeze: For short-term storage (a few days), keep the solution at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. |
| Unexpected peaks in HPLC chromatogram | 1. Degradation: The primary unexpected peak is likely nicotinamide (NAM), the main degradation product. 2. Contamination: Impurities may be present in the NMN powder, solvent, or from handling. 3. Instrument artifact: Ghost peaks or baseline noise from the HPLC system. | 1. Confirm NAM peak: Run a nicotinamide standard under the same HPLC conditions to compare retention times. 2. Use high-purity materials: Utilize high-purity NMN powder (≥98%) and HPLC-grade solvents. Ensure proper cleaning of all labware. 3. Troubleshoot HPLC system: Purge the system, clean the detector flow cell, and ensure the mobile phase is properly prepared and degassed. |
| NMN solution appears cloudy or has a precipitate | 1. Poor solubility: The NMN may not be fully dissolved. 2. Contamination: Microbial growth can cause cloudiness. 3. Reaction with buffer components: In rare cases, NMN or its degradation products may react with components in the buffer. | 1. Ensure complete dissolution: Gently warm the solution or vortex to aid dissolution. 2. Use sterile techniques: Prepare solutions in a sterile environment and filter-sterilize if necessary, especially for cell culture applications. 3. Test different buffers: If precipitation persists, try a different buffer system within the optimal pH range. |
| Inconsistent results in cell-based assays | 1. NMN degradation in media: As mentioned in the FAQs, enzymes in serum can degrade NMN. 2. Variability in solution preparation: Inconsistent concentrations due to weighing errors or incomplete dissolution. | 1. Minimize pre-incubation: Add NMN to the cell culture media immediately before application to the cells. Consider using serum-free media if your experiment allows. 2. Standardize preparation: Prepare a concentrated stock solution, aliquot, and freeze. Thaw a fresh aliquot for each experiment and dilute to the final working concentration. |
Quantitative Data on NMN Stability
The degradation of NMN in aqueous solution generally follows first-order kinetics. The stability is highly dependent on pH and temperature.
Table 1: NMN Degradation in Aqueous Solution at Room Temperature
| Storage Duration | Purity (%) | Storage Conditions | Reference |
| Freshly Prepared | 99.7% | Water Solution, Room Temperature | [9][10] |
| 1 Month | 94.7% | Water Solution, Room Temperature | [9][10] |
| 12 Months | 0% | Water Solution, Room Temperature | [9][10] |
Table 2: Degradation Kinetics of NMN in Aqueous Solution at Room Temperature
| Condition | Kinetic Equation | Half-Life (t½) | Shelf-Life (t₀.₉) | Reference |
| Room Temperature | lg Cₜ = 0.0057t + 4.8172 | 860.26 hours | 95.58 hours | [1][2] |
Note: Shelf-life (t₀.₉) is the time required for 10% of the substance to degrade.
Experimental Protocols
Protocol 1: Preparation of a Standard NMN Aqueous Solution
This protocol describes the preparation of a 10 mM NMN stock solution in PBS.
Materials:
-
β-Nicotinamide Mononucleotide (NMN) powder (high purity, ≥98%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber, or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the NMN powder container to reach room temperature before opening to prevent condensation.
-
In a sterile environment, accurately weigh the required amount of NMN powder. For a 1 mL 10 mM solution, weigh 3.342 mg of NMN (Molecular Weight: 334.22 g/mol ).
-
Transfer the weighed NMN powder to a sterile microcentrifuge tube.
-
Add the desired volume of PBS (pH 7.4) to the tube.
-
Vortex the tube until the NMN powder is completely dissolved.
-
If for cell culture use, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
For immediate use, keep the solution on ice. For short-term storage (up to a few days), store at 2-8°C. For long-term storage, create single-use aliquots and store them at -20°C or -80°C.
Protocol 2: HPLC Method for NMN Stability and Purity Assessment
This protocol provides a typical High-Performance Liquid Chromatography (HPLC) method for quantifying NMN and its primary degradation product, nicotinamide.
Instrumentation and Materials:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
-
Mobile Phase A: Methanol
-
Mobile Phase B: 10 mmol·L⁻¹ ammonium (B1175870) formate (B1220265) aqueous solution
-
NMN reference standard
-
Nicotinamide (NAM) reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 266 nm
-
Gradient Elution Program:
-
0 - 6.7 min: 0-4% Mobile Phase A
-
6.7 - 13 min: 4%-18% Mobile Phase A
-
13 - 14.2 min: 18% Mobile Phase A
-
14.2 - 15 min: 18%-0% Mobile Phase A
-
15 - 22 min: 0% Mobile Phase A
-
Procedure for Stability Study:
-
Prepare NMN solutions in buffers of different pH values (e.g., pH 4.0, 7.0, 9.0).
-
Divide the solutions into aliquots and store them under different temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), withdraw an aliquot from each condition.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak area for NMN and any new peaks corresponding to degradation products.
-
Prepare standard curves for NMN and NAM to quantify their concentrations in the samples.
-
Calculate the remaining percentage of NMN relative to the initial (time 0) concentration.
Visualizations
NMN Degradation Pathway
References
- 1. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masi.eu [masi.eu]
- 6. benchchem.com [benchchem.com]
- 7. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase transition reduces the threshold for nicotinamide mononucleotide-based activation of SARM1, an NAD(P) hydrolase, to physiologically relevant levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcwell.ca [arcwell.ca]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nicotinamide Mononucleotide (NMN) Quantification by HPLC
Welcome to the technical support center for the quantification of Nicotinamide (B372718) Mononucleotide (NMN) using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor retention of my NMN peak on a standard C18 column?
A1: Nicotinamide Mononucleotide (NMN) is a highly polar compound.[1][2] This characteristic leads to minimal interaction with the nonpolar stationary phase of a conventional reversed-phase C18 column, resulting in poor retention and potential co-elution with the solvent front or other polar matrix components.[1] To achieve better retention and separation, it is recommended to use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[1][2][3]
Q2: What is the optimal mobile phase for NMN quantification?
A2: The ideal mobile phase for NMN analysis depends on the chosen column and sample matrix. However, a common approach involves a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile.[4][5] The aqueous phase is often acidified with formic acid (e.g., 0.1%) or contains a phosphate (B84403) buffer (e.g., 10 mM, pH 3) to improve peak shape and control the ionization of NMN.[1][4] The ratio of the aqueous to the organic phase needs to be optimized for your specific application to achieve the desired retention and resolution.[1][4][6]
Q3: My NMN standard or sample seems to be degrading. What are the best practices for handling and storage?
A3: NMN stability is a critical factor for accurate quantification. NMN is susceptible to degradation in the presence of water, high temperatures, and strongly acidic or basic conditions.[7][8][9]
-
Storage: Store NMN powder in a tightly capped, opaque container at room temperature or lower to protect it from humidity.[7] For long-term storage, refrigeration is recommended.
-
Solutions: Prepare NMN standard and sample solutions fresh daily in a suitable solvent, such as a 30% methanol-water mixture.[1] NMN in aqueous solution at room temperature will degrade over time.[7][8]
-
Sample Preparation: During sample extraction, it is advisable to use an ice bath during sonication to prevent temperature-induced degradation.[1]
Q4: What are the common causes of peak tailing for the NMN peak?
A4: Peak tailing in NMN analysis can arise from several factors:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the column packing material, such as residual silanol (B1196071) groups, can cause tailing.[10][11][12] Operating at a lower pH can help minimize these interactions.[10]
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.[10]
-
Mismatched Solvents: A significant difference in the composition of the sample solvent and the mobile phase can cause peak distortion.[10]
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can lead to poor peak shape for all peaks in the chromatogram.[10][13]
Q5: I am observing split peaks for NMN. What could be the issue?
A5: Peak splitting for NMN can be caused by:
-
Co-elution: The split peak may actually be two different compounds eluting very close together. Modifying the mobile phase composition, temperature, or flow rate can help improve resolution.[10][13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak splitting.[10]
-
Column Issues: A blocked frit or a void in the column packing can cause peak splitting for all analytes.[10][13][14]
-
Temperature Mismatch: A significant temperature difference between the mobile phase and the column can sometimes result in a split peak.[13]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a highly deactivated (end-capped) column. Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to suppress silanol activity.[10] |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[10] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[10] |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently and accurately for each run. Degas the mobile phase before use. Incorrect buffer preparation or pump problems can lead to shifts in elution time.[15] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature throughout the analysis.[14] |
| HPLC System Leaks or Pump Issues | Check the HPLC system for any leaks. Ensure the pump is delivering a consistent flow rate. Salt precipitation can cause high pressure and pump failure can lead to pressure fluctuations.[15] |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before injecting the sample. |
Issue 3: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Incorrect Detection Wavelength | NMN has a UV absorbance maximum around 260-261 nm.[4] Ensure your detector is set to the appropriate wavelength. |
| Sample Degradation | Prepare fresh standards and samples. Keep samples cool in the autosampler if possible. NMN can degrade under certain conditions.[8] |
| Low Sample Concentration | If the sample concentration is below the limit of detection (LOD), consider concentrating the sample or using a more sensitive detector like a mass spectrometer (MS).[16] |
| Poor Extraction Efficiency | Optimize the sample extraction procedure. Ensure the chosen solvent (e.g., 30% methanol-water) and method (e.g., sonication) are effective for your sample matrix.[1] |
Experimental Protocols
Example HPLC Method for NMN Quantification
This protocol is a general guideline and may require optimization for specific applications.
| Parameter | Condition | Notes |
| Column | HILIC Column (e.g., 250 mm x 4.6 mm, 5 µm)[1] | A standard C18 column is generally not suitable due to the high polarity of NMN.[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol | The ratio of A to B needs to be optimized. An isocratic elution with a high percentage of the organic phase (e.g., 85% B) is a good starting point.[1] |
| Flow Rate | 1.0 mL/min[1] | |
| Column Temperature | 35 °C[1] | Maintaining a consistent temperature is crucial for reproducible retention times. |
| Injection Volume | 10 µL[1] | |
| Detection Wavelength | 261 nm[4] | |
| Standard Preparation | Prepare a stock solution of NMN in the mobile phase or a 30% methanol-water solution.[1] Perform serial dilutions to create a calibration curve (e.g., 5-500 µg/mL).[1] | |
| Sample Preparation | Homogenize the sample. Extract with a suitable solvent (e.g., 30% methanol-water) using ice-bath sonication to prevent degradation.[1] Centrifuge and filter the supernatant before injection. |
Visualizations
Caption: A typical experimental workflow for NMN quantification by HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation of Nicotinamide and Related Substances | SIELC Technologies [sielc.com]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. arcwell.ca [arcwell.ca]
- 8. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel HPLC Method for Quality Inspection of NRK Biosynthesized β-Nicotinamide Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing enzymatic synthesis of Nicotinamide mononucleotide
Welcome to the technical support center for the enzymatic synthesis of Nicotinamide (B372718) Mononucleotide (NMN). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for NMN synthesis?
A1: There are two main enzymatic salvage pathways for NMN synthesis. The most common route in mammals uses nicotinamide phosphoribosyltransferase (NAMPT) to convert nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN.[1][2][3] The second route involves the phosphorylation of nicotinamide riboside (NR) to NMN, a reaction catalyzed by nicotinamide riboside kinases (NRKs).[2][4]
Q2: My NMN yield is consistently low. What are the most likely causes?
A2: Low NMN yield is a common issue that can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: The activity of enzymes like NAMPT and NRK is highly sensitive to pH, temperature, and buffer composition.[3][4]
-
Enzyme Instability or Inactivity: The enzyme may have degraded due to improper storage or handling, or it may be inhibited.
-
Substrate Limitation: The concentration of key substrates like PRPP or ATP may be insufficient or degrading during the reaction.[5][6] PRPP is known to be unstable, and its availability is often a limiting factor.[5]
-
Product Inhibition: The accumulation of NMN or the byproduct pyrophosphate (PPi) can inhibit the forward reaction catalyzed by NAMPT.[7][8]
-
ATP Depletion: The synthesis reaction is energy-dependent, requiring ATP. If ATP is not sufficiently supplied or regenerated, the reaction rate will decrease.[3][9]
Q3: How does pyrophosphate (PPi) affect the synthesis reaction?
A3: The NAMPT-catalyzed reaction is reversible.[7] An accumulation of the byproduct pyrophosphate (PPi) can drive the reaction backward, from NMN and PPi to NAM and PRPP, thereby reducing the net yield of NMN.[7] To overcome this, adding an enzyme like pyrophosphatase (PPase) to the reaction mixture can hydrolyze PPi into two molecules of inorganic phosphate (B84403) (Pi), shifting the equilibrium toward NMN formation and significantly improving the yield.[8][10]
Q4: Is an ATP regeneration system necessary?
A4: While not strictly necessary for small-scale or initial trials, an ATP regeneration system is highly recommended for efficient and cost-effective NMN production, especially at larger scales.[3][11] The enzymatic synthesis of NMN is an ATP-dependent process.[9] An ATP regeneration system, such as using acetate (B1210297) kinase with acetyl phosphate, continuously replenishes the ATP consumed during the reaction, maintaining a high reaction rate and avoiding the need to add large, costly amounts of ATP at the start.[3][4]
Q5: How can I accurately quantify the concentration of NMN in my reaction mixture?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately quantifying NMN and separating it from substrates (NAM, NR) and potential impurities.[12][13] A common setup uses a C18 reversed-phase column with a phosphate buffer and methanol (B129727) mobile phase, with detection at or around 261 nm.[12][14]
Enzymatic Synthesis Pathway & Troubleshooting Workflow
The following diagrams illustrate the core synthesis pathway and a logical workflow for troubleshooting common experimental problems.
Caption: The NAMPT-catalyzed synthesis of NMN from NAM and PRPP.
Caption: A step-by-step workflow for troubleshooting low NMN yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No NMN Product | 1. Incorrect Reaction Conditions: pH or temperature is outside the optimal range for the enzyme. 2. Inactive Enzyme: Enzyme was improperly stored, handled, or has lost activity over time. 3. Substrate Degradation: Key substrates like PRPP or ATP have degraded. PRPP is particularly unstable.[5] 4. Missing Component: A critical component (e.g., MgCl₂, ATP) was omitted from the reaction mixture. | 1. Optimize reaction conditions. Verify the pH of your buffer at the reaction temperature. See Table 1 for typical ranges. 2. Test enzyme activity with a positive control. Use a fresh aliquot of enzyme stored at -80°C. 3. Use fresh, high-quality substrates. Prepare ATP solutions fresh and keep them on ice. 4. Carefully review your protocol and ensure all components are added in the correct order and concentration. |
| Reaction Stalls Prematurely | 1. Product Inhibition: Accumulation of pyrophosphate (PPi) is shifting the reaction equilibrium backward.[7][8] 2. ATP Depletion: The reaction has consumed the available ATP.[9] 3. Enzyme Instability: The enzyme is not stable for the required duration under the reaction conditions. | 1. Add inorganic pyrophosphatase (PPase) to the reaction mix to hydrolyze PPi as it forms.[10] 2. Add a higher initial concentration of ATP or, preferably, implement an ATP regeneration system (e.g., acetate kinase and acetyl phosphate).[3][4] 3. Perform a time-course experiment to determine the enzyme's stability. Consider using a more thermostable enzyme variant if available.[5] |
| Inconsistent Results Batch-to-Batch | 1. Pipetting Inaccuracy: Small volumes of concentrated enzyme or substrates are difficult to pipette accurately. 2. Reagent Variability: Different lots of enzymes or chemicals may have slight variations in activity or purity. 3. pH Fluctuation: The pH of buffers can change over time or with temperature changes. | 1. Prepare master mixes for your reactions to minimize pipetting errors. Calibrate your pipettes regularly. 2. Qualify new lots of critical reagents before use in large-scale experiments. 3. Prepare buffers fresh and always verify the pH before use. |
| Extra Peaks in HPLC Chromatogram | 1. Substrate Impurities: The starting materials (e.g., NAM, NR) contain impurities. 2. Byproduct Formation: Non-specific enzyme activity or side reactions are occurring. 3. NMN Degradation: NMN may be degrading into nicotinamide or other products, especially under harsh pH or temperature conditions during workup. | 1. Run standards of all your starting materials on HPLC to check for purity. 2. Optimize reaction conditions (especially pH and temperature) to favor the specific desired reaction. Reduce reaction time if possible. 3. Ensure sample workup and storage are done under mild conditions (neutral pH, low temperature). Analyze samples promptly after preparation. |
Data & Reaction Parameters
Table 1: Typical Reaction Conditions for NMN Synthesis
| Parameter | NAMPT Pathway | NRK Pathway | Notes |
| Key Enzyme | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Riboside Kinase (NRK) | NAMPT is the rate-limiting enzyme in the primary mammalian salvage pathway.[1][5] |
| Substrates | Nicotinamide (NAM), PRPP, ATP | Nicotinamide Riboside (NR), ATP | PRPP is often a limiting and unstable substrate in the NAMPT pathway.[5] |
| Optimal pH | 7.0 - 8.0 | 6.5 - 9.0 (human NRKs)[5] | Enzyme activity is highly pH-dependent. Buffer choice (e.g., Tris-HCl, KPB) is important.[4] |
| Optimal Temp. | ~37 °C | 50 - 60 °C (for some thermostable variants)[4] | Higher temperatures can increase reaction rate but may decrease enzyme stability. |
| Key Cofactor | Mg²⁺ | Mg²⁺ | Magnesium is essential for enzymatic activity. |
| Typical Conc. | NAM: 25-50 mM[15] PRPP: 1.2 - 1.5x molar excess to NAM ATP: 1.2 - 1.5x molar excess to NAM | NR: 50-100 g/L (~195-390 mM)[4] ATP: 1.4x molar excess to NR[4] | Concentrations must be optimized for each specific enzyme and system. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of NMN via NAMPT
This protocol describes a general procedure for synthesizing NMN from nicotinamide (NAM) and PRPP.
Materials:
-
Recombinant NAMPT enzyme
-
Recombinant inorganic pyrophosphatase (PPase)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube on ice. For a 1 mL final reaction volume, add the components in the following order:
-
Tris-HCl buffer (100 mM, pH 7.5): to final volume of 1 mL
-
MgCl₂: to a final concentration of 10 mM
-
ATP: to a final concentration of 30 mM
-
NAM: to a final concentration of 25 mM
-
PRPP: to a final concentration of 30 mM
-
PPase: to a final concentration of 5-10 U/mL
-
-
Mix gently by pipetting. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NAMPT enzyme to a final concentration of 10-20 µg/mL.
-
Mix again and incubate at 37°C for 2-8 hours. It is recommended to take time-point samples (e.g., at 0, 1, 2, 4, and 8 hours) to monitor progress.
-
To stop the reaction and precipitate the enzymes, heat the sample at 95°C for 5 minutes or add an equal volume of cold ethanol.
-
Centrifuge the sample at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant containing the synthesized NMN for purification or direct analysis by HPLC.
Protocol 2: HPLC Analysis of NMN
This protocol provides a baseline method for the quantification of NMN.
Equipment and Reagents:
-
HPLC system with a UV detector (PDA recommended)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
NMN analytical standard
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)[12]
-
Mobile Phase B: Methanol (HPLC grade)[12]
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dilute the supernatant from the synthesis reaction (Protocol 1, Step 7) with Mobile Phase A to fall within the linear range of the standard curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Standard Curve Preparation: Prepare a series of NMN standards of known concentrations (e.g., 0.05 to 1.0 mM) in Mobile Phase A.
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the NMN peak in your sample by comparing the retention time with the NMN standard.
-
Quantify the amount of NMN in your sample by interpolating its peak area from the standard curve.
-
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanicalcube.com [botanicalcube.com]
- 3. cimasci.com [cimasci.com]
- 4. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 15. Synthesis of NMN by cascade catalysis of intracellular multiple enzymes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03857B [pubs.rsc.org]
Troubleshooting inconsistent results in NMN cell-based assays
Welcome to the technical support center for Nicotinamide (B372718) Mononucleotide (NMN) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for NMN conversion to NAD+ in cells?
A1: NMN is a direct precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+) and is converted in a single step by the enzyme NMN adenylyltransferase (NMNAT) as part of the NAD+ salvage pathway.[1][2] This pathway is the main contributor to NAD+ production in mammalian cells, accounting for approximately 85% of the total cellular NAD+ pool.[1]
Q2: How does NMN enter the cell?
A2: NMN can enter cells through multiple routes. Initially, it was thought that NMN had to be converted to Nicotinamide Riboside (NR) extracellularly to enter cells.[1] However, a specific NMN transporter, Slc12a8, has been identified, allowing for the direct uptake of NMN into cells.[1][3]
Q3: Why are my NAD+ measurements inconsistent across different experiments?
A3: Inconsistent NAD+ measurements can arise from various factors including:
-
Individual Variability: Genetic background, age, and lifestyle of the cell source can influence metabolic responses.[4]
-
Pre-analytical Factors: Sample handling, storage time, and temperature can significantly impact NAD+ levels.[5]
-
Assay Sensitivity: The choice of assay (colorimetric, fluorescent, bioluminescent) and its sensitivity can affect results.[6]
-
Cellular Conditions: Cell density, passage number, and culture media composition can all contribute to variability.[7][8]
Q4: What are the expected intracellular concentrations of NAD+?
A4: The total intracellular concentration of NAD+ in mammalian cells is estimated to be around 0.3 mM, though this can vary.[2] The ratio of the oxidized form (NAD+) to the reduced form (NADH) is a critical indicator of the cell's redox state, with the NAD+/NADH ratio in the cytoplasm of healthy mammalian tissues being approximately 700:1.[2]
Key Cellular Pathways and Experimental Workflows
NAD+ Salvage Pathway
The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide (NAM) and utilizing precursors like NMN.
General Experimental Workflow for NAD+ Quantification
This workflow outlines the typical steps for measuring intracellular NAD+ levels after NMN treatment.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during NMN cell-based assays.
Problem: Low or No Signal in NAD+ Assay
A weak or absent signal is often indicative of a problem with one or more of the assay components or procedural steps.
| Possible Cause | Recommended Solution | Verification Check |
| Inactive Enzyme | Ensure proper storage of assay enzymes (e.g., NAD cycling enzyme mix) at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot.[7] | Positive control with known NAD+ standard shows a robust signal. |
| Incorrect Reagent Prep | Double-check all dilutions and calculations for buffers, standards, and reagents. Ensure buffers are at the correct pH and temperature before use.[7] | Re-running the assay with freshly prepared reagents yields the expected signal. |
| Suboptimal Incubation | Optimize the incubation time and temperature as per the assay protocol. Protect from light if using a photosensitive probe.[9][10] | A time-course experiment shows a linear increase in signal within the recommended window. |
| Insufficient Cell Lysis | Ensure the chosen lysis method (e.g., freeze-thaw, sonication) is effective for your cell type. Confirm complete cell disruption visually if possible.[11] | Protein quantification of the lysate shows expected concentration. |
Problem: High Background Signal
High background can mask the true signal from your samples, leading to inaccurate quantification.
| Possible Cause | Recommended Solution | Verification Check |
| Reagent/Plate Contamination | Use fresh, sterile reagents, pipette tips, and microplates.[7] | A "reagent blank" (no sample) control shows a significantly reduced signal. |
| Media Autofluorescence | If possible, perform the final measurement in a low-fluorescence buffer like PBS instead of phenol (B47542) red-containing media.[12][13] | The background signal from cell-free wells is substantially lower in PBS. |
| Intrinsic Compound Fluorescence | If testing compounds, run a control with the compound alone in assay buffer to measure its intrinsic fluorescence and subtract this from experimental wells.[7] | The corrected signal accurately reflects NAD+ levels. |
| Extended Incubation Time | Reduce the assay incubation time. While longer incubations can increase signal, they can also elevate background.[7] | A shorter incubation maintains a good signal-to-background ratio. |
Problem: High Variability Between Replicates
High variability, often indicated by a large standard deviation, undermines the reliability of your results.
| Possible Cause | Recommended Solution | Verification Check |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use precise pipetting techniques and avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media/PBS.[7][8][14] | A cell viability assay (e.g., CellTiter-Glo) on a mock plate shows consistent cell numbers across wells. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing after reagent addition.[14] | The standard curve shows a high correlation coefficient (R² > 0.99). |
| Incomplete NAD+/NADH Separation | If measuring ratios, ensure the acid/base extraction steps are performed correctly and at the specified temperatures to completely degrade the unwanted form (e.g., heat and HCl for NADH degradation).[5][15] | Controls for NAD+ only and NADH only show minimal crossover signal. |
| Temperature/Time Fluctuations | Ensure all samples and replicates are treated identically. Use a multi-channel pipette for simultaneous reagent addition. Perform incubations in a stable, calibrated incubator. | Reduced standard deviation between replicate wells. |
Troubleshooting Logic Tree
This diagram helps navigate the troubleshooting process for inconsistent results.
Experimental Protocols
Protocol 1: Colorimetric NAD+/NADH Assay
This protocol is a generalized procedure based on enzymatic cycling reactions where NAD+ is reduced to NADH, which then reacts with a colorimetric probe.[10][15]
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
NAD+/NADH Assay Kit (e.g., from Cell Biolabs, RayBiotech)
-
NADH/NAD Extraction Buffer
-
Cultured cells treated with NMN or vehicle
-
Cold PBS
Procedure:
-
Sample Preparation:
-
Harvest approximately 2 x 10⁵ cells per sample.
-
Wash cells with cold PBS and pellet by centrifugation.
-
Lyse cells with 400 µL of NADH/NAD Extraction Buffer.
-
Perform two freeze/thaw cycles (20 min on dry ice, 10 min at room temperature) to ensure complete lysis.[11]
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove debris.[9][11]
-
Collect the supernatant containing NAD+/NADH.
-
-
Separation of NAD+ and NADH (Optional, for ratio measurement):
-
To measure NADH: Heat an aliquot of the extract at 60°C for 30 minutes to decompose NAD+. Cool on ice.[11]
-
To measure NAD+: Add 0.1 N HCl to an aliquot, heat at 80°C for 60 minutes to decompose NADH. Neutralize with 1X Assay Buffer before use.[9]
-
To measure total NADt (NAD+ + NADH): Use the untreated extract.
-
-
Assay Reaction:
-
Prepare NAD+ or NADH standards according to the kit manufacturer's instructions.
-
Add 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Prepare the Master Mix/Working Solution as directed by the kit.
-
Mix gently and incubate at room temperature for 1-4 hours, protected from light.[9][11]
-
-
Data Acquisition and Analysis:
-
Subtract the value of a blank well (containing only buffer and master mix) from all readings.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the NAD+ and/or NADH concentration in your samples from the standard curve.
-
Normalize the results to protein concentration or cell number for inter-sample comparison.
References
- 1. goldmanlaboratories.com [goldmanlaboratories.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications [frontiersin.org]
- 5. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. raybiotech.com [raybiotech.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Nicotinate Mononucleotide (NaMN)
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Nicotinate Mononucleotide (NaMN). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of synthesized NaMN.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified NaMN | Incomplete reaction: The chemical synthesis of NaMN did not proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure completion before proceeding to purification. - Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. |
| Degradation of NaMN: NaMN is susceptible to degradation at non-neutral pH and elevated temperatures.[1] | - Maintain a neutral pH (around 7.0) during purification and storage.[1] - Perform purification steps at reduced temperatures (e.g., 4°C) where possible. | |
| Loss during extraction/washing: NaMN, being water-soluble, might be lost in aqueous washes if organic solvents are used for extraction of impurities. | - Minimize the volume and number of aqueous washes. - Consider using a different purification strategy that does not involve extensive liquid-liquid extraction. | |
| Poor binding to chromatography column: The chosen chromatography conditions (e.g., pH, ionic strength) are not optimal for NaMN binding. | - For ion-exchange chromatography, ensure the pH of the loading buffer allows NaMN to carry the appropriate charge for binding to the resin. - For reversed-phase chromatography, ensure the mobile phase composition promotes retention of NaMN on the column. | |
| Presence of Impurities in Final Product | Unreacted starting materials: Nicotinate, phosphoribosyl pyrophosphate (PRPP), or other reactants from the synthesis remain. | - Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. - Employ a high-resolution purification technique such as preparative HPLC to separate NaMN from starting materials. |
| Side-products from synthesis: The synthesis reaction may have produced structurally similar by-products. | - Characterize the impurities using techniques like mass spectrometry and NMR to understand their structure. - Develop a specific purification protocol (e.g., gradient elution in chromatography) to resolve these impurities from NaMN. | |
| Contamination from solvents or reagents: Impurities from the chemicals used during synthesis or purification. | - Use high-purity, HPLC-grade solvents and reagents.[2] - Filter all solutions before use. | |
| Broad or Tailing Peaks in HPLC Analysis | Column overload: Too much sample has been injected onto the HPLC column. | - Reduce the amount of sample injected. - Use a column with a larger capacity. |
| Secondary interactions with the stationary phase: The analyte is interacting with the column material in undesirable ways. | - For reversed-phase HPLC, add an ion-pairing agent (e.g., tetra-n-butylammonium bromide) to the mobile phase to improve peak shape.[3] - Adjust the pH of the mobile phase. | |
| Column degradation: The HPLC column performance has deteriorated over time. | - Flush the column with a strong solvent to remove any adsorbed contaminants. - If performance does not improve, replace the column. | |
| Difficulty with Crystallization | Solution is not supersaturated: The concentration of NaMN in the solvent is too low. | - Slowly evaporate the solvent to increase the concentration of NaMN.[4] |
| Presence of impurities inhibiting crystal formation: Impurities can interfere with the crystal lattice formation. | - Further purify the NaMN solution using chromatography before attempting crystallization. | |
| "Oiling out" instead of crystallization: The solute separates as a liquid phase instead of solid crystals.[4] | - Use a more dilute solution. - Cool the solution more slowly.[4] - Try a different solvent system.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound (NaMN)?
A1: The most common methods for purifying synthesized NaMN are chromatographic techniques, including anion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[3][5][6] Crystallization can also be used as a final purification step to obtain a highly pure solid product.
Q2: What is the difference between purifying this compound (NaMN) and Nicotinamide (B372718) Mononucleotide (NMN)?
A2: NaMN and NMN are structurally very similar, differing only in the exocyclic group on the pyridine (B92270) ring (a carboxyl group in NaMN and a carboxamide group in NMN). While the general purification principles are similar, there can be differences in their chromatographic behavior due to the difference in their overall charge and hydrophobicity. The carboxyl group in NaMN is ionizable, which can be exploited for more effective separation using ion-exchange chromatography by carefully controlling the pH.
Q3: How can I monitor the purity of my NaMN during purification?
A3: The purity of NaMN can be monitored using analytical High-Performance Liquid Chromatography (HPLC) with UV detection, typically at a wavelength of around 265 nm.[3] This allows for the quantification of NaMN and the detection of impurities.
Q4: What are the optimal storage conditions for purified NaMN?
A4: Purified NaMN should be stored as a dry solid in a dark, cool, and dry place. Solutions of related compounds like NAD+ are stable for about a week at 4°C and neutral pH but decompose rapidly in acidic or alkaline conditions.[1] It is therefore recommended to prepare solutions fresh or store them frozen at -20°C or -80°C for short periods.
Q5: My NaMN product is a sticky oil instead of a solid. How can I solidify it?
A5: If your NaMN product is an oil, it may be due to the presence of residual solvents or impurities that inhibit crystallization. Try further purification by preparative HPLC followed by lyophilization. Alternatively, attempting crystallization from a different solvent system or using techniques like vapor diffusion may help in obtaining a solid product.
Experimental Protocols
Protocol 1: Purification of NaMN by Anion-Exchange Chromatography
This protocol is a representative method and may require optimization based on the specific synthesis and impurity profile.
1. Materials:
- Crude synthesized NaMN solution
- Strong anion-exchange resin (e.g., Q-Sepharose)
- Equilibration Buffer: 20 mM Tris-HCl, pH 7.5
- Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
- HPLC system for analysis
2. Column Preparation:
- Pack a chromatography column with the anion-exchange resin according to the manufacturer's instructions.
- Equilibrate the column with at least 5 column volumes of Equilibration Buffer.
3. Sample Loading:
- Adjust the pH of the crude NaMN solution to 7.5 and filter it through a 0.45 µm filter.
- Load the filtered sample onto the equilibrated column at a low flow rate.
4. Washing:
- Wash the column with 5-10 column volumes of Equilibration Buffer to remove unbound impurities.
5. Elution:
- Elute the bound NaMN using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
- Collect fractions and monitor the absorbance at 265 nm.
6. Analysis and Pooling:
- Analyze the collected fractions for NaMN purity using analytical HPLC.
- Pool the fractions containing pure NaMN.
7. Desalting and Lyophilization:
- Desalt the pooled fractions using a desalting column or dialysis.
- Lyophilize the desalted solution to obtain pure NaMN as a solid.
Representative Data Table:
| Purification Step | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Synthesized NaMN | 1000 | 65 | 100 |
| Anion-Exchange Pool | 600 | 95 | 60 |
| After Desalting | 580 | >98 | 58 |
Protocol 2: Purification of NaMN by Reversed-Phase HPLC
This protocol is suitable for small-scale purification and achieving high purity.
1. Materials:
- Partially purified NaMN
- C18 reversed-phase preparative HPLC column
- Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 7.0, containing 1.48 g/L tetra-n-butylammonium bromide[3]
- Mobile Phase B: Acetonitrile
- HPLC system with a fraction collector
2. HPLC System Preparation:
- Install the preparative C18 column and equilibrate it with 90% Mobile Phase A and 10% Mobile Phase B.
3. Sample Preparation:
- Dissolve the partially purified NaMN in Mobile Phase A and filter through a 0.22 µm filter.
4. Injection and Elution:
- Inject the prepared sample onto the column.
- Elute using a gradient of Mobile Phase B (e.g., 10% to 50% over 30 minutes). The optimal gradient will need to be determined experimentally.
- Monitor the elution at 265 nm and collect fractions corresponding to the NaMN peak.
5. Analysis and Product Recovery:
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions.
- Remove the organic solvent (acetonitrile) under reduced pressure.
- Lyophilize the aqueous solution to obtain pure NaMN.
Mandatory Visualizations
Signaling Pathway
Caption: The Preiss-Handler pathway illustrating the biosynthesis of NAD+ from Nicotinic Acid, with NaMN as a key intermediate.
Experimental Workflow
Caption: A generalized experimental workflow for the purification of synthesized this compound (NaMN).
References
- 1. Node Shapes | Graphviz [graphviz.org]
- 2. aber.ac.uk [aber.ac.uk]
- 3. Reversed-phase high-performance liquid chromatography of nicotinic acid mononucleotide for measurement of quinolinate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-works.com [bio-works.com]
Preventing degradation of Nicotinamide mononucleotide during storage
Welcome to the NMN Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of Nicotinamide (B372718) Mononucleotide (NMN). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and use of NMN.
Issue 1: NMN powder has formed clumps or appears moist.
-
Question: My NMN powder, which was initially a fine, white powder, has now formed hard clumps. Is it still usable for my experiments?
-
Answer: Clumping is a primary indicator of moisture absorption. NMN is highly hygroscopic, meaning it readily absorbs moisture from the air. This exposure to humidity is a critical factor in its degradation. When NMN absorbs water, it can begin to hydrolyze, breaking down into nicotinamide and other byproducts. While some potency might remain, the purity of the NMN is compromised. For quantitative experiments or studies requiring high purity, it is strongly recommended to use a fresh, unclumped lot of NMN. To prevent this, always store NMN powder in a tightly sealed container with a desiccant, in a low-humidity environment such as a desiccator or a dry box.
Issue 2: Discoloration of NMN powder or solutions.
-
Question: I've noticed a yellowish tint in my NMN powder/solution that was previously white/colorless. What could be the cause?
-
Answer: A color change in NMN powder or solutions is a sign of chemical degradation. This can be triggered by exposure to light (specifically UV), elevated temperatures, or non-optimal pH conditions in solutions. The appearance of a yellow color indicates the formation of degradation products, which can interfere with your experimental results and may have different biological activities than pure NMN. It is advisable to discard any discolored NMN and procure a fresh batch. Ensure that NMN is stored in an opaque container to protect it from light.
Issue 3: Inconsistent or unexpected experimental results.
-
Question: My recent experiments using NMN have yielded inconsistent results compared to previous trials. Could NMN stability be the issue?
-
Answer: Yes, inconsistent results are a common consequence of NMN degradation. The potency of NMN can decrease significantly if it is not stored and handled correctly. Factors such as prolonged storage at room temperature, repeated freeze-thaw cycles of solutions, and preparation of stock solutions long before use can all contribute to reduced efficacy. It is crucial to follow a strict storage and handling protocol. We recommend aliquoting NMN solutions after preparation and storing them at -80°C for long-term use to avoid repeated warming and cooling. Always prepare fresh working solutions for each experiment if possible. To verify the integrity of your NMN, you can perform a purity analysis using HPLC.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid NMN powder?
-
A1: For long-term storage, NMN powder should be kept at -20°C to -80°C in a tightly sealed, opaque container to protect it from moisture and light. For short-term storage, it can be kept in a cool (2-8°C), dry, and dark place.[1][2] Always use a desiccant in the storage container to minimize moisture exposure.
-
-
Q2: How stable is NMN in an aqueous solution?
-
A2: NMN's stability is significantly reduced when dissolved in water or aqueous buffers.[3] At room temperature, degradation is noticeable within a month and can be complete after a year.[3] It is highly recommended to prepare NMN solutions fresh before each experiment. If short-term storage is necessary, refrigerate the solution at 2-8°C for no longer than a week.[4]
-
-
Q3: How does pH affect the stability of NMN in solution?
-
Q4: Can I store NMN in organic solvents like DMSO or ethanol?
-
A4: NMN is compatible with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, where it retains its structural integrity.[6] Stock solutions in DMSO can be stored at -20°C or -80°C. However, it's always best to check for any potential interactions with your specific experimental system.
-
Experimental Use
-
Q5: How should I prepare an NMN stock solution for cell culture experiments?
-
A5: To prepare a stock solution, dissolve NMN powder in sterile phosphate-buffered saline (PBS) or cell culture medium. It is recommended to filter-sterilize the solution through a 0.22 µm filter. Prepare the solution fresh if possible. If you need to store it, make small aliquots and freeze them at -80°C to avoid multiple freeze-thaw cycles. Common concentrations for cell culture experiments range from 200 nM to 1 mM.[7]
-
-
Q6: My NMN is from a new supplier. How can I verify its purity?
-
A6: The most reliable method to verify the purity of your NMN is to request a Certificate of Analysis (CoA) from the supplier.[8] A CoA should provide the purity as determined by High-Performance Liquid Chromatography (HPLC), as well as results for heavy metals and microbial contamination.[8] You can also perform your own HPLC analysis to confirm the purity.
-
Data Presentation
Table 1: Stability of NMN Powder Under Various Conditions
| Storage Condition | Purity after 1 Year | Observations | Source |
| Room Temperature (in a tightly sealed, opaque container) | 99.8% | No significant degradation observed. | [3] |
| 25°C with 60% Humidity | ~80% (after 1 month) | Significant degradation due to moisture. | [9] |
| 40°C with 75% Humidity | Stable for at least 3 months (in sealed packaging) | Packaging is critical to prevent moisture ingress. |
Table 2: Stability of NMN in Aqueous Solution at Room Temperature
| Time | Purity | Observations | Source |
| Freshly Prepared | 99.7% | [3] | |
| 1 Month | 94.7% | Noticeable degradation. | [3] |
| 12 Months | 0% | Complete degradation. | [3] |
Experimental Protocols
Protocol: Assessing NMN Purity and Degradation by HPLC
This protocol outlines a general method for determining the purity of an NMN sample and identifying the presence of its primary degradation product, nicotinamide.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of NMN reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water).
-
Prepare a stock solution of nicotinamide reference standard (e.g., 1 mg/mL) in the same solvent.
-
Prepare a sample solution of the NMN to be tested at a similar concentration.
-
For forced degradation studies, incubate the NMN sample under stress conditions (e.g., elevated temperature, acidic/basic pH) before analysis.
-
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Welch Xtimate AQ-C18, 4.6 mm × 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: 10 mmol/L ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A time-based gradient from a low to a higher percentage of Mobile Phase B.[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV detector set at a wavelength of 266 nm.[5]
-
Injection Volume: 5 µL.[5]
-
-
Analysis:
-
Inject the nicotinamide standard, the NMN standard, and the NMN sample solution into the HPLC system.
-
Identify the retention times for nicotinamide and NMN from the standard chromatograms.
-
In the sample chromatogram, quantify the peak area for NMN and any peak corresponding to nicotinamide.
-
Calculate the purity of the NMN sample by dividing the peak area of NMN by the total peak area of all components in the chromatogram.
-
Mandatory Visualizations
Caption: Primary degradation pathway of NMN and accelerating factors.
References
- 1. botanicalcube.com [botanicalcube.com]
- 2. researchgate.net [researchgate.net]
- 3. arcwell.ca [arcwell.ca]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size Exclusion Chromatography Method for Purification of Nicotinamide Mononucleotide (NMN) from Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. everydaybetter.nl [everydaybetter.nl]
- 9. trylifefuel.com [trylifefuel.com]
Technical Support Center: LC-MS/MS Analysis of Nicotinate Mononucleotide
Welcome to the technical support center for the LC-MS/MS analysis of Nicotinate mononucleotide (NMN). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of NMN, providing a systematic approach to problem-solving.
Issue 1: Poor Reproducibility and Inaccurate Quantification of NMN
You are observing significant variability in your NMN quantification results across replicates or batches, and the accuracy of your measurements is questionable. This is a primary indicator of unaddressed matrix effects.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact NMN analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as NMN, due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately compromises the accuracy, precision, and sensitivity of your analytical method.[1][3][4] The "matrix" consists of all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not sufficiently removed during sample preparation.[1] For plasma samples, phospholipids (B1166683) are a major contributor to ion suppression.[1][5] Other sources can include salts, proteins, and metabolites that co-elute with NMN.[1][6] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7][8]
Q3: How can I determine if my NMN analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[9] A constant flow of NMN solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[9]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[1] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]
Q4: What are the key strategies to minimize or eliminate matrix effects for NMN analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup is often the most effective approach.[4][10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[5][10]
-
Improve Chromatographic Separation: Modifying your LC method to separate NMN from co-eluting matrix components can significantly reduce matrix effects.[4][9] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column, such as HILIC.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay if NMN concentrations are low.[9][11]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with NMN will experience similar matrix effects, allowing for accurate correction during data processing.[1][6] This is considered the gold standard for compensating for matrix effects in quantitative bioanalysis.[6][9]
Q5: What is the recommended approach for accurate NMN quantification in biological samples?
A5: A recent study has established a robust methodology using a double isotope-mediated LC-MS/MS (dimeLC-MS/MS) approach for the accurate and reliable quantification of NMN in biological samples.[12][13][14][15] This method uses two different stable isotope-labeled NMN standards to correct for both matrix effects and extraction efficiency.[12][13]
Quantitative Data Summary
The following table summarizes the impact of matrix effects on the LC-MS/MS signal of NMN and related metabolites in mouse plasma, as well as the effectiveness of using an internal standard for correction.
Table 1: Matrix Effect on NAD+ Metabolites in Mouse Plasma
| Analyte | Concentration in Plasma Extract | Signal Suppression (AUC % of Standard) | Recovery with Internal Standard Correction |
| NMN | 10% | ~40% | ~100% |
| NAD+ | 10% | ~60% | ~100% |
| NAM | 10% | ~50% | ~100% |
| NA | 10% | ~50% | ~100% |
Data adapted from a study on NMN quantification in mouse plasma.[12] The results clearly demonstrate significant signal suppression for all analytes due to the plasma matrix. However, with the use of corresponding stable isotope-labeled internal standards, the matrix effect was effectively compensated, leading to approximately 100% recovery.[12]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
Objective: To quantitatively determine the extent of ion suppression or enhancement for NMN in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): NMN standard prepared in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with NMN standard to the same concentration as Set A.
-
Set C (Blank Matrix): Blank matrix extract without NMN.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of NMN in Set B - Peak Area of NMN in Set C) / Peak Area of NMN in Set A
-
-
Interpret the results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Double Isotope-Mediated LC-MS/MS for NMN Quantification
Objective: To accurately quantify NMN in biological samples by correcting for both extraction efficiency and matrix effects.
Methodology:
-
Immediately after sample collection (e.g., blood, tissue), add a known amount of a heavy stable isotope-labeled NMN (e.g., ¹³C₆-¹⁵N₂-NMN). This standard will be used to calculate the extraction recovery.[12]
-
Perform the sample extraction procedure (e.g., protein precipitation with perchloric acid).[12]
-
After extraction and before LC-MS/MS analysis, add a known amount of a lighter stable isotope-labeled NMN (e.g., ¹³C₅-NMN) to the extracted sample.[12] This standard will be used to correct for matrix effects.
-
Analyze the sample by LC-MS/MS, monitoring the transitions for endogenous NMN and the two isotopic standards.
-
The concentration of endogenous NMN is calculated by comparing its peak area to the peak area of the lighter isotopic standard, and this value is then corrected for the recovery calculated from the heavy isotopic standard.[12]
Signaling Pathway
NMN is a key intermediate in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[16] Understanding this pathway is crucial for interpreting NMN quantification data.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. tandfonline.com [tandfonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 12. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. benchchem.com [benchchem.com]
Optimizing dosage of Nicotinate mononucleotide for in vitro studies
Welcome to the Technical Support Center for Nicotinamide (B372718) Mononucleotide (NMN) In Vitro Applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing NMN dosage and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for NMN in in vitro studies?
A1: The optimal concentration of NMN is highly dependent on the cell type and the experimental endpoint. Based on published studies, a common starting range is between 100 µM and 1 mM. However, effects have been observed at concentrations as low as 0.75 µM for promoting mesenchymal stem cell expansion and as high as 100 mM for inhibiting lung cancer cell growth.[1][2][3] It is crucial to perform a dose-response curve for your specific cell line and assay.
Q2: How should I prepare and store NMN solutions for cell culture?
A2: NMN is soluble in water and aqueous buffers like PBS.[4][5] For stock solutions, dissolve NMN powder in sterile water or PBS to a concentration of approximately 10 mg/mL.[4] It is strongly recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day, as NMN can degrade.[4] If short-term storage is necessary, aliquot and store at -20°C, minimizing freeze-thaw cycles. NMN is sensitive to heat, light, and moisture, which can accelerate its degradation into nicotinamide.[6]
Q3: Is NMN stable in cell culture medium?
A3: NMN exhibits relatively high stability in cell culture medium compared to NAD+. However, its stability can be compromised by enzymes present in fetal bovine serum (FBS), which can degrade NMN and other NAD+ intermediates.[7][8] When possible, consider using serum-free medium or heat-inactivated serum to minimize enzymatic degradation. It is always best practice to add freshly prepared NMN to the culture medium immediately before treating the cells.
Q4: Can NMN be cytotoxic to cells?
A4: NMN is generally well-tolerated by cells, but cytotoxicity can occur at very high concentrations. For example, while low doses (10-20 mM) promoted proliferation in lung adenocarcinoma cells, a high dose of 100 mM suppressed proliferation and induced cell death.[1] In contrast, human dermal papilla cells showed no significant cytotoxicity at concentrations up to 2.5 mg/mL.[9] A preliminary cytotoxicity assay, such as an MTT or LDH assay, is recommended to determine the non-toxic concentration range for your specific cell line.
Q5: How is NMN taken up by cells in vitro?
A5: NMN uptake mechanisms can vary by cell type. A specific transporter, Slc12a8, has been identified to transport NMN directly into some cells.[10] Additionally, extracellular NMN can be dephosphorylated to nicotinamide riboside (NR) by ecto-enzymes like CD73. NR is then transported into the cell and re-phosphorylated back to NMN, which is subsequently converted to NAD+.[7][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NMN treatment. | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. NMN Degradation: The NMN solution may have lost activity due to improper storage or degradation in the culture medium. 3. Cell Line Insensitivity: The cell line may lack efficient NMN uptake transporters or the targeted pathway may not be responsive. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 5 mM). 2. Always use freshly prepared NMN solutions. Minimize exposure to light and heat. Consider using serum-free or heat-inactivated serum media.[6][7] 3. Verify the expression of NMN transporters (e.g., Slc12a8) in your cell line. Consider measuring intracellular NAD+ levels to confirm uptake and conversion. |
| High variability between replicate experiments. | 1. Inconsistent NMN Activity: Using NMN solutions of varying age or from different preparations can lead to inconsistent results. 2. Cell Culture Conditions: Fluctuations in cell density, passage number, or media composition can affect cellular response. | 1. Prepare a single, fresh batch of NMN-containing medium for all conditions within an experiment. 2. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. |
| Unexpected or contradictory results (e.g., decreased proliferation). | 1. High-Dose Inhibition: Some cell types, particularly cancer cells, may exhibit decreased proliferation or cell death at high NMN concentrations.[1] 2. Metabolic Shift: NMN boosts NAD+ levels, which can significantly alter cellular metabolism and signaling, leading to context-dependent outcomes.[12] | 1. Conduct a thorough dose-response analysis to identify if the effect is concentration-dependent. Test concentrations below your initial dose. 2. Investigate key NAD+-dependent signaling pathways (e.g., Sirtuins, PARPs) to understand the mechanistic basis of the observed effect. |
Quantitative Data Summary
Table 1: Effective NMN Concentrations in Various In Vitro Models
| Cell Type | Application | Effective Concentration | Reference |
| Human Hepatocellular Carcinoma (HepG2) | Inhibition of Cell Growth | 5 µM | [13] |
| Human Mesenchymal Stem Cells (MSCs) | Promotion of Cell Expansion | 0.75 - 2.25 µM | [3] |
| Human Dermal Papilla Cells (HDPCs) | Promotion of Cell Proliferation | 0.316 mg/mL (~945 µM) | [9] |
| Human Pancreatic β-Cells (INS-1) | Amelioration of FFA-induced dysfunction | 0.5 mM (500 µM) | [14][15] |
| Mouse Lung Adenocarcinoma (A549, SPCA1) | Inhibition of Cell Proliferation | 100 mM | [1] |
| Mouse Pre-osteoblasts (MC3T3-E1) | Recovery of Cell Viability | 0.1 - 10 mM | [16] |
| Ram Spermatozoa | Improved Viability (in extender) | 60 µM | [17] |
Experimental Protocols
Protocol 1: Determining Optimal NMN Concentration using MTT Assay
This protocol is for determining the effect of NMN on cell viability and proliferation to identify the optimal, non-toxic working concentration range.
Materials:
-
Target cells in culture
-
Complete culture medium
-
β-Nicotinamide Mononucleotide (NMN) powder
-
Sterile PBS or water
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
NMN Preparation: Prepare a 2X concentrated stock solution of NMN in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 2 mM, 1 mM, 500 µM, 200 µM, 100 µM, 20 µM, 2 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X NMN serial dilutions to the appropriate wells. Include a "vehicle control" group treated with medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against NMN concentration to determine the dose-response curve.
Protocol 2: Measurement of Intracellular NAD+/NADH Ratio
This protocol provides a general workflow for using a commercially available NAD+/NADH assay kit to confirm NMN's biological activity.
Materials:
-
Target cells treated with NMN and control cells
-
Commercial NAD+/NADH Assay Kit (follow manufacturer's specific instructions)
-
PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Culture cells in larger format plates (e.g., 6-well or 10 cm dishes) to obtain sufficient cell numbers. Treat with the desired concentration of NMN for the specified duration.
-
Cell Lysis:
-
Wash cells with cold PBS and collect them using a cell scraper.
-
Centrifuge the cell suspension and discard the supernatant.
-
Follow the kit's instructions for lysing the cells. This typically involves using specific acidic and basic extraction buffers to selectively extract NAD+ and NADH.
-
-
NAD/NADH Detection:
-
Transfer the lysates to a 96-well plate.
-
Add the kit's reaction mixture, which contains an enzyme that cycles between NAD+ and NADH, generating a product (colorimetric or fluorescent).
-
Incubate for the time specified in the kit protocol.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis:
-
Calculate the concentrations of NAD+ and NADH based on the standard curve generated from the kit's standards.
-
Determine the NAD+/NADH ratio for both NMN-treated and control groups. An increase in this ratio in the NMN-treated group indicates successful uptake and conversion.[16]
-
Visualizations
Caption: NMN cellular uptake and its role in the NAD+ salvage pathway.
Caption: Workflow for optimizing NMN dosage in vitro.
Caption: Troubleshooting decision tree for NMN experiments.
References
- 1. High-Dosage NMN Promotes Ferroptosis to Suppress Lung Adenocarcinoma Growth through the NAM-Mediated SIRT1–AMPK–ACC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nmnbio.co.uk [nmnbio.co.uk]
- 7. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMN Induces Metabolic Shift in Damaged Cells to Promote Survival [nmn.com]
- 13. gut.bmj.com [gut.bmj.com]
- 14. Nicotinamide Mononucleotide (NMN) Ameliorates Free Fatty Acid-Induced Pancreatic β-Cell Dysfunction via the NAD+/AMPK/SIRT1/HIF-1α Pathway | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. β-Nicotinamide mononucleotide improves chilled ram sperm quality in vitro by reducing oxidative stress damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nicotinamde Mononucleotide (NMN) Enzymatic Assays
Welcome to the Technical Support Center for Nicotinamide (B372718) Mononucleotide (NMN) Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a coupled enzymatic assay for NMN quantification?
A1: Most enzymatic assays for NMN quantification are based on a series of coupled enzymatic reactions. In a common setup, NMN is first converted to Nicotinamide Adenine Dinucleotide (NAD+) by the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). The resulting NAD+ is then used by a cycling enzyme mix, which often includes alcohol dehydrogenase. This final step reduces a probe, generating a fluorescent or colorimetric signal that is directly proportional to the initial amount of NMN in the sample.[1]
Q2: What are the most common sources of contamination in NMN enzymatic assays?
A2: Contamination can arise from various sources, including the reagents and buffers used, the microplates, and the samples themselves. Common contaminants include bacteria, endotoxins, and other nucleotides or related molecules that can interfere with the enzymatic reactions.[1] It is crucial to use fresh, sterile reagents and clean laboratory ware to minimize this risk.[1]
Q3: How can bacterial contamination affect my NMN assay results?
A3: Bacterial contamination can significantly impact NMN assay results in several ways. Some bacteria can metabolize NMN, leading to falsely low readings.[2][3] Additionally, bacteria can introduce enzymes that interfere with the assay's enzymatic cascade.[4][5] Bacterial endotoxins, which are components of the outer membrane of gram-negative bacteria, can also affect enzyme activity, potentially leading to inaccurate results.[4][6][7]
Q4: Can other nucleotides or related molecules in my sample interfere with the assay?
A4: Yes, molecules structurally similar to NMN or NAD+ can potentially interfere with the enzymes used in the assay, leading to inaccurate quantification. For instance, high concentrations of nicotinamide (NAM), a precursor to NMN, could potentially inhibit the enzymes in the assay. It is important to consider the purity of the NMN standard and the composition of the biological samples being tested.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your NMN sample, leading to inaccurate quantification.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent or Plate Contamination | Use fresh, sterile reagents and pipette tips. Ensure the microplate is clean and free from any residues.[1] | The background signal is significantly reduced to a level much lower than the positive control.[1] |
| Intrinsic Fluorescence of Test Compounds | If analyzing test compounds, measure their intrinsic fluorescence by running a control with the compound alone in the assay buffer. Subtract this value from the experimental wells.[1] | The corrected signal more accurately reflects the true NMN concentration.[1] |
| High Enzyme Concentration | Reduce the concentration of the enzymes in the reaction mix. | An improved signal-to-background ratio. |
| Extended Incubation Time | Optimize the incubation time. A shorter incubation period may reduce the buildup of background signal.[1] | Linear reaction kinetics are maintained with a lower background.[1] |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one or more of the core components of the assay.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Enzyme(s) | Ensure proper storage of all enzymes (typically at -80°C). Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzymes to test activity.[1] | The positive control shows a robust and expected signal.[1] |
| Incorrect Reagent Concentrations | Double-check all reagent dilutions and calculations, particularly for the NMN standard, substrates, and cofactors. | The positive control and standard curve samples yield the expected signal intensity.[1] |
| Suboptimal Assay Conditions (pH, Temperature) | Verify that the assay buffer pH is optimal for the enzymes' activity and that the incubation temperature is stable and correct as per the protocol.[1] | Enzyme activity is within the expected range, leading to a reliable signal.[1] |
| Presence of Inhibitors in the Sample | Biological samples may contain endogenous inhibitors. Try diluting the sample or using a sample purification/extraction step to remove potential inhibitors.[1] | The signal increases upon sample dilution or purification.[1] |
Issue 3: High Variability in Results
Inconsistent results between replicates can compromise the reliability of your data.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Pipetting | Use calibrated pipettes and practice proper pipetting techniques. Ensure thorough but gentle mixing of reagents in each well.[8] | The coefficient of variation (%CV) between replicate wells is less than 15%.[1] |
| Temperature Fluctuations | Maintain a stable and consistent incubation temperature for all assay plates. | Reduced variability in enzyme kinetics across the plate. |
| Plate Edge Effects | To minimize edge effects, avoid using the outer wells of the microplate for critical samples. Instead, fill them with a buffer or blank solution.[8] | More consistent results across the plate. |
| Sample Inhomogeneity | For solid samples, ensure complete homogenization before extraction. For liquid samples, ensure they are well-mixed before aliquoting. | Reduced variability between different aliquots of the same sample. |
Experimental Protocols
Protocol: Coupled Enzymatic Assay for NMN Quantification
This protocol is a generalized procedure and should be optimized for specific experimental conditions and assay kits.
1. Reagent Preparation:
-
NMN Standard: Prepare a stock solution of high-purity NMN in nuclease-free water. Create a series of dilutions to generate a standard curve (e.g., 0 µM to 50 µM).
-
Assay Buffer: Prepare the assay buffer according to the kit manufacturer's instructions, ensuring the pH is optimal for the enzymes.
-
Enzyme Mix: Reconstitute and dilute the NMNAT and cycling enzymes in the assay buffer immediately before use. Keep the enzyme mix on ice.
-
Substrate/Probe Mix: Prepare the substrate and detection probe solution as per the protocol.
2. Assay Procedure:
-
Plate Setup: Set up the assay in a 96-well or 384-well plate suitable for the detection method (e.g., black plates for fluorescence). Include wells for blanks (no NMN), the NMN standard curve, and the unknown samples.
-
Sample Addition: Add the prepared NMN standards and unknown samples to their respective wells.
-
Reaction Initiation: Add the enzyme mix to all wells to start the reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light if using a fluorescent probe.
-
Signal Detection: Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) or absorbance using a microplate reader.
3. Data Analysis:
-
Subtract the average reading of the blank wells from all other readings.
-
Plot the corrected readings for the NMN standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the NMN concentration in the unknown samples.
Visualizations
Caption: Experimental workflow for NMN enzymatic assay.
Caption: NAD+ salvage pathway and potential contamination points.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EFFECTS OF BACTERIAL ENDOTOXINS ON METABOLISM: VII. ENZYME INDUCTION AND CORTISONE PROTECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. labcorp.com [labcorp.com]
- 7. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Nicotinate Mononucleotide and Nicotinamide Riboside in Boosting NAD+
In the landscape of aging research and cellular metabolism, the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) has emerged as a critical molecule. Its decline with age is linked to a host of age-related diseases, making strategies to boost NAD+ levels a key focus of scientific inquiry. Among the most studied NAD+ precursors are Nicotinate (B505614) Mononucleotide (NaMN) and Nicotinamide Riboside (NR). This guide provides an objective comparison of their efficacy in elevating NAD+ levels, supported by available experimental data, for researchers, scientists, and drug development professionals.
Metabolic Pathways: Two Distinct Routes to NAD+
Nicotinate Mononucleotide (NaMN) and Nicotinamide Riboside (NR) augment the cellular NAD+ pool through different biosynthetic routes. NaMN is a key intermediate in the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as its starting point.[1][2][3] In contrast, NR is a precursor in the salvage pathway.[3][4][5]
The Preiss-Handler Pathway (featuring NaMN): This pathway involves the conversion of nicotinic acid to NaMN by the enzyme nicotinate phosphoribosyltransferase (NAPRT).[1][6] NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to yield NAD+.[1][3]
The Salvage Pathway (featuring NR): Nicotinamide riboside is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN).[4][5] NMN is then converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT).[4]
It is important to note that while both pathways lead to the synthesis of NAD+, the rate-limiting enzymes and tissue-specific expression of these enzymes can influence the efficiency of each precursor.[6][7]
Diagram: NAD+ Biosynthetic Pathways
Caption: Metabolic routes of NaMN and NR to NAD+ synthesis.
Quantitative Comparison of NAD+ Boosting Efficacy
Direct head-to-head comparative studies assessing the NAD+ boosting efficacy of NaMN versus NR are notably scarce in the current scientific literature. The majority of research has focused on comparing Nicotinamide Mononucleotide (NMN) with NR. While NMN and NaMN are both mononucleotides, their entry into different NAD+ synthesis pathways means that data for NMN cannot be directly extrapolated to NaMN.
The available data, primarily from studies on NR and precursors of NaMN like nicotinic acid, are summarized below.
Table 1: Summary of Preclinical and Clinical Data on NR and Related Precursors
| Precursor | Study Type | Model | Dosage | Key Findings on NAD+ Levels | Reference |
| Nicotinamide Riboside (NR) | Human Clinical Trial | Healthy middle-aged and older adults | 1000 mg/day for 6 weeks | ~60% increase in whole blood NAD+ | [8] |
| Nicotinamide Riboside (NR) | Human Clinical Trial | Healthy volunteers | Single doses of 100, 300, and 1000 mg | Dose-dependent increase in blood NAD+ | [9] |
| Nicotinamide Riboside (NR) | Animal Study | Mice | 400 mg/kg/day | Improved insulin (B600854) sensitivity and protection from weight gain, associated with increased NAD+ metabolism | [10] |
| Nicotinic Acid (NA) (Precursor to NaMN) | Animal Study | Mice | - | More effective than nicotinamide in raising NAD+ in liver, intestine, heart, and kidney | [4] |
Note: The table highlights the significant body of evidence supporting the efficacy of NR in increasing NAD+ levels in both humans and animals. Data for NaMN is inferred from studies on its precursor, nicotinic acid, and a direct comparison with NR is not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing NAD+ levels following precursor supplementation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying NAD+ and its metabolites in biological samples.[11][12][13][14]
1. Sample Preparation:
-
Tissue: Tissues are typically flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, a known weight of the tissue is homogenized in an ice-cold extraction buffer (e.g., 80% methanol).
-
Cells: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a similar ice-cold extraction buffer.
-
Blood: Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) can be used. Specific protocols for extraction from each blood component are required to ensure stability of the metabolites.
2. Metabolite Extraction:
-
Following homogenization or lysis, samples are centrifuged at high speed to pellet proteins and cellular debris.
-
The supernatant containing the metabolites is collected and can be dried under vacuum and reconstituted in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
An aliquot of the extracted sample is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Separation of NAD+ and its metabolites is achieved using a suitable chromatography column (e.g., a C18 reverse-phase column or a HILIC column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target metabolites based on their unique mass-to-charge ratios and fragmentation patterns.
-
Quantification is performed by comparing the peak areas of the analytes in the samples to those of a standard curve generated with known concentrations of the metabolites.
Diagram: Experimental Workflow for NAD+ Quantification
Caption: General workflow for measuring NAD+ metabolites.
Conclusion: Current State of Evidence and Future Directions
The current body of scientific literature provides robust evidence for the efficacy of Nicotinamide Riboside (NR) as an NAD+ precursor, with multiple human and animal studies demonstrating its ability to significantly increase NAD+ levels.[8][9] In contrast, there is a notable lack of direct experimental data on the NAD+ boosting capacity of this compound (NaMN) supplementation.
While the Preiss-Handler pathway, in which NaMN is an intermediate, is a well-established route for NAD+ synthesis from nicotinic acid, the direct efficacy of exogenous NaMN remains to be thoroughly investigated.[1][2] Future research, including head-to-head comparative studies, is imperative to elucidate the relative potency and potential therapeutic advantages of NaMN versus NR. Such studies will be critical for guiding the development of effective NAD+-based therapies for age-related conditions. Researchers should focus on conducting well-controlled in vivo and in vitro experiments to directly compare the bioavailability, tissue distribution, and NAD+ boosting efficacy of these two important precursors.
References
- 1. qualialife.com [qualialife.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. aboutnad.com [aboutnad.com]
- 5. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 7. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 12. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinamide Mononucleotide and Nicotinic Acid as NAD+ Precursors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies. Consequently, supplementation with NAD+ precursors to augment cellular NAD+ pools has garnered significant scientific interest. This guide provides a detailed comparative analysis of two prominent NAD+ precursors: Nicotinamide Mononucleotide (NMN) and Nicotinic Acid (NA), also known as niacin. We will objectively compare their biochemical pathways, mechanisms of action, pharmacokinetics, and physiological effects, supported by experimental data and detailed methodologies.
Biochemical Pathways and Mechanism of Action
Nicotinamide Mononucleotide and Nicotinic Acid utilize distinct pathways to synthesize NAD+, which in turn influences a variety of downstream cellular processes.
NAD+ Biosynthesis Pathways
Nicotinic Acid (NA) is converted to NAD+ via the Preiss-Handler Pathway . This three-step enzymatic process is more energy-intensive compared to the salvage pathway utilized by NMN.[1]
-
Nicotinate phosphoribosyltransferase (NAPRT) converts NA to Nicotinic Acid Mononucleotide (NAMN).
-
Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form Nicotinic Acid Adenine Dinucleotide (NAAD).
-
Finally, NAD synthetase (NADS) amidates NAAD to produce NAD+.[1]
Nicotinamide Mononucleotide (NMN) enters the NAD+ Salvage Pathway , which is the primary route for maintaining intracellular NAD+ levels in mammals.[2] This pathway recycles nicotinamide (NAM), a byproduct of NAD+ consumption, back into NAD+. NMN serves as a direct precursor in this pathway.
-
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme that converts NAM to NMN.[2]
-
Nicotinamide mononucleotide adenylyltransferases (NMNATs) then convert NMN directly to NAD+.[2]
Orally administered NMN can be absorbed directly through a specific transporter, Slc12a8, particularly in the small intestine, or it can be converted to nicotinamide riboside (NR) before entering cells and being converted back to NMN.[3]
Diagram of NAD+ Biosynthesis Pathways
Mechanisms of Action
The primary mechanism of action for both NMN and NA is to increase cellular NAD+ levels. NAD+ is a crucial substrate for several enzyme families that regulate key cellular processes:
-
Sirtuins (SIRTs): These NAD+-dependent deacetylases are involved in a wide range of cellular processes, including gene expression, DNA repair, and metabolic regulation.[4] Increased NAD+ levels can enhance sirtuin activity.[4]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are critical for DNA repair and the maintenance of genomic stability.
-
CD38 and CD157: These are NAD+ glycohydrolases that regulate calcium signaling.
Nicotinic Acid has an additional, distinct mechanism of action mediated by the G protein-coupled receptor 109A (GPR109A) , also known as HCA2.[5] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids in the blood.[5] This receptor is also responsible for the common "flushing" side effect of NA, which is caused by the release of prostaglandins (B1171923) in the skin.[6]
Diagram of Nicotinic Acid's Dual Mechanism
Comparative Data Presentation
The following tables summarize quantitative data comparing the pharmacokinetics and efficacy of Nicotinamide Mononucleotide and Nicotinic Acid.
Table 1: Comparative Pharmacokinetics in Humans
| Parameter | Nicotinamide Mononucleotide (NMN) | Nicotinic Acid (NA) | References |
| Bioavailability | Generally considered to have high bioavailability, with rapid absorption. | Rapidly and almost completely absorbed. | [7][8][9] |
| Tmax (Time to Peak Plasma Concentration) | Rapid, with metabolites appearing in plasma within minutes. | 30 to 60 minutes. | [9][10] |
| Cmax (Peak Plasma Concentration) | Dose-dependent increases in metabolites observed. | 15 to 30 µg/mL with a 1-gram dose. | [9][11] |
| Half-life | Relatively short, but leads to sustained increases in NAD+ levels with repeated dosing. | 20 to 45 minutes. | [12][13] |
| Metabolism | Metabolized to NAD+ via the salvage pathway. | Primarily metabolized to nicotinuric acid. | [9][10] |
| Excretion | Minimal unmodified NMN excreted in urine, indicating efficient metabolism. | Approximately 88% of an oral dose is eliminated by the kidneys as unchanged drug and metabolites. | [9][12] |
Table 2: Comparative Efficacy in Increasing NAD+ Levels (Human Studies)
| Study/Parameter | Nicotinamide Mononucleotide (NMN) | Nicotinic Acid (NA) | References |
| Dosage for similar NAD+ increase | A self-reported case study showed that 2g of NMN increased blood NAD+ to 61.0 µM. | The same case study reported that 600mg of nicotinic acid increased blood NAD+ to 67.4 µM. | [14] |
| Clinical Trial Evidence | Several clinical trials have demonstrated that oral NMN supplementation safely and effectively increases blood NAD+ levels in healthy subjects.[11][15] Doses ranging from 250mg to 1200mg per day have shown dose-dependent increases in NAD+ and its metabolites.[12][16] | Extensively studied for its lipid-lowering effects, with its impact on NAD+ levels being a secondary observation in many studies. | [16][17] |
| Tissue-Specific Effects | NMN supplementation has been shown to increase NAD+ levels in various tissues in animal models, including the liver, muscle, and brain.[18] In humans, effects on muscle NAD+ levels are less consistent.[19] | The effects on NAD+ levels in different human tissues are less well-documented in head-to-head comparative studies with NMN. | [18][19] |
Table 3: Side Effect Profile
| Side Effect | Nicotinamide Mononucleotide (NMN) | Nicotinic Acid (NA) | References |
| Flushing | Does not cause flushing. | Common, especially at higher doses, due to GPR109A activation. | [16][18] |
| Gastrointestinal Issues | Generally well-tolerated with minimal reported side effects in human studies. | Can cause stomach discomfort, nausea, or diarrhea at high doses. | [16] |
| Other | No significant adverse effects have been reported in clinical trials with doses up to 1200mg/day. | High doses may be associated with liver toxicity, and it can increase blood sugar levels. | [16] |
Experimental Protocols
Quantification of NAD+ Levels by LC-MS/MS
A highly sensitive and specific method for quantifying NAD+ and its metabolites in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately measure the concentration of NAD+ in whole blood, plasma, or tissue homogenates.
Workflow for LC-MS/MS Analysis of NAD+
References
- 1. researchgate.net [researchgate.net]
- 2. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]
- 3. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. New Sirtuin Activator Against Age-Related Diseases Hitting Clinical Trials [nmn.com]
- 7. mitoq.com [mitoq.com]
- 8. innerbody.com [innerbody.com]
- 9. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DailyMed - NIACIN tablet [dailymed.nlm.nih.gov]
- 14. Nicotinic Acid vs. NMN: Impact on NAD+ Levels and Epigenetic Age Acceleration [nmn.com]
- 15. niagenbioscience.com [niagenbioscience.com]
- 16. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of NAD+ in regulating cellular and metabolic signaling pathways – Molecular Metabolism [molecularmetabolism.com]
- 19. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications [mdpi.com]
Unveiling the Transcriptomic Landscapes: A Comparative Analysis of Nicotinate Mononucleotide and Nicotinamide Mononucleotide on Gene Expression
For Immediate Release
In the dynamic field of cellular metabolism and longevity research, the modulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels is a key therapeutic strategy. NAD+ precursors, such as Nicotinate mononucleotide (NaMN) and Nicotinamide mononucleotide (NMN), are at the forefront of this research, with studies increasingly focused on their distinct effects on gene expression. This guide provides a comprehensive comparison of NaMN and NMN, offering researchers, scientists, and drug development professionals a critical overview of their mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: NaMN vs. NMN in Gene Regulation
While both this compound (NaMN) and Nicotinamide mononucleotide (NMN) are precursors for the essential coenzyme NAD+, they enter the NAD+ biosynthetic pathway via different routes, potentially leading to distinct downstream effects on gene expression. NMN is a key intermediate in the salvage pathway, which recycles nicotinamide, while NaMN is a central molecule in the Preiss-Handler pathway, utilizing nicotinic acid.[1][2]
Current research has more extensively explored the effects of NMN on gene expression, with multiple studies demonstrating its influence on pathways related to inflammation, metabolism, and age-related cellular processes.[3][4][5] In contrast, there is a notable gap in the scientific literature regarding direct, global gene expression analyses (e.g., via RNA-sequencing) following NaMN supplementation. Therefore, a direct, data-driven comparison of their transcriptomic signatures is challenging. This guide presents the available data for NMN and provides a theoretical framework for the anticipated effects of NaMN based on its metabolic pathway.
Comparative Analysis of Gene Expression Changes
The following table summarizes the observed effects of NMN on gene expression from various experimental models. A corresponding section for NaMN is included to highlight the current data gap and to postulate its potential effects based on its role in the Preiss-Handler pathway.
| Feature | This compound (NaMN) | Nicotinamide Mononucleotide (NMN) |
| Primary NAD+ Pathway | Preiss-Handler Pathway | Salvage Pathway |
| Key Upstream Metabolite | Nicotinic Acid | Nicotinamide, Nicotinamide Riboside |
| Reported Gene Expression Studies (RNA-seq) | Data not readily available in published literature. | Multiple studies in various models (e.g., spinal cord injury, alcoholic liver disease, aging).[3][4] |
| Key Regulated Signaling Pathways | Theoretical: Pathways regulated by NAD+-dependent enzymes (Sirtuins, PARPs). The Preiss-Handler pathway is crucial for maintaining the NAD+ pool, which in turn would influence these pathways. | IL-17, TNF, Toll-like receptor, Chemokine signaling pathways, MAPK pathway.[3][4][] |
| Examples of Regulated Genes | Theoretical: Genes involved in inflammation, metabolism, and DNA repair, downstream of Sirtuin and PARP activity. | Down-regulated: Pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, IL-6, Cxcl10).[3][5] Modulated: Genes involved in the MAPK signaling pathway (e.g., Atf3).[1][4] Up-regulated: Genes associated with anti-inflammatory responses and cellular protection. |
| Observed Cellular/Physiological Effects | Theoretical: Similar to NMN, likely contributes to cellular homeostasis, DNA repair, and metabolic regulation through NAD+ production. | Anti-inflammatory effects, neuroprotection, improved metabolic function, and mitigation of age-related physiological decline.[3][][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Protocol 1: RNA Extraction, Library Preparation, and Sequencing
This protocol outlines a standard procedure for preparing samples for RNA sequencing to analyze differential gene expression following treatment with NaMN or NMN.
1. Cell Culture and Treatment:
-
Seed cells of interest (e.g., primary neurons, hepatocytes, or a relevant cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Treat cells with the desired concentrations of NaMN or NMN, or a vehicle control, for a predetermined duration.
2. RNA Extraction:
-
After treatment, wash the cells with cold, sterile phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.
-
Elute the RNA in RNase-free water.
3. RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the purity of the RNA by checking the A260/A280 and A260/A230 ratios.
-
Determine the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with a RIN value > 8 are generally recommended for RNA-seq.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA samples. This typically involves:
-
Poly(A) selection for mRNA enrichment or ribosomal RNA depletion for total RNA sequencing.
-
Fragmentation of the RNA.
-
Synthesis of first-strand cDNA using reverse transcriptase and random primers.
-
Synthesis of second-strand cDNA.
-
End-repair, A-tailing, and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[8]
5. Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the trimmed reads to a reference genome or transcriptome using an aligner such as STAR.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treatment and control groups using packages like DESeq2 or edgeR.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and pathways.
Protocol 2: Quantification of Intracellular NAD+ Levels
This protocol describes a colorimetric or bioluminescent assay to measure changes in intracellular NAD+ concentrations following treatment with NaMN or NMN.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of NaMN, NMN, or a vehicle control for the desired time.
2. Sample Preparation (Cell Lysis and Extraction):
-
After treatment, remove the culture medium and wash the cells with cold PBS.
-
To measure total NAD+/NADH, lyse the cells using an extraction buffer provided in a commercial assay kit.
-
To measure NAD+ and NADH separately, perform an acid/base extraction. For NAD+ measurement, treat the cell lysate with a weak acid (e.g., HCl) and heat to degrade NADH. For NADH measurement, treat with a weak base (e.g., NaOH) and heat to degrade NAD+.[9] Neutralize the samples before proceeding.
3. NAD+ Assay (Colorimetric Method):
-
Prepare NAD+ standards as per the assay kit instructions.
-
Add standards and prepared samples to the wells of a 96-well plate.
-
Add the NAD Cycling Reagent, which contains an enzyme that cycles between NAD+ and NADH and a substrate that is reduced in the process to produce a colored product.
-
Incubate the plate at room temperature, protected from light, for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[9][10]
4. NAD+ Assay (Bioluminescent Method):
-
Prepare NAD+ standards.
-
Add an equal volume of a NAD/NADH-Glo™ Detection Reagent to each well containing the cell lysate. This reagent contains a reductase, a proluciferin reductase substrate, and luciferase. The amount of light produced is proportional to the amount of NAD+ and NADH.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.[9]
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance or luminescence values of the NAD+ standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.
Conclusion and Future Directions
The available evidence strongly suggests that NMN is a potent modulator of gene expression, with significant effects on inflammatory and metabolic pathways. While NaMN is a known precursor to NAD+, a critical gap exists in our understanding of its specific impact on the transcriptome. Future research employing high-throughput sequencing technologies to directly compare the effects of NaMN and NMN supplementation is essential. Such studies will provide a more complete picture of how these two key NAD+ precursors differentially regulate cellular function and will be invaluable for the targeted development of therapies aimed at restoring NAD+ homeostasis. Researchers are encouraged to utilize the detailed protocols provided herein to contribute to this critical area of investigation.
References
- 1. Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of new roles for nicotinamide mononucleotide after spinal cord injury in mice: an RNA-seq and global gene expression study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating RNA expression profiles altered by nicotinamide mononucleotide therapy in a chronic model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of new roles for nicotinamide mononucleotide after spinal cord injury in mice: an RNA-seq and global gene expression study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide mononucleotide (NMN) supplementation promotes anti-aging miRNA expression profile in the aorta of aged mice, predicting epigenetic rejuvenation and anti-atherogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prior metabolite extraction fully preserves RNAseq quality and enables integrative multi-‘omics analysis of the liver metabolic response to viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Head-to-Head Comparison of NMN and NR in Animal Models: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading NAD+ precursors, Nicotinamide (B372718) Mononucleotide (NMN) and Nicotinamide Riboside (NR), based on findings from animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
Executive Summary
Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) are key precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1][2][3] The decline of NAD+ levels with age is linked to a range of age-related diseases, making NAD+ replenishment a promising therapeutic strategy.[1][3][4] Both NMN and NR have demonstrated the ability to increase NAD+ levels and ameliorate age-associated physiological decline in various animal models.[5][6][7][8] This guide provides a detailed comparative analysis of their performance in these models, focusing on bioavailability, tissue-specific NAD+ enhancement, and physiological outcomes.
Comparative Bioavailability and Pharmacokinetics
The bioavailability of NMN and NR is a subject of ongoing research, with some studies suggesting differences in their absorption and metabolic pathways.[1][9] NMN, being a larger molecule due to an additional phosphate (B84403) group, is believed by some scientists to require conversion to NR before entering cells, though the discovery of a potential NMN-specific transporter (Slc12a8) in the mouse gut suggests a direct uptake mechanism may also exist.[1][10]
Orally administered NMN has been shown to be rapidly absorbed and converted to NAD+ in tissues.[5][11] For instance, in mice, oral administration of 300 mg/kg NMN led to a significant increase in plasma NMN levels within 10 minutes, and a subsequent rise in liver NAD+ levels within 15 to 30 minutes.[1][11] Similarly, oral NR supplementation has been shown to dose-dependently increase blood NAD+ levels.[1]
While both precursors effectively raise NAD+ levels, the route of administration can influence their distribution and efficacy. A study by Liu et al. (2018) found that orally administered NR and NMN were largely converted to nicotinamide (NAM) in the liver, with subsequent NAD+ synthesis in other tissues occurring via the salvage pathway.[12] Intravenous administration, however, allowed for more direct tissue uptake of NR and NMN, with NR showing slightly better efficacy in raising NAD+ levels in the liver, kidney, and muscle.[12]
Table 1: Pharmacokinetic and Bioavailability Data in Rodent Models
| Parameter | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Animal Model | Reference |
| Peak Plasma Concentration (Oral) | ~10 minutes (at 300 mg/kg) | Not explicitly stated in provided abstracts | Mice | [1] |
| Tissue NAD+ Increase (Oral) | Significant increase in liver NAD+ within 15-30 minutes (at 300 mg/kg) | Dose-dependent increase in liver, kidney, muscle, and brain NAD+ | Mice | [11][12] |
| Primary Metabolic Fate (Oral) | Conversion to Nicotinamide (NAM) in the liver | Conversion to Nicotinamide (NAM) in the liver | Animals | [12] |
| Direct Tissue Uptake (Intravenous) | Detected in liver, kidney, and muscle | Detected in liver, kidney, and muscle (slightly more successful than NMN) | Animals | [12] |
| Blood-Brain Barrier Penetration | Does not appear to directly cross the blood-brain barrier | Does not appear to directly cross the blood-brain barrier | Animals | [12] |
Efficacy in Elevating NAD+ Levels in Key Tissues
Both NMN and NR have demonstrated the capacity to augment NAD+ levels in a variety of tissues, which is a crucial factor in their therapeutic potential.
Systemic administration of NMN in rodents has been shown to effectively enhance NAD+ biosynthesis in a wide range of peripheral tissues, including the liver, pancreas, adipose tissue, heart, skeletal muscle, kidney, and blood vessels.[7] Long-term administration of NMN (100 and 300 mg/kg/day) in mice effectively mitigated the age-associated decline in NAD+ levels.[5]
NR supplementation also leads to increased NAD+ levels in multiple tissues. In mice, oral intake of NR has been shown to elevate hepatic NAD+ with superior pharmacokinetics compared to nicotinic acid and nicotinamide.[13]
Table 2: Comparative Effects on Tissue-Specific NAD+ Levels in Animal Models
| Tissue | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Animal Model | Reference |
| Liver | Significant increase | Significant increase | Mice | [7][11][12] |
| Skeletal Muscle | Increase | Increase | Mice | [7][11][12] |
| Heart | Increase | Increase | Mice | [7][14] |
| Brain | Indirect increase (via salvage pathway) | Indirect increase (via salvage pathway) | Animals | [12] |
| Kidney | Increase | Increase | Mice | [7][12][15] |
| Adipose Tissue | Increase | Not explicitly stated in provided abstracts | Mice | [7] |
Physiological Effects in Animal Models of Disease
The ultimate measure of efficacy for NMN and NR lies in their ability to produce tangible physiological benefits. Both precursors have been investigated in a variety of animal models for age-related diseases.
Aging and Longevity
Long-term (12-month) administration of NMN in mice was found to be well-tolerated and effectively mitigated age-associated physiological decline.[5][16] These benefits included suppression of age-associated body weight gain, enhanced energy metabolism, increased physical activity, improved insulin (B600854) sensitivity, and better eye function.[5] A recent study also indicated that long-term NMN treatment can extend the lifespan and healthspan of female mice.[8] The effects of NR on the lifespan of healthy mice have shown mixed results in different studies.[8][17]
Metabolic Disorders
In mouse models of diet- and age-induced type 2 diabetes, NMN treatment has been shown to improve both insulin action and secretion.[5] It ameliorates hepatic insulin resistance by restoring NAD+ levels and SIRT1 activity.[7] NR has also demonstrated protection against high-fat-diet-induced metabolic abnormalities.[13]
Neurodegenerative Diseases
In animal models of Alzheimer's disease, both NMN and NR have shown neuroprotective effects. NMN administration has been found to improve cognition and memory, and reduce Aβ plaque levels.[7][18] Similarly, NR treatment in an Alzheimer's mouse model increased brain NAD+ levels and reduced Aβ pathology.[18][19]
Cardiovascular and Renal Disease
In a mouse model of cardiomyopathy, oral NR supplementation restored cardiac NAD+ levels and improved heart function.[14] NMN has also shown cardioprotective effects in a model of Friedreich's ataxia cardiomyopathy.[14] A recent study directly comparing NMN and NR in a mouse model of kidney disease found that both molecules alleviated markers of kidney dysfunction to a similar degree.[15]
Table 3: Summary of Physiological Outcomes in Animal Models
| Physiological Outcome | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Animal Model(s) | Reference(s) |
| Mitigation of Age-Associated Decline | Suppressed weight gain, enhanced metabolism, improved insulin sensitivity, improved eye function. | Improved cardiac function, enhanced exercise performance. | Mice | [5][13] |
| Lifespan Extension | Increased lifespan and healthspan in female mice. | Mixed results in healthy mice. | Mice | [8] |
| Improved Insulin Sensitivity | Significant improvement in diet- and age-induced diabetic models. | Protection against high-fat-diet-induced metabolic abnormalities. | Mice | [5][13] |
| Neuroprotection (Alzheimer's Model) | Improved cognition, reduced Aβ plaques. | Increased brain NAD+, reduced Aβ pathology. | Mice, Rats | [7][18][19] |
| Cardioprotection | Cardioprotective in Friedreich's ataxia cardiomyopathy model. | Improved cardiac function in a cardiomyopathy model. | Mice | [14] |
| Renal Protection | Alleviated markers of kidney dysfunction. | Alleviated markers of kidney dysfunction to a similar degree as NMN. | Mice | [15] |
Signaling Pathways
The beneficial effects of NMN and NR are largely attributed to the replenishment of the NAD+ pool, which in turn activates downstream signaling pathways, most notably the sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and stress resistance.
Both NMN and NR supplementation have been shown to activate SIRT1 and SIRT3.[11][20] For example, NMN-induced activation of SIRT1 is linked to improved hepatic insulin sensitivity, while SIRT3 activation is associated with enhanced mitochondrial function.[7][20]
Caption: NAD+ biosynthesis from NR and NMN and activation of downstream sirtuins.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines a generalized experimental protocol based on the methodologies reported in the referenced animal studies.
Animal Models
-
Species: Primarily C57BL/6N or C57BL/6J mice are used for aging and metabolic studies. Specific transgenic models are used for diseases like Alzheimer's (e.g., APP/PS1, 3xTg-AD).
-
Age: Varies depending on the study. For aging studies, animals are often started on supplementation at a middle age (e.g., 5-6 months) and followed for an extended period (e.g., 12 months).
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
NMN/NR Administration
-
Route of Administration: Oral gavage, intraperitoneal (i.p.) injection, or supplementation in drinking water are common methods.
-
Dosage: Typically ranges from 100 mg/kg/day to 500 mg/kg/day. Some studies have used doses as low as 62.5 mg/kg for specific outcomes.[7]
-
Duration: Varies from acute single-dose studies for pharmacokinetic analysis to long-term studies lasting 12 months or more for aging research.[5]
-
Control Group: A vehicle control group (e.g., saline or water) is essential for comparison.
Outcome Measures
-
NAD+ Measurement: Tissues are harvested, and NAD+ levels are quantified using methods like HPLC or enzymatic cycling assays.[21]
-
Physiological Assessments:
-
Metabolic: Glucose and insulin tolerance tests, body weight and composition analysis.
-
Physical Activity: Monitored using metabolic cages.
-
Cognitive Function: Assessed using behavioral tests like the Morris water maze.
-
-
Molecular Analysis: Western blotting for protein expression (e.g., SIRT1, PGC-1α), and gene expression analysis (e.g., qPCR).
Caption: A generalized workflow for comparative studies of NMN and NR in animal models.
Conclusion and Future Directions
Both NMN and NR have demonstrated significant promise as NAD+ boosting therapies in a wide range of animal models. They effectively increase NAD+ levels in multiple tissues and produce beneficial physiological outcomes, particularly in the context of aging and age-related diseases. While some studies suggest subtle differences in their bioavailability and tissue-specific effects, there is currently no definitive consensus on the superiority of one precursor over the other in all contexts.[3][11]
References
- 1. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 2. youthandearth.com [youthandearth.com]
- 3. neuroganhealth.com [neuroganhealth.com]
- 4. townsendletter.com [townsendletter.com]
- 5. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prohealth.com [prohealth.com]
- 7. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. trumelabs.com [trumelabs.com]
- 10. omre.co [omre.co]
- 11. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Latest UPenn Study Reveals NMN and NR Have Similar Efficacy in a Kidney Disease Model [nad.com]
- 16. thereversal.co [thereversal.co]
- 17. NMN Extends Fast-Aging Mouse Life and Prevents a Leaky Gut [nmn.com]
- 18. Frontiers | NAD+ in Alzheimer’s Disease: Molecular Mechanisms and Systematic Therapeutic Evidence Obtained in vivo [frontiersin.org]
- 19. Effect of nicotinamide mononucleotide on brain mitochondrial respiratory deficits in an Alzheimer’s disease-relevant murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Cross-Validation of Nicotinamide Mononucleotide (NMN) Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) mononucleotide (NMN) has emerged as a key precursor to nicotinamide adenine (B156593) dinucleade (NAD+), a vital coenzyme in cellular metabolism, positioning it at the forefront of research for its potential therapeutic applications.[1] This guide provides a comparative analysis of NMN's effects across various cell lines, summarizing key quantitative data and detailing the experimental protocols from pivotal studies. The objective is to offer a clear, data-driven overview to aid researchers in their experimental design and interpretation.
Comparative Analysis of NMN's Effects on Cellular Viability and Metabolism
The cellular response to NMN can be highly context-dependent, varying with cell type, metabolic state, and the presence of cellular stressors. Below is a summary of quantitative data from studies investigating NMN's effects in different human cell lines.
| Cell Line | Experimental Context | NMN Concentration | Key Outcome | Quantitative Result | Reference |
| HeLa | Cisplatin-induced DNA damage | 0.625 - 10 mM | Increased cell viability | Dose-dependent increase | [2] |
| Basal and Cisplatin-treated | 10 mM | Increased intracellular NAD+ levels | Significant increase | [2] | |
| Cisplatin-treated | 10 mM | Reduced intracellular ROS levels | Significant reduction | [2] | |
| A549 (Lung Adenocarcinoma) | High-dose treatment | Not specified | Inhibition of cell proliferation | Significant decrease | [3] |
| High-dose treatment | Not specified | Promotion of ferroptosis | - | [3] | |
| Low-dose treatment | Not specified | Promoted NAD+/NADH synthesis | - | [4] | |
| SPCA1 (Lung Adenocarcinoma) | High-dose treatment | Not specified | Inhibition of cell proliferation | Significant decrease | [3] |
| High-dose treatment | Not specified | Promotion of ferroptosis | - | [3] | |
| Low-dose treatment | Not specified | Promoted NAD+/NADH synthesis | - | [4] | |
| NALM-6 (Leukemia) | In culture with CAR-T cells | 100 µM | Enhanced CAR-T cell proliferation | 180-fold increase after 28 days | [5] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies from the cited experiments are provided below.
Cisplatin-Induced DNA Damage in HeLa Cells
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 mg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.[2]
-
Treatment: To assess the protective effects of NMN, HeLa cells were pre-treated with varying concentrations of NMN (0, 0.625, 1.25, 2.5, 5, and 10 mM) before being exposed to 10 µM cisplatin (B142131) for 12 hours.[2]
-
Cell Viability Assay: Cell viability was determined using the Trypan blue staining assay.[2]
-
DNA Damage Assessment: DNA damage levels were evaluated by immunofluorescent staining against phosphor-H2AX (γH2AX) and the alkaline comet assay.[2]
-
Intracellular NAD+ and ROS Measurement: The effects of NMN on intracellular NAD+ and reactive oxygen species (ROS) levels were also determined.[2]
High-Dosage NMN Effects on Lung Adenocarcinoma Cells (A549 and SPCA1)
-
Cell Culture: A549 and SPCA1 cell lines were cultured in DMEM with 100 μg/mL streptomycin, 100 U/mL penicillin, and 10% FBS.[3]
-
Treatment: Cells were treated with a "high-dose" of NMN to investigate its anti-tumor effects. The specific concentration was not detailed in the abstract but led to an accumulation of nicotinamide (NAM).[3]
-
Proliferation Assays: Cell proliferation was assessed using CCK8 and colony formation assays.[3]
-
Metabolite Measurement: The intracellular contents of NAM, NMN, and nicotinamide riboside (NR), as well as the NAD+/NADH ratio, were measured.[3]
Signaling Pathways and Cellular Mechanisms
The effects of NMN are primarily mediated through the modulation of intracellular NAD+ levels, which in turn influences various downstream signaling pathways.
NMN Cellular Uptake and Conversion to NAD+
NMN's entry into cells and its subsequent conversion to NAD+ is a critical step in its mechanism of action. While it was initially thought that NMN required conversion to nicotinamide riboside (NR) to cross the cell membrane, a specific NMN transporter, Slc12a8, has been identified, indicating a direct uptake mechanism in certain tissues.[1][6] Once inside the cell, NMN is converted to NAD+ by NMN adenylyltransferases (NMNATs).[7]
The NAD+/SIRT1 Signaling Pathway
A primary mechanism through which NMN exerts its effects is by boosting intracellular NAD+ levels, a critical substrate for sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1] SIRT1, in particular, plays a crucial role in cellular processes like DNA repair, inflammation, and metabolism.[1]
Conclusion
The effects of Nicotinamide Mononucleotide are demonstrably cell-type specific. In HeLa cells, NMN shows protective effects against cisplatin-induced cytotoxicity and oxidative stress.[2] Conversely, in lung adenocarcinoma cell lines like A549 and SPCA1, high doses of NMN can inhibit proliferation and promote a form of cell death known as ferroptosis.[3] Furthermore, in the context of immunotherapy, NMN can significantly enhance the proliferation and cancer-killing capabilities of CAR-T cells.[5]
This variability underscores the importance of careful cell line selection and dose-response studies in NMN research. The provided data and protocols offer a foundation for researchers to build upon, facilitating more robust and comparable studies in the future. As the body of research grows, a more comprehensive understanding of the contextual effects of NMN will emerge, paving the way for its targeted therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of protective effects of nicotinamide mononucleotide and nicotinamide riboside on DNA damage induced by cisplatin in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Dosage NMN Promotes Ferroptosis to Suppress Lung Adenocarcinoma Growth through the NAM-Mediated SIRT1–AMPK–ACC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMN Boosts the Efficacy of Cancer-Fighting Immune Cells [nmn.com]
- 6. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do NAD+ Precursors Get Incorporated Into Cells? [nmn.com]
A Comparative Analysis of the Metabolic Fates of Nicotinate Mononucleotide and Nicotinamide Mononucleotide
For Researchers, Scientists, and Drug Development Professionals
Nicotinate mononucleotide (NaMN) and nicotinamide (B372718) mononucleotide (NMN) are key precursors in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. Understanding the distinct metabolic pathways and fates of these molecules is paramount for the development of effective NAD+-boosting therapeutic strategies. This guide provides an objective comparison of the metabolic fates of NaMN and NMN, supported by experimental data and detailed methodologies.
Metabolic Pathways: A Tale of Two Salvage Routes
The metabolic conversion of both NaMN and NMN to NAD+ occurs through distinct but interconnected salvage pathways.
This compound (NaMN): The Preiss-Handler Pathway
NaMN is a central intermediate in the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as its starting point. This pathway involves three key enzymatic steps:
-
Nicotinate phosphoribosyltransferase (NAPRT) converts NA to NaMN.
-
Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) then adenylates NaMN to form nicotinic acid adenine dinucleotide (NAAD).
-
Finally, NAD+ synthetase (NADS) amidates NAAD to synthesize NAD+.[1][2]
This pathway is crucial for NAD+ synthesis from dietary niacin (vitamin B3).
Nicotinamide Mononucleotide (NMN): The Primary Salvage Pathway
NMN is a key intermediate in the primary salvage pathway that recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes like sirtuins and PARPs.[3] This pathway consists of two main steps:
-
Nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme, converts NAM to NMN.[4]
Additionally, NMN can be synthesized from nicotinamide riboside (NR) through the action of nicotinamide riboside kinases (NRKs).[2]
The following diagram illustrates the distinct metabolic pathways of NaMN and NMN leading to NAD+ synthesis.
The Interplay and Influence of Gut Microbiota
Recent studies have highlighted the significant role of the gut microbiota in the metabolism of orally administered NAD+ precursors. Orally ingested NMN can be deamidated by bacterial enzymes, such as PncC, to form NaMN.[1][2][5] This conversion effectively shunts NMN into the Preiss-Handler pathway. Similarly, gut microbiota can convert NR and NAM to NA, which then enters the Preiss-Handler pathway.[5] This interplay between the host and microbial metabolism adds a layer of complexity to predicting the ultimate metabolic fate of these precursors.
The following diagram illustrates the workflow of oral NMN metabolism, including the influence of the gut microbiota.
Quantitative Comparison of Metabolic Fate
While a direct head-to-head clinical trial comparing the quantitative metabolic fate of NaMN and NMN is not extensively documented, data from various preclinical and clinical studies allow for a comparative summary. The following table synthesizes available information on the bioavailability, tissue distribution, and NAD+ boosting efficacy of these precursors.
| Parameter | This compound (NaMN) | Nicotinamide Mononucleotide (NMN) | References |
| Primary Route of Administration | Primarily synthesized endogenously from NA | Oral supplementation | [1],[2] |
| Primary NAD+ Synthesis Pathway | Preiss-Handler Pathway | Salvage Pathway (can be shunted to Preiss-Handler) | [1],[2],[5] |
| Key Enzymes | NAPRT, NMNAT, NADS | NAMPT, NMNAT, NRKs | [1],[2],[4] |
| Gut Microbiota Interaction | Can be produced from microbial metabolism of NA | Can be deamidated to NaMN by gut microbiota | [5] |
| Bioavailability | Dependent on NA absorption | Orally administered NMN is rapidly absorbed, but a significant portion is metabolized by the gut microbiota and in the liver first-pass. | [6] |
| Key Metabolites Post-Administration | NAAD | NAM, NA, NaMN, NR, NAAD | [1],[6] |
| Observed Tissue NAD+ Increase | Contributes to systemic NAD+ pools, particularly in the liver. | Increases NAD+ levels in various tissues, including the liver, muscle, and adipose tissue. Tissue-specific effects have been observed. | [7] |
Experimental Protocols for Studying Metabolic Fate
The investigation of the metabolic fate of NaMN and NMN relies on sophisticated analytical techniques, primarily utilizing stable isotope tracing coupled with mass spectrometry.
Key Experiment: Isotope-Labeled Tracer Studies
This methodology allows for the precise tracking of the administered precursor and its metabolites through various metabolic pathways.
Objective: To determine the metabolic pathways and tissue distribution of orally administered NaMN or NMN.
Methodology:
-
Synthesis of Labeled Precursors: Synthesize NaMN or NMN with stable isotopes, such as ¹³C, ¹⁵N, or ²H, at specific positions within the molecule. For comprehensive tracing, multiple labels can be incorporated.
-
Animal Model and Administration: Administer the isotope-labeled NaMN or NMN to laboratory animals (e.g., mice) via oral gavage. A control group receives an unlabeled vehicle.
-
Sample Collection: At various time points post-administration, collect blood, urine, feces, and various tissues (liver, muscle, brain, adipose tissue, etc.).
-
Metabolite Extraction: Extract metabolites from the collected samples using appropriate solvent systems (e.g., methanol/acetonitrile/water mixtures).
-
LC-MS/MS Analysis: Separate and quantify the labeled and unlabeled NAD+ precursors and metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for identifying and quantifying each metabolite.
-
Data Analysis: Analyze the mass isotopologue distribution to determine the contribution of the administered precursor to the different metabolite pools in each tissue. This reveals the active metabolic pathways and the extent of precursor conversion and distribution.
The following diagram outlines the general workflow for a tracer study.
Conclusion
The metabolic fates of this compound and Nicotinamide mononucleotide are intricately linked to distinct yet interconnected NAD+ biosynthetic pathways. While NaMN is a direct intermediate of the Preiss-Handler pathway, orally administered NMN can be metabolized through both the primary salvage pathway and, following deamidation by gut microbiota, the Preiss-Handler pathway. The interplay with the gut microbiome significantly influences the bioavailability and subsequent metabolic route of oral NMN. For researchers and drug development professionals, a thorough understanding of these metabolic nuances is essential for designing effective and targeted NAD+-boosting therapies. Future studies employing direct, quantitative comparisons of NaMN and NMN using advanced isotope tracing methodologies will be invaluable in further elucidating their respective therapeutic potentials.
References
- 1. lonvibio.com [lonvibio.com]
- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Nicotinamide Mononucleotide (NMN) Isomers
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) mononucleotide (NMN) has garnered significant attention for its role as a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. NMN exists as two anomers, α-NMN and β-NMN. Notably, only the β-isomer is biologically active and serves as the direct precursor in the NAD+ biosynthesis pathway.[1] The α-isomer is considered biologically inactive.[1] Consequently, the ability to accurately separate and quantify these isomers is critical for the quality control of NMN products and for understanding its metabolic fate in research and drug development.
This guide provides an objective comparison of analytical methodologies for the validation of NMN isomers, with a focus on providing supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The separation and quantification of NMN and its isomers are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common methods. While many published methods focus on the quantification of the biologically active β-NMN, specific methods for the simultaneous determination of both α and β isomers have been developed, with UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) being a prominent technique.
| Parameter | UPLC-MS/MS for α/β Isomer Separation | HPLC-PDA for β-NMN Quantification | Chiral HPLC |
| Specificity | High, capable of separating α and β isomers from each other and from related compounds like NAD+. | Moderate to high, can separate β-NMN from other NAD+ precursors. May not resolve α/β isomers. | High, specifically designed for enantiomeric and diastereomeric separations. |
| Linearity (Range) | Typically wide, e.g., 0.5 - 1000 ng/mL. | Good linearity over a relevant concentration range, e.g., 5-500 µg/mL.[2] | Dependent on the specific method and detector. |
| Limit of Detection (LOD) | Low, often in the sub-ng/mL range. | In the range of 1.0 mg/kg.[2] | Generally higher than MS methods. |
| Limit of Quantification (LOQ) | Low, typically in the low ng/mL range. | In the range of 2.0 mg/kg.[2] | Dependent on the specific method and detector. |
| Accuracy (% Recovery) | High, typically within 95-105%. | Generally high, with recoveries often between 97.3% and 109%.[2] | Method dependent, but generally good with proper validation. |
| Precision (%RSD) | High, with RSD values typically below 5%. | Good, with RSD for repeatability often below 6.0%.[2] | High precision is achievable. |
| Principle | Separation based on hydrophobicity followed by mass-to-charge ratio detection. | Separation based on hydrophobicity with detection by UV absorbance. | Separation based on differential interaction with a chiral stationary phase. |
Experimental Protocols
UPLC-MS/MS Method for the Simultaneous Determination of α- and β-NMN Isomers
This protocol is based on methodologies developed for the sensitive and specific quantification of NMN isomers in various matrices, including dietary supplements and food products.
a. Sample Preparation (for a solid dietary supplement):
-
Accurately weigh 100 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (1:1, v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
b. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both α-NMN and β-NMN would be monitored for quantification and confirmation.
c. Validation Parameters:
-
Specificity: Demonstrated by the baseline separation of the α and β isomers and their distinction from other related compounds.
-
Linearity: Assessed by constructing a calibration curve with at least six concentration levels.
-
Accuracy: Determined by spike-and-recovery experiments at three different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Chiral HPLC Method for NMN Isomer Separation
While less common in published literature for NMN specifically, chiral HPLC is a powerful technique for separating stereoisomers.
a. Principle: Chiral separation is achieved by using a chiral stationary phase (CSP). The two anomers of NMN will interact differently with the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.
b. Proposed HPLC Conditions:
-
Column: A chiral column, such as one based on derivatized cellulose (B213188) or amylose.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode.
-
Detection: UV detection at the appropriate wavelength for NMN (around 260 nm).
-
Flow Rate and Temperature: Optimized to achieve the best resolution between the anomeric peaks.
Signaling Pathway and Experimental Workflow
NAD+ Biosynthesis Pathway
The following diagram illustrates the primary salvage pathway for NAD+ biosynthesis, highlighting the central role of β-NMN.
Caption: The NAD+ salvage pathway, where β-NMN is a key intermediate.
Analytical Method Validation Workflow
The logical flow for validating an analytical method for NMN isomers is depicted below.
Caption: A typical workflow for the validation of an analytical method.
References
A Comparative Analysis of Oral Versus Intraperitoneal NMN Administration for NAD+ Restoration
Nicotinamide (B372718) Mononucleotide (NMN) has emerged as a key precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a critical coenzyme in cellular metabolism and signaling.[1] The method of NMN delivery is a crucial determinant of its subsequent bioavailability, tissue distribution, and overall efficacy in elevating NAD+ levels. This guide provides a comparative analysis of the two most common preclinical administration routes—oral (PO) and intraperitoneal (IP)—to inform researchers and drug development professionals. The comparison is based on quantitative data from murine studies, detailing the pharmacokinetic profiles and tissue-specific effects of each method.
Data Presentation: Quantitative Comparison of Administration Routes
The efficacy of NMN in elevating NAD+ levels is highly dependent on the route of administration, dosage, and the target tissue. Intraperitoneal injections, by bypassing first-pass metabolism, generally result in a more robust and widespread increase in NAD+ compared to oral administration, particularly in peripheral tissues.[2][3]
| Parameter | Oral Administration (PO) | Intraperitoneal Administration (IP) |
| Bioavailability | Subject to extensive first-pass metabolism in the gut and liver, where a significant portion is converted to nicotinamide (NAM).[2][3] | Bypasses first-pass metabolism, allowing more intact NMN to enter systemic circulation.[2][4] |
| Peak Plasma NMN | Rapid absorption; plasma levels peak between 2.5 to 10 minutes post-gavage.[5][6] | Rapid absorption; plasma NMN levels increase significantly within minutes of injection.[7] |
| Primary Advantage | Models human oral supplementation, non-invasive for long-term studies (e.g., in drinking water).[4][5] | Higher systemic bioavailability, often used for studying acute effects.[2][4] |
| Primary Limitation | Lower bioavailability of intact NMN for peripheral tissues due to hepatic metabolism.[2][3] | Invasive procedure, less representative of typical human supplementation methods.[8] |
Table 1: Tissue-Specific NAD+ Elevation in Mice
| Tissue | Oral Administration (PO) | Intraperitoneal Administration (IP) |
| Liver | Significant Increase: NAD+ levels steadily increase 15-30 minutes after 300 mg/kg gavage.[5] Oral and IP routes show comparable efficacy in the liver.[2] | Prominent Increase: NAD+ levels increase within 15 minutes after a 500 mg/kg injection.[2][5] |
| Brain | Effective: A 400 mg/kg oral gavage increased brain NAD+ levels by over 40% after 45 minutes.[9][10] | Rapid & Significant Increase: A 500 mg/kg injection increased hippocampal NAD+ by 34-39% within 15 minutes.[2][3] A lower dose of 60 mg/kg also significantly raised brain NAD+.[11] |
| Skeletal Muscle | Moderate Increase: NAD+ levels increase 60 minutes after a 300 mg/kg oral gavage.[5] | Effective: NAD+ levels are elevated following IP injection.[10] |
| Adipose Tissue | Less Effective: Oral gavage shows lower efficacy compared to IP injection.[2][3] | Effective: A 500 mg/kg injection significantly increases NAD+ levels in white adipose tissue.[2][3][10] |
| Pancreas, Kidney, Heart | Less Effective: Oral administration is less effective in boosting NAD+ in these tissues compared to IP.[2][3] | Effective: A 500 mg/kg injection effectively boosts NAD+ levels in the pancreas, kidney, and heart.[2][3][10] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are representative protocols for oral and intraperitoneal NMN administration derived from peer-reviewed studies.
Protocol 1: Oral NMN Administration via Gavage
This protocol is based on studies evaluating the rapid absorption and tissue-specific NAD+ synthesis following a single oral dose of NMN.[5][9]
-
Objective: To measure the acute impact of oral NMN on NAD+ levels in the brain and other tissues.
-
Animal Model: C57BL/6J mice, 4 weeks old.[9]
-
Materials:
-
Nicotinamide Mononucleotide (NMN) powder.
-
Phosphate-buffered saline (PBS).
-
Oral gavage needles.
-
Standard laboratory equipment for tissue harvesting and analysis.
-
-
Procedure:
-
Preparation of NMN Solution: Dissolve NMN powder in PBS to a final concentration suitable for the desired dosage (e.g., for a 400 mg/kg dose in a 20g mouse, a high concentration is required to keep the volume low).
-
Animal Handling: Fast animals for a short period (e.g., 4-6 hours) to ensure consistent absorption. Weigh each mouse immediately before administration to calculate the precise volume.
-
Administration: Administer the NMN solution (400 mg/kg) or an equivalent volume of PBS (vehicle control) to the mice via oral gavage.[9]
-
Time Course and Tissue Collection: Euthanize mice at a specified time point post-administration (e.g., 45 minutes).[9]
-
Sample Processing: Immediately dissect the target tissues (e.g., whole brain, liver, skeletal muscle), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.[9]
-
NAD+ Quantification: Homogenize the frozen tissues and measure NAD+ concentrations using a validated method, such as an NAD+/NADH assay kit.[11]
-
Protocol 2: Intraperitoneal (IP) NMN Administration
This protocol is adapted from studies investigating the systemic effects of NMN, particularly its neuroprotective and metabolic benefits.[11][12]
-
Objective: To assess the efficacy of IP NMN in rapidly increasing brain NAD+ levels and providing therapeutic benefits in a disease model.
-
Animal Model: Murine model of post-cardiac arrest.[11]
-
Materials:
-
Procedure:
-
Preparation of NMN Solution: Dissolve NMN in sterile NS to the desired concentration (e.g., for a 60 mg/kg dose).[11] Ensure the solution is sterile for injection.
-
Animal Handling: Weigh each mouse to determine the exact injection volume.
-
Administration: Inject the NMN solution (60 mg/kg) or an equivalent volume of NS (vehicle control) into the intraperitoneal cavity.[11] In some protocols, injections are repeated at subsequent time points (e.g., 24 and 48 hours post-event).[11]
-
Time Course and Tissue Collection: Euthanize mice at specified time points post-injection (e.g., 15 minutes and 2 hours).[11]
-
Sample Processing: Dissect target tissues (e.g., cortex and hippocampus), snap-freeze in liquid nitrogen, and store at -80°C.[11]
-
NAD+ Quantification: Measure NAD+ concentrations in tissue homogenates using a specific quantification kit as per the manufacturer's protocol.[11]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually articulate the metabolic fate of NMN and the comparative experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: The NAD+ Salvage Pathway, the primary route for NAD+ synthesis in mammals.
Caption: Comparative experimental workflows for oral vs. intraperitoneal NMN administration.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jinfiniti.com [jinfiniti.com]
- 7. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. renuebyscience.com.cn [renuebyscience.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. memphis.edu [memphis.edu]
- 11. Systemic nicotinamide mononucleotide administration to mitigate post-cardiac arrest brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Nicotinamide Mononucleotide (NMN) Reduces Metabolic Impairment in Male Mouse Offspring from Obese Mothers | MDPI [mdpi.com]
Assessing the Off-Target Effects of Nicotinate Mononucleotide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of NAD+ precursors is paramount for therapeutic development. This guide provides a comparative analysis of the off-target effects of Nicotinate mononucleotide (NaMN), contrasting it with other key NAD+ precursors, Nicotinamide mononucleotide (NMN) and Nicotinamide riboside (NR).
This compound (NaMN) is a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. While the on-target effects of NaMN in boosting cellular NAD+ levels are established, a thorough assessment of its off-target effects is crucial for evaluating its safety and efficacy as a therapeutic agent. This guide synthesizes available data to provide a comparative overview of NaMN, NMN, and NR, focusing on their metabolic pathways, potential off-target interactions, and the experimental protocols used to assess these effects.
Comparative Overview of NAD+ Precursors
| Feature | This compound (NaMN) | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) |
| Primary Biosynthetic Pathway | Preiss-Handler Pathway | Salvage Pathway | Salvage Pathway |
| Key Enzyme in Synthesis | Nicotinate phosphoribosyltransferase (NAPRT) | Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide Riboside Kinase (NRK) |
| Direct Precursor to | Nicotinic acid adenine (B156593) dinucleotide (NaAD) | Nicotinamide adenine dinucleotide (NAD+) | Nicotinamide mononucleotide (NMN) |
| Reported Off-Target Concerns | Limited direct data available. Potential for off-targets related to high nicotinic acid flux. | Accumulation linked to potential nerve degeneration in preclinical models; possible kidney inflammation with aging.[1][2] | Generally considered safe, though some studies suggest potential for cholesterol elevation. |
| Clinical Trial Status | Limited clinical trial data specifically on NaMN supplementation. | Several human clinical trials have been conducted, generally showing good tolerability.[3] | Numerous human clinical trials have demonstrated safety and efficacy in boosting NAD+ levels.[4] |
Signaling Pathways and Potential for Off-Target Interactions
The distinct metabolic routes of NaMN, NMN, and NR present different potentials for off-target effects. NaMN enters the NAD+ synthesis pathway via the Preiss-Handler pathway, while NMN and NR primarily utilize the salvage pathway.
Figure 1: Overview of the Preiss-Handler and Salvage pathways for NAD+ biosynthesis.
The specificity of the enzymes involved in these pathways is a critical determinant of off-target effects. For instance, Nicotinate phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway, is primarily specific to nicotinic acid.[5] However, high substrate concentrations could potentially lead to interactions with other cellular components. Similarly, while Nicotinamide mononucleotide adenylyltransferases (NMNATs) exhibit dual specificity for both NMN and NaMN, their primary roles are within NAD+ biosynthesis.[6]
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach is necessary to comprehensively evaluate the off-target effects of NAD+ precursors. This involves a combination of in vitro and in vivo studies.
In Vitro Assays
A battery of in vitro assays can provide initial insights into the potential for off-target interactions.
Figure 2: In vitro experimental workflow for assessing off-target effects.
Detailed Methodologies:
-
Cytotoxicity Profiling:
-
Protocol: A panel of human cell lines representing different tissues is treated with a range of concentrations of the test compound (NaMN, NMN, or NR). Cell viability is assessed after 24, 48, and 72 hours using assays such as MTT or CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the cytotoxic potential.
-
-
Mitochondrial Toxicity Assays:
-
Protocol: Cells are treated with the test compounds, and mitochondrial function is assessed by measuring parameters like oxygen consumption rate (using a Seahorse XF Analyzer), mitochondrial membrane potential (using dyes like JC-1 or TMRE), and ATP production.[7][8]
-
Data Analysis: Changes in these parameters compared to vehicle-treated controls indicate potential mitochondrial toxicity.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Protocol: Intact cells or cell lysates are treated with the test compound or vehicle. The samples are then heated to a range of temperatures, and the soluble protein fraction is analyzed by Western blot or mass spectrometry to determine the melting temperature of target proteins.[9][10]
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
-
-
Mass Spectrometry-Based Proteomics:
-
Protocol: Cells are treated with the test compound, and protein interaction partners are identified using techniques like affinity purification-mass spectrometry (AP-MS) or by analyzing changes in the cellular proteome.[11][12]
-
Data Analysis: Proteins that specifically interact with the compound or show altered expression levels are identified as potential off-targets.
-
In Vivo Studies
Animal models are essential for evaluating the systemic off-target effects and overall toxicity of NAD+ precursors.
Figure 3: In vivo experimental workflow for assessing systemic off-target effects.
Detailed Methodologies:
-
Acute and Chronic Toxicity Studies:
-
Protocol: Rodents are administered the test compound daily for a specified period (e.g., 28 or 90 days) at multiple dose levels. Clinical signs, body weight, and food consumption are monitored. At the end of the study, blood is collected for clinical chemistry and hematology, and major organs are subjected to histopathological examination.[5][13][14]
-
Data Analysis: Any adverse findings are correlated with the dose and duration of treatment to determine a no-observed-adverse-effect level (NOAEL).
-
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing):
-
Protocol: While primarily used for assessing off-target effects of gene-editing nucleases, a modified version can be adapted to detect DNA damage. Cells are treated with the test compound, and a double-stranded oligodeoxynucleotide (dsODN) is introduced. The dsODN integrates into sites of DNA double-strand breaks (DSBs). Genomic DNA is then isolated, and the integration sites are identified by next-generation sequencing.[15][16]
-
Data Analysis: The number and location of off-target integration sites provide a measure of the compound's potential to cause DNA damage.
-
Conclusion and Future Directions
The available evidence suggests that NMN and NR are generally well-tolerated, although some potential off-target effects warrant further investigation. Direct experimental data on the off-target effects of NaMN is currently limited. A comprehensive assessment of NaMN's safety profile will require head-to-head comparative studies with NMN and NR using the rigorous experimental protocols outlined in this guide. Future research should focus on elucidating the complete off-target landscape of these NAD+ precursors to guide the development of safe and effective NAD+-based therapeutics. By employing a systematic and multi-faceted approach to off-target assessment, the scientific community can better understand the therapeutic potential and risks associated with modulating NAD+ metabolism.
References
- 1. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 2. NAD+ Metabolism, Metabolic Stress, and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMN vs. NR: Which Is Best To Boost Your NAD Levels? - - Life Extension [lifeextension.com]
- 4. researchgate.net [researchgate.net]
- 5. Subacute Toxicity Study of Nicotinamide Mononucleotide via Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Strategy for Comprehensive Profiling of ADP-ribosylation Sites Using Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Nicotinamide Adenine Dinucleotide Binding Proteins in the Escherichia coli Proteome Using a Combined Energetic- and Structural-Bioinformatics-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. just-glow.com [just-glow.com]
- 15. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vedtopkar.com [vedtopkar.com]
Replicating Longevity: A Comparative Guide to Nicotinamide Mononucleotide Research
For Immediate Release
This guide provides a comparative analysis of key preclinical and clinical research on Nicotinamide Mononucleotide (NMN) and its effects on longevity and age-related physiological decline. It is intended for researchers, scientists, and drug development professionals interested in the replicability and translation of these findings. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the current state of NMN research.
Key Studies Under Review
This guide focuses on two seminal studies that represent a cornerstone of NMN research in animal models and a significant step towards understanding its effects in humans:
-
"Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice" (Mills et al., Cell Metabolism, 2016): A landmark preclinical study that investigated the long-term effects of NMN administration on a wide range of physiological parameters in aging mice.[1][[“]][3][4]
-
"The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial" (Yi et al., GeroScience, 2022): A robust human clinical trial that assessed the dose-dependent effects of NMN on NAD+ levels and physical performance.[5][6][7][8]
Comparative Analysis of Key Findings
The following table summarizes the key quantitative outcomes from the selected studies, offering a direct comparison of NMN's effects in a preclinical mouse model and a human clinical trial.
| Parameter | Mills et al., 2016 (Mice) | Yi et al., 2022 (Humans) |
| Study Duration | 12 months | 60 days |
| NMN Dosage | 100 mg/kg/day and 300 mg/kg/day in drinking water | 300 mg/day, 600 mg/day, and 900 mg/day (oral capsules) |
| NAD+ Levels | Significant increase in hepatic NAD+ levels after 60 minutes of oral gavage.[1] | Statistically significant, dose-dependent increase in blood NAD+ concentrations at day 30 and day 60.[6] |
| Body Weight | Suppressed age-associated body weight gain.[1] | Not specifically reported as an outcome. |
| Energy Metabolism | Enhanced oxygen consumption and energy expenditure.[9] | Not directly measured. |
| Physical Activity/Performance | Promoted physical activity.[1] | Statistically significant increase in walking distance in a six-minute walking test at all doses.[6] |
| Insulin (B600854) Sensitivity | Improved insulin sensitivity.[9] | No statistically significant differences in HOMA-IR compared to placebo.[6] |
| Safety | No obvious toxicity or deleterious effects observed.[1] | Well-tolerated with no safety issues based on monitoring of adverse events and clinical measures.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: NMN to SIRT1 Signaling Pathway.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
Preclinical Study: Mills et al., 2016
-
Subjects: Male wild-type C57BL/6N mice.[1]
-
Housing and Diet: Mice were fed a regular chow diet.[1]
-
NMN Administration: NMN was administered in the drinking water at concentrations of 100 mg/kg/day or 300 mg/kg/day. The intervention started at 5 months of age and continued for 12 months.[1]
-
Pharmacokinetics: To assess NMN absorption and NAD+ synthesis, a separate cohort of mice was given a single oral gavage of NMN (300 mg/kg), and plasma NMN and hepatic NAD+ levels were measured at various time points.[1]
-
Physiological Assessments: A comprehensive battery of tests was conducted every three months, including measurements of body weight, food and water intake, energy metabolism (oxygen consumption, energy expenditure), and physical activity.[1]
-
Metabolic Analyses: Insulin and glucose tolerance tests were performed to assess insulin sensitivity. Plasma lipid profiles were also analyzed.[1]
-
Gene Expression Analysis: Microarray analyses were performed on skeletal muscle, white adipose tissue, and liver to evaluate changes in global gene expression profiles.[1]
Clinical Trial: Yi et al., 2022
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial.[6]
-
Participants: 80 healthy middle-aged adults.[6]
-
Intervention: Participants were randomized to one of four groups: placebo, 300 mg/day NMN, 600 mg/day NMN, or 900 mg/day NMN. The intervention was administered orally once daily for 60 days.[6]
-
Primary Outcome: The primary objective was to evaluate the change in blood NAD+ concentration in a dose-dependent manner.[6]
-
Secondary Outcomes:
-
Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, and clinical measures.[6]
-
Physical Performance: Measured using the six-minute walking test.[6]
-
Biological Age: Assessed using the Aging.Ai 3.0 calculator on blood-based biomarkers.[6]
-
Insulin Resistance: Calculated using the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).[6]
-
General Health: Subjectively assessed using the 36-Item Short Form Survey Instrument (SF-36).[6]
-
-
Data Collection: Assessments were performed at baseline, day 30, and day 60.[6]
References
- 1. Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. aor.ca [aor.ca]
- 6. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial | Semantic Scholar [semanticscholar.org]
- 8. (PDF) The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial (2022) | Lin Yi | 64 Citations [scispace.com]
- 9. Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Nicotinamide Mononucleotide (NMN)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nicotinamide Mononucleotide (NMN). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
While Nicotinamide Mononucleotide is not classified as a hazardous substance according to several safety data sheets, it is crucial to handle it with care to minimize any potential risks.[1][2] Some sources indicate that NMN may cause skin, eye, and respiratory irritation.[3] Therefore, a thorough risk assessment should be conducted before beginning any work. Key considerations include the potential for dust formation and inhalation.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is fundamental to minimizing exposure when handling NMN.[5] Standard laboratory practices and the following PPE are recommended:[6]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile rubber gloves (thickness >0.11mm)[6] | Prevents direct skin contact. Proper glove removal technique is essential.[6] |
| Eye/Face Protection | Safety goggles with side-shields[4][6] | Protects eyes from NMN dust or splashes.[6] |
| Skin and Body | Laboratory coat; appropriate clothing and footwear[4][6] | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use in a well-ventilated area.[4] If ventilation is inadequate or dust is generated, an appropriate respirator should be used.[4][6] | Avoids inhalation of NMN dust.[6] |
Safe Handling and Storage Protocols
Handling:
-
Handle NMN in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][7]
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in the laboratory area.[3]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
For long-term storage, keep the product between -25°C and -15°C, protected from light.[6]
-
Store apart from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure.
First-Aid Measures:
-
After eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes.[6] If present, remove contact lenses and continue rinsing.[6] Consult a physician.[6]
-
After skin contact: Wash the affected area immediately with soap and plenty of water.[6][8] Remove any contaminated clothing.[3]
-
If inhaled: Move the person to fresh air.[3][8] If breathing is difficult or stops, provide artificial respiration and seek medical attention.[3]
-
If swallowed: Rinse the mouth with water.[8] Do not induce vomiting. Seek medical advice if you feel unwell.[6]
Accidental Release Measures (Spills):
-
Ensure adequate ventilation and evacuate personnel from the immediate area.[4]
-
Wear the appropriate PPE as detailed in Section 2.[6]
-
Avoid breathing in dust.[6]
-
For cleanup, sweep or vacuum the spilled material.[3][6] Avoid generating dust.
-
Place the collected material into a suitable, closed, and labeled container for disposal.[2][6]
Disposal Plan
Dispose of unused NMN and contaminated waste in accordance with all applicable local, state, and federal regulations.[3][7]
-
Unused Compound: Keep in a suitable, closed container for disposal.[6] Do not dispose of down the drain.[5]
-
Contaminated PPE: Place in a designated and sealed hazardous waste container immediately after removal.[5]
Quantitative Data and Physical Properties
While specific occupational exposure limits for NMN are not established, the following data provides important safety and handling information.[6]
| Parameter | Value | Source |
| Appearance | White powder | [6][8] |
| Melting Point | 166 °C (decomposes) | [8] |
| Recommended Glove Thickness | > 0.11 mm | [6] |
| Recommended Glove Breakthrough Time | > 480 minutes | [6] |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (in rats) | [9] |
NMN Spill Response Workflow
The following diagram outlines the procedural steps for responding to a Nicotinamide Mononucleotide spill in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. signalchemdx.cn [signalchemdx.cn]
- 7. What are the safety data sheets available for high - purity cosmetic grade β - NMN powder? - Blog - Long Life Group Co., Ltd [nmn-niacinamide.com]
- 8. β-Nicotinamide Mononucleotide - Safety Data Sheet [chemicalbook.com]
- 9. just-glow.com [just-glow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
